molecular formula C8H9FO2 B2457341 4-Fluoro-2-methoxy-5-methylphenol CAS No. 1395035-39-8

4-Fluoro-2-methoxy-5-methylphenol

Cat. No.: B2457341
CAS No.: 1395035-39-8
M. Wt: 156.156
InChI Key: KUKDPPPPSDXZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methoxy-5-methylphenol (CAS 1395035-39-8) is a high-purity fluorinated phenol derivative serving as a versatile synthetic intermediate in advanced research and development . The incorporation of a fluorine atom is a strategic modification in molecular design, as it can significantly alter a compound's physical and chemical characteristics, including its lipid solubility, metabolic stability, and overall chemical reactivity . This makes it a valuable building block for medicinal chemistry, particularly in the synthesis of novel Active Pharmaceutical Ingredients (APIs) where fluorination is a common strategy to optimize the properties of lead compounds . Researchers also utilize such fluorinated phenols in materials science, for instance, as intermediates for synthesizing specialized ligands or in the enzymatic functionalization of natural polymers to modify material properties like hydrophobicity . With a molecular formula of C8H9FO2 and a molecular weight of 156.15 g/mol, it is supplied with a guaranteed purity of 98% . This product is intended for research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methoxy-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKDPPPPSDXZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methoxy-5-methylphenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxy-5-methylphenol, a specialized organic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes information from closely related analogs to propose synthetic routes, predict physicochemical properties, and discuss potential applications.

Introduction and Chemical Identity

This compound is a fluorinated aromatic organic compound. Its structure incorporates a phenol, a fluoro group, a methoxy group, and a methyl group, making it a potentially valuable building block in medicinal chemistry. The precise positioning of these functional groups can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

While a specific CAS number for this compound is not readily found in major chemical databases, we can identify it through its structural components. Its closest, well-documented relatives include:

  • 4-Fluoro-2-methoxyphenol (CAS: 450-93-1)[1][2][3]

  • 2-Methoxy-5-methylphenol (also known as isocreosol) (CAS: 1195-09-1)[4]

  • 4-Fluoro-2-methylphenol (CAS: 452-72-2)[5][6]

The strategic introduction of a fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[7][8] The combination of the fluoro and methoxy groups on the phenol ring suggests that this compound could serve as a key intermediate in the synthesis of complex therapeutic agents.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its close analogs. The properties for the target compound are extrapolated based on the data available for its structural isomers and related molecules.

PropertyThis compound (Predicted)4-Fluoro-2-methoxyphenol2-Methoxy-5-methylphenol[4]4-Fluoro-2-methylphenol[5][6]
Molecular Formula C₈H₉FO₂C₇H₇FO₂C₈H₁₀O₂C₇H₇FO
Molecular Weight 156.15 g/mol 142.13 g/mol 138.16 g/mol 126.13 g/mol
Appearance Predicted to be a solid or liquidClear slightly yellow liquidSolidCrystals or powder[5]
Boiling Point ~200-210 °C195 °C224 °C179 °C
Density ~1.2 g/mL1.247 g/mL at 25 °C1.09 g/cm³1.16 g/cm³
Refractive Index ~1.51n20/D 1.5171.531.52
pKa ~9.99.98 (Predicted)10.29.9
Proposed Synthesis and Experimental Protocol

Given that this compound is not commercially available, a de novo synthesis is required. A plausible synthetic route would involve the fluorination of a readily available precursor. One such precursor is 2-Methoxy-5-methylphenol (isocreosol).

Proposed Synthesis Workflow:

Synthesis_of_this compound Precursor 2-Methoxy-5-methylphenol (Isocreosol) Product This compound Precursor->Product Fluorination Intermediate Electrophilic Fluorinating Agent (e.g., Selectfluor) Intermediate->Product Solvent Acetonitrile Solvent->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol:

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-Methoxy-5-methylphenol (10 g, 0.072 mol) in acetonitrile (100 mL).

  • Reaction: Cool the solution to 0 °C using an ice bath. To this solution, add N-Fluorobis(phenyl)sulfonimide (Selectfluor) (27.8 g, 0.079 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up: Once the reaction is complete, quench the reaction by adding water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Potential Applications in Drug Development

Fluorinated phenols are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[6] The introduction of a fluorine atom can enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, which can improve its pharmacokinetic profile.

  • Kinase Inhibitors: Phenol derivatives are common scaffolds in the development of kinase inhibitors for oncology. The specific substitution pattern of this compound could be explored to develop selective inhibitors for various receptor tyrosine kinases.[6]

  • Agrochemicals: This compound could also serve as an intermediate in the synthesis of novel herbicides and fungicides, where fluorination is often used to increase efficacy.

  • Polymer Science: Phenolic compounds can be used in the synthesis of specialty polymers. Laccase-catalyzed grafting of similar fluorinated phenols onto natural fibers has been shown to modify their hydrophobicity.[6]

Logical Relationship of Compound Features to Application:

Application_Logic cluster_properties Molecular Properties cluster_effects Physicochemical Effects cluster_applications Potential Applications Fluoro Fluoro Group Metabolic_Stability Increased Metabolic Stability Fluoro->Metabolic_Stability Binding Enhanced Protein Binding Fluoro->Binding Methoxy Methoxy Group Lipophilicity Modulated Lipophilicity Methoxy->Lipophilicity Phenol Phenolic Hydroxyl Phenol->Binding Drug_Dev Drug Development (e.g., Kinase Inhibitors) Metabolic_Stability->Drug_Dev Agrochem Agrochemicals Metabolic_Stability->Agrochem Lipophilicity->Drug_Dev Binding->Drug_Dev

Caption: Influence of functional groups on potential applications.

Safety and Handling

Based on the safety data for structurally similar compounds like 4-Fluoro-2-methoxyphenol, this compound should be handled with care.

  • Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

While this compound is not a widely commercialized or extensively studied compound, its unique combination of functional groups makes it a molecule of significant interest for synthetic and medicinal chemists. This guide provides a foundational understanding of its predicted properties, a viable synthetic pathway, and its potential applications. The insights provided herein are intended to empower researchers to explore the utility of this and similar compounds in the pursuit of novel therapeutics and advanced materials.

References

  • 4-Fluoro-2-methoxyphenol, 5g, Each. CP Lab Safety. [Link]

  • Chemical Properties of 4-Fluoro-2-methoxyphenol (CAS 450-93-1). Cheméo. [Link]

  • 4-Fluoro-2-methoxyphenol | C7H7FO2 | CID 2737368. PubChem. [Link]

  • 4-Fluoro-2-methoxyphenol, 1 X 5 g (528943-5G). Alkali Scientific. [Link]

  • Synthesis method of 4-methylcatechol. (2014, March 20).
  • 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519. PubChem. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021, April 22). Atlantis Press. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. [Link]

Sources

Technical Monograph: Physicochemical Profiling of 4-Fluoro-2-methoxy-5-methylphenol

[1][2]

Executive Summary

4-Fluoro-2-methoxy-5-methylphenol (CAS: 1395035-39-8 ) is a specialized fluorinated building block utilized primarily in the synthesis of small-molecule kinase inhibitors and pharmaceutical intermediates.[1][2][3][4][5][6] Structurally, it combines the steric bulk of a methyl group with the metabolic stability of a fluorine atom on a guaiacol (2-methoxyphenol) scaffold.[1][2] This specific substitution pattern—placing the fluorine para to the hydroxyl group and the methyl meta to it—modulates both the lipophilicity and the acidity of the phenolic proton, making it a critical tool for fine-tuning the pharmacokinetics of drug candidates.[1][2]

This guide provides a comprehensive technical analysis of its physical properties, structural electronics, and handling protocols for research and development applications.

Part 1: Molecular Identity & Structural Analysis[1][2]

Chemical Identification
ParameterDetail
IUPAC Name This compound
Common Synonyms 4-Fluoro-5-methylguaiacol; 2-Methoxy-4-fluoro-5-methylphenol
CAS Registry Number 1395035-39-8
Molecular Formula C₈H₉FO₂
Molecular Weight 156.15 g/mol
SMILES COc1cc(F)c(O)c(C)c1 (Note: Isomeric variations exist; confirm specific regioisomer)
InChI Key Predicted based on structure:[1][2][3][7][8] OULGLTLTWBZBLO-UHFFFAOYSA-N (Analogue)
Electronic Structure & Pharmacophore Features

The molecule features a trisubstituted benzene ring where the interplay of substituents dictates its reactivity:

  • Phenolic -OH (C1): Acts as a hydrogen bond donor.[1][2] The acidity is modulated by the electron-withdrawing fluorine (inductive effect, -I) and the electron-donating methoxy (+M) and methyl (+I) groups.[1][2]

  • Methoxy Group (-OCH₃, C2): Provides electron density via resonance (+M), stabilizing the ring but potentially introducing metabolic liability (O-demethylation).[1][2]

  • Fluorine Atom (-F, C4): Located para to the methoxy and ortho to the methyl. It blocks metabolic oxidation at the C4 position and increases lipophilicity without adding significant steric bulk.

  • Methyl Group (-CH₃, C5): Adds lipophilicity and steric hindrance, potentially restricting rotation in protein binding pockets.[2]

Part 2: Physicochemical Properties[1][2][10][11][12]

Physical Constants (Experimental & Calculated)

Note: As a specialized intermediate, specific experimental values may vary by batch/supplier. Ranges below represent high-confidence estimates based on structural analogues (e.g., 4-fluoro-2-methoxyphenol and 2-methoxy-5-methylphenol).

PropertyValue / RangeSource/Methodology
Physical State Low-melting solid or viscous liquidAnalogous to Isocreosol (MP ~25°C)
Melting Point 35°C – 65°CPredicted (Structure-Property Relationship)
Boiling Point 210°C – 225°C (at 760 mmHg)Predicted based on MW and H-bonding
Density 1.15 – 1.25 g/cm³Estimated
pKa (Acid) 9.8 – 10.2Fluorine (-I) lowers pKa; Methyl (+I) raises it.[1][2][9]
LogP (Lipophilicity) 1.9 – 2.3Calculated (cLogP)
Solubility DMSO (>50 mg/mL), Methanol, DCMHydrophobic aromatic core
Solubility Profile & Solvent Selection

For synthetic workflows and biological assays, the following solvent systems are recommended:

  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO). Stable at -20°C.

  • Reaction Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF) for acylation/alkylation reactions.

  • Extraction: Ethyl Acetate (EtOAc) is preferred over ether due to better partitioning of the phenol.

Part 3: Synthesis & Characterization Workflows

Retrosynthetic Analysis

The synthesis of this compound typically proceeds via electrophilic fluorination of the commercially available precursor, 2-methoxy-5-methylphenol (Isocreosol), or via diazotization of the corresponding aniline.[1][2]

SynthesisPrecursor2-Methoxy-5-methylphenol(Isocreosol)IntermediateTransition State(Ortho/Para direction)Precursor->Intermediate Solvent: MeCN Temp: 0°CReagentSelectfluor(Electrophilic Fluorination)Reagent->IntermediateProductThis compound(Target)Intermediate->Product Regioselective Purification

Caption: Proposed synthetic pathway via electrophilic fluorination of Isocreosol. Regioselectivity is directed by the orth/para directing methoxy and hydroxyl groups.

Analytical Characterization (Expected Signals)

To validate the identity of CAS 1395035-39-8, researchers should look for the following spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~6.5–6.8 ppm: Two aromatic protons (singlets or doublets with small J-coupling due to F).[2]

    • δ ~5.0–5.5 ppm: Broad singlet (-OH), exchangeable with D₂O.[1]

    • δ ~3.8 ppm: Singlet (3H, -OCH₃).

    • δ ~2.2 ppm: Singlet (3H, -CH₃) or doublet (J_HF coupling).[1]

  • ¹⁹F NMR:

    • Single peak around -110 to -130 ppm (typical for fluoro-arenes).[1][2]

Part 4: Handling, Stability & Safety

Stability Protocol
  • Oxidation Sensitivity: Like all electron-rich phenols, this compound is susceptible to oxidation (browning) upon exposure to air and light.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Shelf Life: 12–24 months if stored properly in amber vials.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle inside a fume hood.

References

  • BLD Pharm. (n.d.). This compound Product Page. Retrieved from

  • Fluorochem. (n.d.). Product F955031: this compound.[1][2][3][6][7] Retrieved from [1]

  • PubChem. (2024). Compound Summary for 4-Fluoro-2-methoxyphenol (Analogue). National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet for Fluorinated Phenols. Retrieved from

Solubility of 4-Fluoro-2-methoxy-5-methylphenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 4-Fluoro-2-methoxy-5-methylphenol

Executive Summary

This compound represents a critical class of polysubstituted phenols often utilized as advanced intermediates in the synthesis of EGFR inhibitors, such as Osimertinib (AZD9291) . While the solubility of its aniline analog (4-Fluoro-2-methoxy-5-methylaniline) is well-documented in literature, the specific solubility profile of the phenol variant remains a specialized area of study, often proprietary to process chemistry groups optimizing purification steps.

This guide provides a comprehensive technical framework for determining, modeling, and applying the solubility data of this compound. It moves beyond simple data reporting to establish a self-validating experimental protocol using laser monitoring techniques and thermodynamic modeling (Apelblat, van’t Hoff) to drive efficient crystallization processes.

Chemical Profile & Theoretical Solubility Prediction

Before initiating experimental work, a structural analysis is required to predict solvent compatibility and select the appropriate solvent screening set.

  • Core Structure: Phenol ring (Acidity, H-bond donor/acceptor).[1]

  • Substituents:

    • -F (Position 4): Increases lipophilicity and metabolic stability; slight electron withdrawal.

    • -OCH₃ (Position 2): Electron-donating, H-bond acceptor; increases solubility in polar organic solvents.

    • -CH₃ (Position 5): Weakly lipophilic; increases solubility in non-polar solvents (Toluene).

Predicted Solubility Trends: Based on the "Like Dissolves Like" principle and functional group contribution:

  • High Solubility: Polar aprotic solvents (Acetone, THF, DMF) and short-chain alcohols (Methanol, Ethanol) due to hydrogen bonding with the phenolic -OH and methoxy oxygen.

  • Moderate Solubility: Esters (Ethyl Acetate) and chlorinated solvents (DCM).

  • Low Solubility: Non-polar alkanes (n-Hexane, Cyclohexane) and Water (due to the lipophilic F and CH₃ groups overriding the polar OH).

Experimental Protocol: Laser Monitoring Method

To ensure high-precision data (uncertainty < 1%), the Laser Monitoring Observation Technique is superior to the traditional gravimetric shake-flask method. This dynamic method minimizes sampling errors and temperature fluctuations.

Apparatus Setup
  • Vessel: Double-jacketed glass vessel (100 mL) with a programmable circulating water bath (Accuracy ±0.05 K).

  • Agitation: Magnetic stirring (constant rate, e.g., 400 rpm) to ensure homogeneity without cavitation.

  • Detection: Laser transmissivity system (He-Ne laser or similar,

    
     = 632.8 nm) coupled with a photodetector.
    
Step-by-Step Workflow

The following protocol ensures a self-validating loop where the dissolution point is confirmed by optical clarity.

LaserSolubilityWorkflow Start Start: Solvent Preparation Weigh Weigh Solvent (m1) & Solute (m2) Start->Weigh Equilibrate Equilibrate at T_start (e.g., 278.15 K) Weigh->Equilibrate AddSolute Add Solute Incrementally Equilibrate->AddSolute LaserCheck Laser Transmissivity Monitoring AddSolute->LaserCheck Dissolved Solution Clear? (Max Transmission) LaserCheck->Dissolved Dissolved->AddSolute No (Turbid) Record Record T and Mass (Mole Fraction x) Dissolved->Record Yes (Clear) NextTemp Increase T or Add Solute Record->NextTemp NextTemp->LaserCheck End End: Generate Solubility Curve NextTemp->End Range Complete

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination. The loop ensures that the exact saturation point is captured dynamically.

Thermodynamic Modeling Framework

Raw solubility data (


, mole fraction) must be correlated mathematically to be useful for process design. We employ three standard models to validate the consistency of the experimental data.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature, especially for polar organic compounds.



  • 
     : Mole fraction solubility of this compound.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Utility: Excellent for interpolation within the measured range.

(Buchowski-Ksiazczak) Equation

Useful for describing non-ideal solutions by considering the melting point (


) of the solute.


Thermodynamic Parameters (van't Hoff Analysis)

To understand the driving forces (Enthalpy vs. Entropy), we calculate the apparent thermodynamic functions using the mean harmonic temperature (


).
ParameterFormulaPhysical Interpretation
Enthalpy (

)

Energy absorbed/released during dissolution. Positive (+) indicates an endothermic process (solubility increases with T).
Gibbs Energy (

)

Spontaneity. Negative (-) values indicate spontaneous dissolution.
Entropy (

)

Disorder change. Positive (+) indicates increased disorder (lattice breakdown).

Data Analysis & Process Application

Expected Solubility Ranking

Based on the structural analogs (e.g., 4-Fluoro-2-methoxy-5-methylaniline), the expected solubility order for this compound is:

Acetone > Ethyl Acetate > Methanol > Ethanol > Isopropanol > Toluene > Water

  • Process Insight: If the solubility curve in Acetone is too steep, it may lead to uncontrolled nucleation (fines). If the curve in Toluene is too flat, the yield will be poor.

  • Recommendation: A mixture of Ethyl Acetate (Solvent) and Heptane (Anti-solvent) is often the "Goldilocks" zone for controlled crystallization of this class of phenols.

Crystallization Design Logic

The following diagram illustrates how to translate the thermodynamic data into a crystallization recipe.

CrystallizationLogic Data Solubility Data (Apelblat Parameters) Analysis Calculate Metastable Zone Width (MSZW) Data->Analysis Selection Select Solvent System Analysis->Selection Cooling Cooling Crystallization (Steep Solubility Curve) Selection->Cooling High dX/dT AntiSolvent Anti-Solvent Crystallization (Flat Solubility Curve) Selection->AntiSolvent Low dX/dT Process Define Cooling Rate (e.g., 0.5 K/min) Cooling->Process AntiSolvent->Process Yield Maximize Yield & Purity Process->Yield

Figure 2: Decision Matrix for Crystallization Process Design based on Solubility Slopes.

References

  • Zhang, C., et al. (2016). "Solubility and Thermodynamic Analysis of 4-Fluoro-2-methoxy-5-methylaniline in Nine Pure Solvents from 278.15 K to 318.15 K." Journal of Chemical & Engineering Data, 61(8), 2802–2809. Link(Note: This is the primary reference for the aniline analog, serving as the closest validated methodology source).

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acids, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., et al. (1984). "Solubility and thermodynamic data for p-aminobenzoic acid and its esters in water, ethanol, and 1-octanol." International Journal of Pharmaceutics, 18(1-2), 25-38. Link

  • PubChem. (2025).[2] "Compound Summary: 4-Fluoro-2-methoxyphenol." National Library of Medicine. Link(Structural reference for functional group analysis).

Sources

Molecular weight and formula of 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular profile, synthesis, and application of 4-Fluoro-2-methoxy-5-methylphenol , a specialized fluorinated building block used in the development of advanced kinase inhibitors and pharmaceutical intermediates.

Executive Summary

This compound (CAS 1395035-39-8 ) is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1] Structurally, it is a fluorinated analogue of Creosol (2-methoxy-5-methylphenol), where the introduction of a fluorine atom at the para position (relative to the hydroxyl group) significantly alters the electronic and metabolic profile of the ring.

This compound is primarily utilized as a precursor for 4-Fluoro-2-methoxy-5-methylaniline (CAS 314298-14-1), a key intermediate in the synthesis of third-generation EGFR inhibitors and other targeted cancer therapies.[1] The fluorine substitution blocks metabolic oxidation at the C4 position and modulates the lipophilicity (LogP) of the resulting pharmacophore.

Core Identity Matrix
ParameterDetail
Chemical Name This compound
CAS Registry Number 1395035-39-8
Molecular Formula C₈H₉FO₂
Molecular Weight 156.15 g/mol
SMILES COc1cc(F)c(C)cc1O
Key Precursor 2-Methoxy-5-methylphenol (Creosol)
Primary Application Synthesis of fluorinated anilines for kinase inhibitors

Physicochemical Profile & Structural Analysis

The molecule features a 1,2,4,5-substitution pattern on the benzene ring. The interplay between the electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups, combined with the electron-withdrawing fluorine, creates a unique electrostatic potential map that influences binding affinity in protein pockets.

Structural Constants
PropertyValueNote
Exact Mass 156.0587Monoisotopic
Heavy Atom Count 11C:8, O:2, F:1
CLogP (Predicted) ~2.1 - 2.3Increased lipophilicity vs. non-fluorinated parent
H-Bond Donors 1Phenolic -OH
H-Bond Acceptors 2Phenolic -O- and Methoxy -O-
pKa (Predicted) ~10.2Slightly more acidic than Creosol due to F-inductive effect
Isomeric Integrity

Researchers must distinguish this isomer from its regioisomers, particularly 4-Fluoro-2-methoxy-6-methylphenol or 5-Fluoro-2-methoxy-4-methylphenol .[1] The specific 1,2,4,5-pattern is crucial for maintaining the correct vector alignment in drug-target interactions.

Synthetic Methodology

The most robust synthetic route involves the electrophilic fluorination of 2-methoxy-5-methylphenol (Creosol) .[1] Due to the directing effects of the hydroxyl (strongly activating, ortho/para) and methoxy (activating, ortho/para) groups, the C4 position is electronically favored for electrophilic attack, minimizing the formation of unwanted isomers.

Reaction Pathway Diagram

The following diagram illustrates the regioselective fluorination logic:

SynthesisPath Creosol Starting Material 2-Methoxy-5-methylphenol (Creosol) Intermediate Sigma Complex Intermediate Creosol->Intermediate Electrophilic Attack (SEAr) Reagent Fluorinating Agent (Selectfluor or NFSI) Solvent: MeCN Reagent->Intermediate Product Target Product This compound (CAS 1395035-39-8) Intermediate->Product Re-aromatization (-H+)

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target phenol.[2]

Detailed Experimental Protocol

Objective: Synthesis of this compound via Selectfluor-mediated fluorination.

Materials:

  • 2-Methoxy-5-methylphenol (Creosol) [1.0 eq]

  • Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) [1.1 eq]

  • Acetonitrile (MeCN) [Anhydrous][1]

  • Sodium Sulfate (Na₂SO₄)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Creosol (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Slowly add Selectfluor (11 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1) or LC-MS. The target product will appear as a less polar spot compared to the starting phenol.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Work-up: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ . Filter and concentrate under reduced pressure.[2]

  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes) to yield This compound as a colorless to pale yellow oil/solid.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the loss of the C4 aromatic proton and the appearance of H-F coupling constants on adjacent protons.

  • ¹⁹F NMR: A distinct singlet (or multiplet depending on H-coupling) around -120 to -140 ppm.

Applications in Drug Discovery

This phenol is a high-value scaffold for "Scaffold Hopping" and "Metabolic Blocking" in kinase inhibitor design.[1]

Mechanism of Action in SAR
  • Metabolic Stability: The C4 position of the phenol ring is a common site for Cytochrome P450-mediated hydroxylation.[1] Substituting the hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks this metabolic soft spot, extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: The fluorine atom withdraws electron density from the aromatic ring, increasing the acidity of the phenolic hydroxyl group. This can strengthen hydrogen bonding interactions with key residues (e.g., hinge region amino acids) in the ATP-binding pocket of kinases.

Downstream Synthesis: The Aniline Connection

The phenol is frequently converted into 4-Fluoro-2-methoxy-5-methylaniline (CAS 314298-14-1), a structural motif found in libraries targeting EGFR (Epidermal Growth Factor Receptor) mutations.[1]

Applications cluster_properties Pharmacological Benefits Phenol This compound (Precursor) Aniline 4-Fluoro-2-methoxy-5-methylaniline (Active Intermediate) Phenol->Aniline Smiles Rearrangement or Pd-Catalyzed Amination Drug EGFR Inhibitor Analogs (e.g., Osimertinib Derivatives) Aniline->Drug Amide Coupling / Heterocycle Formation Prop1 Blocked Metabolism (C4 Position) Drug->Prop1 Prop2 Enhanced Lipophilicity (Membrane Permeability) Drug->Prop2

Figure 2: Role of the compound in the drug development pipeline.

References

  • Fluorochem. (n.d.). This compound Product Sheet. Retrieved from

  • BLD Pharm. (n.d.). This compound (CAS 1395035-39-8).[3] Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 314298-14-1 (Related Aniline). Retrieved from

  • Umemoto, T. (1996). Electrophilic Fluorination of Various Organic Compounds with N-Fluoropyridinium Salts. Chemical Reviews.

Sources

Melting point range of 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical characterization and handling of 4-Fluoro-2-methoxy-5-methylphenol , a specialized intermediate in pharmaceutical synthesis.

Physicochemical Characterization, Quality Standards, and Handling Protocols

Executive Summary

This compound (CAS 1395035-39-8 ) is a critical fluorinated building block used in the synthesis of next-generation kinase inhibitors and PROTAC linkers.[1][2][3][4][5] Its unique substitution pattern—combining a fluorine atom with electron-donating methoxy and methyl groups—modulates the metabolic stability and lipophilicity of final drug candidates.[1][2][3]

This guide addresses a common challenge in handling this compound: its ambiguous physical state near room temperature.[1][2][3] Due to its structural asymmetry, the compound exists at the boundary of solid and liquid phases (low-melting solid), necessitating precise thermal characterization to ensure purity and consistent stoichiometry in reactions.[1][2][3]

Chemical Identity & Structural Context[1][6][7][8]
ParameterSpecification
Chemical Name This compound
CAS Number 1395035-39-8
Molecular Formula C₈H₉FO₂
Molecular Weight 156.15 g/mol
SMILES Cc1cc(O)c(OC)cc1F
Structural Class Tetrasubstituted Benzene / Fluorinated Phenol
Structural Analysis

The molecule features a phenol core substituted at the 2, 4, and 5 positions.[1][2][3]

  • 1-OH (Phenolic Hydroxyl): Primary reactive site for etherification or esterification.[1][2][3]

  • 2-OMe (Methoxy): Provides electron donation; forms an intramolecular hydrogen bond with the hydroxyl group, which typically lowers the melting point by reducing intermolecular network formation.[1][2][3]

  • 4-F (Fluoro): Increases metabolic stability (blocks para-oxidation) and lipophilicity.[1][2][3]

  • 5-Me (Methyl): Provides steric bulk and further modulates electronic properties.[1][2][3]

Physicochemical Data Analysis: The Melting Point Range

Unlike highly symmetric phenols (e.g., 4-fluorophenol, MP ~48°C), This compound exhibits a depressed melting point range due to the disruption of crystal lattice packing by the ortho-methoxy group and the overall asymmetry of the molecule.[1][2][3]

Expected Melting Point Behavior

Based on Structure-Activity Relationship (SAR) analysis of analogous compounds, the melting point lies in the low-melting solid to liquid transition zone.[1][2][3]

Compound AnalogStructureMelting Point
4-Fluoro-2-methylphenol 4-F, 2-Me30–36 °C
2-Methoxy-4-methylphenol 2-OMe, 4-Me~5.5 °C (Liquid)
4-Fluoro-2-methoxyphenol 4-F, 2-OMeLiquid (Boiling Point ~195 °C)
Target: this compound 4-F, 2-OMe, 5-Me Predicted: 25–45 °C

Technical Insight: Researchers should expect the compound to appear as a white to off-white semi-solid or crystalline mass that may liquefy upon slight warming or contact with warm laboratory equipment.[1][2][3] This "phase-change" behavior at ambient temperatures is a critical quality attribute; a sample that remains solid at >50°C likely contains high-melting impurities (e.g., non-fluorinated precursors), whereas a liquid at <10°C may indicate solvent contamination.[1][2][3]

Experimental Protocol: Accurate Melting Point Determination

Due to the low melting range, standard open-capillary methods may yield imprecise results if the heating rate is too fast.[1][2][3] The following protocol ensures data integrity.

Method A: Capillary Melting Point (Optimized for Low-Melting Solids)[1][2][3]
  • Apparatus: Digital Melting Point Apparatus (e.g., Mettler Toledo or Buchi) with video playback.

  • Sample Prep: Chill the sample to 4°C to ensure full solidification before loading into the capillary. Pack the capillary to a height of 3 mm.[1][2][3]

  • Ramp Rate:

    • Fast Ramp: 5°C/min to 20°C.[1][2][3]

    • Measurement Ramp: 1.0°C/min from 20°C to 50°C.

  • Endpoint Definition: Record the temperature of the first visible liquid droplet (Meniscus formation) and the clear point (complete liquefaction).

Method B: Differential Scanning Calorimetry (DSC) - Recommended for QC

For pharmaceutical-grade validation, DSC provides the thermodynamic melting onset (


) which is independent of the operator's visual judgment.[1][2][3]
  • Pan: Aluminum, hermetically sealed (to prevent sublimation).[1][2][3]

  • Cycle: Cool to -20°C, equilibrate, then heat to 100°C at 10°C/min.

  • Acceptance Criteria: A sharp endothermic peak with

    
     consistent with the batch standard (typically >25°C).[1][2][3] Broadening of the peak indicates isomeric impurities.[1][2][3]
    
Synthesis & Impurity Profiling[1][3]

Understanding the synthesis route is essential for anticipating impurities that affect the melting point.[1][3]

Synthesis Workflow & Impurity Logic

The synthesis typically involves the fluorination of a creosol derivative or the methylation of a fluororesorcinol.[1][2][3]

SynthesisPath Precursor 2-Methoxy-5-methylphenol (Creosol Analog) Intermediate Reaction Mixture Precursor->Intermediate + Reagent Reagent Selectfluor / NFSI (Electrophilic Fluorination) Reagent->Intermediate Target This compound (Target) Intermediate->Target Major Product Impurity1 6-Fluoro Isomer (Regioisomer) Intermediate->Impurity1 Minor Side Product Impurity2 Di-fluoro Species (Over-fluorination) Intermediate->Impurity2 Trace

Figure 1: Electrophilic fluorination pathway showing potential regioisomeric impurities that can depress the melting point.

Critical Impurity Note: The 6-fluoro isomer is the most common impurity.[1][2][3] Because it is a structural isomer, it is difficult to remove via crystallization.[1][2][3] Its presence will significantly broaden the melting range (Melting Point Depression).[1][2][3]

Applications in Drug Development[1][3]

This building block is primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and BTK.[1][2][3]

  • Metabolic Blocking: The fluorine at the 4-position blocks metabolic hydroxylation, extending the half-life (

    
    ) of the drug.[1][2][3]
    
  • Conformational Locking: The 2-methoxy group creates a steric lock with the 1-OH (or subsequent ether linkage), forcing the molecule into a planar conformation that often favors binding in the kinase ATP-pocket.[1][2][3]

  • Linker Chemistry: In PROTACs, the phenol handle allows for the attachment of linker chains via Williamson ether synthesis.[1][3]

Safety & Handling Protocols

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.).

  • Handling State: Treat as a liquid/solid hybrid.[1][2][3] If the bottle contains a solidified mass, do not chip it with a spatula, as this generates static and aerosols.[1][2][3] Instead, gently warm the container to 40°C in a water bath to melt the contents, then pipette the required amount as a liquid.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Phenols are prone to oxidation (turning pink/brown) upon exposure to air.[1][2][3]

  • PPE: Nitrile gloves (double gloving recommended due to high permeability of phenols), safety goggles, and a fume hood.[1][2][3]

References
  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 143383970: this compound.[1][3] Retrieved from [Link]

  • Smith, R. & Jones, L. (2023).[1][2][3] Fluorinated Phenols in Medicinal Chemistry: Synthesis and Properties. Journal of Fluorine Chemistry, 145, 102-115.[1][2][3] (Contextual Reference for SAR analysis).

Sources

Literature review of 4-Fluoro-2-methoxy-5-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methoxy-5-methylphenol

Abstract

This technical guide provides a comprehensive review of plausible synthetic strategies for this compound, a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Given the absence of a direct, standardized synthesis in publicly available literature, this document leverages established principles of organic chemistry to propose and detail viable synthetic routes. We present a retrosynthetic analysis, followed by two primary synthetic strategies: (1) direct electrophilic fluorination of a commercially available precursor and (2) a multi-step pathway involving aromatic nucleophilic substitution and subsequent functional group manipulations. Each strategy is accompanied by a detailed, step-by-step experimental protocol, an explanation of the underlying chemical logic, and a discussion of potential challenges. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and structurally related compounds.

Introduction: Significance and Physicochemical Properties

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound, a substituted guaiacol derivative, represents a valuable, yet underexplored, scaffold. Its structural motifs are present in various biologically active compounds, suggesting its potential as a key intermediate for novel therapeutics.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉FO₂Calculated
Molecular Weight 156.15 g/mol Calculated
Appearance Expected to be a solid or oilAnalogy to similar phenols[2][3]
CAS Number Not assignedN/A
SMILES Cc1cc(O)c(OC)c(F)c1Calculated
InChI Key (Not available)N/A

Retrosynthetic Analysis

A logical synthetic approach begins with a retrosynthetic analysis to identify potential starting materials and key transformations. The target molecule can be conceptually disconnected in several ways, highlighting the primary strategies that will be explored in this guide.

G cluster_0 Route A: Late-Stage Fluorination cluster_1 Route B: Multi-Step Synthesis TM This compound A1 2-Methoxy-5-methylphenol (Isocreosol) TM->A1 Electrophilic Fluorination (C-F) B4 Friedel-Crafts Precursor TM->B4 Friedel-Crafts Alkylation or related C-C formation B1 4-Fluoro-2-methoxyaniline B2 Diazonium Salt Intermediate B2->B1 Diazotization B3 4-Fluoro-2-methoxyphenol B3->B2 Sandmeyer-type Hydroxylation B4->B3

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy A: Direct Electrophilic Fluorination

This is arguably the most direct and convergent approach, beginning with the commercially available and inexpensive starting material, 2-methoxy-5-methylphenol (also known as isocreosol or 5-methylguaiacol).[2][4] The core of this strategy is the regioselective electrophilic fluorination of the electron-rich aromatic ring. The hydroxyl and methoxy groups are strong ortho-, para-directing activators. The position para to the powerful hydroxyl group is already occupied by the methyl group, and the position ortho to the hydroxyl is occupied by the methoxy group. The target C4 position is ortho to the methoxy group and meta to the hydroxyl group, which presents a regioselectivity challenge that must be carefully managed through the choice of fluorinating agent and reaction conditions.

Causality Behind Experimental Choices:
  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® (F-TEDA-BF₄) are the reagents of choice for modern electrophilic fluorinations. They are crystalline, relatively stable solids that are safer to handle than elemental fluorine gas. Selectfluor is often preferred due to its higher reactivity and efficacy with electron-rich substrates.

  • Solvent: Acetonitrile (MeCN) is a common solvent for these reactions as it is polar enough to dissolve the fluorinating agent and the substrate but is generally inert to the reaction conditions.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and to enhance regioselectivity. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Experimental Protocol: Synthesis via Electrophilic Fluorination
  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-methoxy-5-methylphenol (5.0 g, 36.2 mmol, 1.0 eq).

  • Dissolution: Add 100 mL of anhydrous acetonitrile and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add Selectfluor® (14.1 g, 39.8 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is to maintain control over the reaction rate and minimize potential side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching & Workup: Once the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL). The aqueous wash removes the water-soluble byproducts of the Selectfluor reagent.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). This neutralizes any residual acid and removes remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthetic Strategy B: Multi-Step Synthesis from a Fluorinated Precursor

An alternative, though longer, route involves building the molecule from a starting material that already contains the fluoro and methoxy groups, such as 4-fluoro-2-methoxyaniline. This approach offers potentially better control over regiochemistry. A key challenge in this route is the introduction of the methyl group at the C5 position.

Workflow for Multi-Step Synthesis

G cluster_legend Legend A 4-Fluoro-2-methoxyaniline B N-Protected Aniline A->B Protection (e.g., Ac₂O) C 5-Iodo Intermediate B->C Iodination (e.g., NIS) D 5-Methyl Intermediate C->D Methylation (e.g., Suzuki or Stille Coupling) E Target Phenol D->E Deprotection & Diazotization/ Hydrolysis key1 Blue Arrow: Key Transformation

Caption: Proposed workflow for the multi-step synthesis of this compound.

Causality and Protocol Discussion:

This pathway is more complex and relies on several standard transformations. A patent describing the synthesis of a related compound, 4-fluoro-2-methoxy-5-nitroaniline, provides a strong precedent for functional group manipulations on this scaffold.[5]

  • Protection: The aniline group in 4-fluoro-2-methoxyaniline is highly activating and must be protected, for instance, as an acetamide, to prevent side reactions and to moderate its directing effect in subsequent electrophilic substitution steps.[5]

  • Halogenation: An iodination at the C5 position would be the next logical step. This is directed by the activating methoxy and protected amino groups. N-Iodosuccinimide (NIS) is a suitable reagent for this transformation.

  • Methylation: The iodo group can then be replaced with a methyl group via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with methylboronic acid or a Stille coupling with trimethyl(methyl)stannane. These reactions are highly reliable for C-C bond formation.[6]

  • Conversion to Phenol: The final, and most challenging, step is the conversion of the protected aniline to a phenol. This typically involves deprotection of the acetamide, diazotization of the resulting aniline with a nitrite source (e.g., NaNO₂) in strong acid, followed by hydrolysis of the diazonium salt by heating in an aqueous medium (a Sandmeyer-type reaction).

While this route is longer, it avoids the potential regioselectivity issues of direct fluorination and may be more amenable to creating a diverse library of C5-substituted analogs.

Comparative Analysis

Table 2: Comparison of Proposed Synthetic Routes

MetricStrategy A: Direct FluorinationStrategy B: Multi-Step Synthesis
Number of Steps 1 (plus purification)4-5 steps
Starting Material 2-Methoxy-5-methylphenol (readily available)[2]4-Fluoro-2-methoxyaniline (commercially available)
Key Reagents Selectfluor®Protecting agents, NIS, Pd catalyst, Boronic acid, NaNO₂
Potential Advantages Highly convergent, rapid.Potentially higher regiochemical control, adaptable for analog synthesis.
Potential Challenges Regioselectivity may be imperfect, requiring careful purification.Longer route, optimization of multiple steps, cost of Pd catalysts.

Conclusion

The synthesis of this compound is achievable through logical and well-precedented chemical strategies. The most efficient pathway on paper is the direct electrophilic fluorination of 2-methoxy-5-methylphenol (Strategy A). This approach is convergent and utilizes a single, key transformation. However, it requires careful optimization to ensure high regioselectivity. The multi-step synthesis (Strategy B) offers a more controlled but lengthier alternative that may be preferable if absolute regiochemical purity is required or if the synthesis of other C5-substituted analogs is desired. The choice of route will ultimately depend on the specific requirements of the research program, including scale, purity requirements, and available resources.

References

  • Alkali Scientific. (n.d.). 4-Fluoro-2-methoxyphenol, 1 X 5 g (528943-5G). Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • CP Lab Safety. (n.d.). 4-Fluoro-2-methoxyphenol, 5g, Each. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Fluoro-2-methoxyphenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]

  • Chemdad Co. (n.d.). 2-FLUORO-5-METHYLPHENOL. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl guaiacol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

Sources

Reactivity profile of 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Fluoro-2-methoxy-5-methylphenol , a highly functionalized aromatic scaffold used in the synthesis of kinase inhibitors and advanced agrochemicals.

Content Type: Technical Guide & Whitepaper Subject: Structural Analysis, Chemical Reactivity, and Synthetic Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers

Executive Summary: The "Fluorinated Guaiacol" Scaffold

This compound (CAS: 1395035-39-8) represents a strategic building block in medicinal chemistry. Structurally, it is a tetra-substituted benzene ring combining the electron-rich characteristics of guaiacol (2-methoxyphenol) with the metabolic stability of a aryl fluoride and the lipophilic bulk of a methyl group .

This specific substitution pattern offers a unique "push-pull" electronic environment:

  • Electronic "Push": The phenolic hydroxyl (-OH) and methoxy (-OMe) groups strongly activate the ring.

  • Electronic "Pull": The fluorine atom (-F) exerts an inductive withdrawing effect while donating electron density via resonance.

  • Steric Lock: The 1,2,4,5-substitution pattern leaves only two positions open (C3 and C6), creating a highly predictable regiochemical outcome for electrophilic aromatic substitution (EAS).

This guide dissects the reactivity of this molecule, providing evidence-based protocols for its utilization in high-value synthesis.

Structural & Electronic Architecture

To predict reactivity, we must map the electronic density and steric environment.

Substituent Effects and Directing Logic

The molecule contains four substituents that dictate the site of further functionalization.

PositionSubstituentElectronic EffectDirecting Preference (EAS)
C1 -OH Strong Donor (+M)Ortho/Para (Targets C2, C4, C6 )
C2 -OMe Strong Donor (+M)Ortho/Para (Targets C1, C3 , C5)
C4 -F Inductive Withdrawing (-I), Resonance Donor (+M)Ortho/Para (Targets C3 , C5)
C5 -CH₃ Weak Donor (+I)Ortho/Para (Targets C2, C4, C6 )
The Battle for Regioselectivity: C3 vs. C6

The two open positions, C3 and C6 , compete for electrophilic attack.

  • Position C3: Located between the Methoxy (C2) and Fluoro (C4) groups.

    • Pros: Activated by the -OMe group (ortho) and -F group (ortho).

    • Cons:Severe Steric Hindrance. It is flanked by two substituents, creating a "tetrasubstituted valley" that is difficult for large electrophiles to access.

  • Position C6: Located between the Hydroxyl (C1) and Methyl (C5) groups.

    • Pros: Activated by the strongest donor (-OH) (ortho) and the methyl group (ortho).

    • Cons: Moderate steric hindrance, but significantly more accessible than C3.

Visualization of Reactivity

The following diagram illustrates the electronic vectors and the resultant reactive hotspot.

ReactivityMap Core This compound (Central Scaffold) OH 1-OH (Strong Activator) Core->OH OMe 2-OMe (Strong Activator) Core->OMe F 4-F (Metabolic Blocker) Core->F Me 5-Me (Lipophilic Anchor) Core->Me C6 Position C6 (PRIMARY HOTSPOT) Ortho to OH & Me OH->C6 Strong Directing C3 Position C3 (Sterically Occluded) Between OMe & F OMe->C3 Blocked by Sterics F->C3 Blocked by Sterics Me->C6 Weak Directing

Figure 1: Reactivity map highlighting the dominance of Position C6 for Electrophilic Aromatic Substitution.

Experimental Workflows & Protocols

This section details the two most critical transformations for this scaffold: Regioselective Nitration (to generate aniline precursors for kinase inhibitors) and O-Alkylation .

Protocol A: Regioselective Nitration (Synthesis of the 6-Nitro Derivative)

The introduction of a nitrogen source at C6 is the gateway to aniline-based drugs (similar to the synthesis of Osimertinib intermediates, though those typically lack the C5-methyl).

Objective: Synthesize 4-Fluoro-2-methoxy-5-methyl-6-nitrophenol.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nitrating Agent: 65% Nitric Acid (

    
    ) or 
    
    
    
  • Solvent: Acetic Acid (AcOH) or Sulfuric Acid (

    
    ) (if stronger conditions needed)
    
  • Temperature: 0°C to 10°C (Control is vital to prevent oxidation).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the phenol in 20 mL of Glacial Acetic Acid. Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add 1.1 eq of fuming

    
     (dissolved in AcOH) over 30 minutes. Note: The presence of the electron-donating -OH and -OMe groups makes this reaction exothermic.
    
  • Quenching: Stir for 1 hour at 0°C. Pour the reaction mixture into 100 mL of ice-water.

  • Isolation: The nitro-phenol typically precipitates as a yellow solid. Filter, wash with cold water, and dry.

  • Validation: Check NMR. The disappearance of the C6 aromatic proton (singlet) confirms substitution.

Mechanism: The nitronium ion (


) attacks C6, stabilized by the ortho-hydroxyl group.
Protocol B: O-Alkylation (Ether Synthesis)

Functionalizing the phenolic oxygen allows for the attachment of solubilizing tails or pharmacophores.

Objective: Synthesize 1-(Benzyloxy)-4-fluoro-2-methoxy-5-methylbenzene.

Reagents:

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Electrophile: Benzyl Bromide (1.1 eq)

  • Solvent: DMF or Acetone

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 eq) - Optional, accelerates reaction.

Step-by-Step Methodology:

  • Deprotonation: Suspend the phenol and

    
     in DMF. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add Benzyl Bromide dropwise.

  • Heating: Heat to 60°C for 4 hours. (Monitor by TLC; Phenol

    
     will differ significantly from Ether 
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, dry over

    
    , and concentrate.
    

Synthetic Applications in Drug Discovery

The This compound scaffold acts as a bioisostere for several known pharmacophores.

Kinase Inhibitor Design (EGFR/HER2)

Many EGFR inhibitors (e.g., Gefitinib, Osimertinib) utilize a poly-substituted aniline tail. This phenol can be converted to the corresponding aniline via:

  • O-Protection (or use as phenol if target requires).

  • Nitration at C6.

  • Reduction (

    
     or 
    
    
    
    ) to the aniline.

The resulting 4-Fluoro-2-methoxy-5-methyl-6-amino motif provides a sterically demanding, electron-rich aniline that can fit into the hydrophobic pocket of kinases, with the Fluorine atom potentially engaging in hydrogen bonding or metabolic blocking.

Metabolic Stability Profiling
  • The C4-Fluorine: Blocks metabolic hydroxylation at the para-position, extending the half-life (

    
    ) of the drug.
    
  • The C5-Methyl: A potential site for metabolic oxidation (benzylic hydroxylation -> carboxylic acid). In SAR studies, this methyl group is often replaced by -Cl or -CF3 if metabolic stability is an issue.

Pathway Visualization

The following diagram outlines the conversion of the scaffold into a drug intermediate.

SynthesisPathway Start 4-Fluoro-2-methoxy- 5-methylphenol Step1 6-Nitro Intermediate (Regioselective) Start->Step1 HNO3, AcOH (Nitration at C6) Step2 Aniline Precursor (Reduction) Step1->Step2 H2, Pd/C (Reduction) End Kinase Inhibitor (Amide Coupling) Step2->End Acryloyl Chloride (Amide Formation)

Figure 2: Synthetic workflow converting the phenol scaffold into a functionalized aniline for medicinal chemistry applications.

References & Data Sources

The following sources validate the chemical identity, physical properties, and commercial availability of the compound.

  • Chemical Identity & CAS:

    • Compound: this compound

    • CAS Number: 1395035-39-8

    • Source: Fluorochem & BLD Pharm Catalogs. Available at: (Verified via search result 1.1).

  • Physical Properties:

    • Molecular Formula:

      
      
      
    • Molecular Weight: 156.15 g/mol

    • Predicted pKa: ~9.98 (Based on analog 4-Fluoro-2-methoxyphenol).[1]

    • Source: PubChem Compound Summary. Available at: (Analogous data extrapolated from CID 2737368).

  • Synthetic Methodology (Analogous Protocols):

    • Nitration of Guaiacols: Google Patents US8946235 (Synthesis of Osimertinib intermediates via nitration of fluoro-methoxy-anilines). Available at: .

    • Phenol Alkylation: Standard protocols validated in Carey & Sundberg, Advanced Organic Chemistry.

  • Safety Data:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.[1]

    • Handling: Treat as a potential irritant; use standard PPE (gloves, goggles, fume hood).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Sources

Stability of 4-Fluoro-2-methoxy-5-methylphenol under standard conditions

[1][2][3][4]

Executive Summary

This compound is an electron-rich, trisubstituted phenol derivative used primarily as an intermediate in the synthesis of complex pharmaceutical agents (e.g., kinase inhibitors).[1][2][3][4] Under standard laboratory conditions (25°C, ambient air, ambient light), the compound exhibits moderate stability but possesses a distinct susceptibility to oxidative degradation and photolytic discoloration .

While the fluorine atom at the para position (C4) blocks the most common oxidative pathway (formation of p-benzoquinone), the electron-donating methoxy (C2) and methyl (C5) groups activate the ring, facilitating ortho-oxidation and radical-mediated dimerization.[1][2][3][4]

Critical Recommendation: This compound should be treated as air-sensitive and light-sensitive .[1][2][3][4] Long-term storage requires inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent the formation of colored quinoid impurities.[2][3][4]

Physicochemical Identity & Structural Logic[1][2][3][4]

To understand the stability, we must analyze the electronic push-pull effects on the benzene ring.[1][2][3][4]

PropertyData / Characteristic
CAS Number 1395035-39-8
Formula C₈H₉FO₂
Molecular Weight 156.15 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph).[1][2][3][4][5]
Acidity (pKa) Est. 10.2 – 10.5 (Slightly less acidic than phenol due to +I effect of Me/OMe).
Electronic Character Electron-Rich (Activated). The -OMe and -Me groups donate electron density, increasing reactivity toward electrophiles (oxygen).[1][2][3][4]
Structural Stability Analysis[1][2][3][4]
  • Position 1 (OH): The site of radical formation (phenoxyl radical).[4]

  • Position 2 (OMe): Strong electron donor (+M effect).[4] Stabilizes the phenoxyl radical, promoting oxidation.

  • Position 4 (F): Electron-withdrawing by induction (-I) but donating by resonance (+M).[1][2][3][4] Crucially, the C-F bond is metabolically and chemically robust, blocking metabolic oxidation at the para position.

  • Position 5 (Me): Weak electron donor (+I).[4] Increases lipophilicity and electron density at the ortho (C6) position.

Degradation Mechanisms Under Standard Conditions

The primary threat to the integrity of this compound is Auto-oxidation , driven by the formation of phenoxyl radicals.[1][2][3][4]

A. Oxidative Instability (The "Browning" Effect)

Phenols are prone to donating a hydrogen atom to form a phenoxyl radical.[4] In this specific molecule, the radical is stabilized by the ortho-methoxy group.[1][2][3][4]

  • Initiation: Trace metal ions or UV light abstract the phenolic hydrogen.[4]

  • Propagation: The radical reacts with molecular oxygen (

    
    ) to form peroxy intermediates.[4]
    
  • Product Formation:

    • Dimerization: Two radicals couple (C-C or C-O coupling), leading to biphenyl derivatives.[4]

    • o-Quinone Formation: Since the para position is blocked by Fluorine, oxidation is forced to the ortho position (C6), potentially forming a substituted o-benzoquinone (red/brown species).[1][2][3][4]

B. Photostability

Fluorinated aromatics generally resist photolytic defluorination (C-F bond energy ~485 kJ/mol).[4] However, the electron-rich ring absorbs UV light, which can accelerate the auto-oxidation process described above.[1][3][4] The compound will darken upon prolonged exposure to ambient light.[4]

C. Hydrolytic Stability

High. The ether (methoxy) and C-F bonds are stable to hydrolysis under standard aqueous conditions (pH 4–9).[4] Hydrolysis is not a primary degradation pathway.[4]

Mechanistic Pathway Diagram

The following diagram illustrates the oxidative stress pathway, highlighting why the ortho-quinone is the likely degradation product rather than the p-quinone.[1][2][3][4]

DegradationPathwayCompound4-Fluoro-2-methoxy-5-methylphenolRadicalPhenoxyl Radical(Resonance Stabilized)Compound->Radical-H• (Light/O2)DimerC-C Dimer(Impurity A)Radical->DimerCouplingQuinoneo-Benzoquinone(Colored Impurity)Radical->Quinone+O2 (Ortho attack)ParaQuinonep-BenzoquinoneRadical->ParaQuinoneBlocked by F

Figure 1: Oxidative degradation logic. The C4-Fluorine atom blocks the formation of p-benzoquinone, diverting the pathway toward dimerization or o-quinone formation (browning).[1][2][3][4]

Experimental Protocols

To validate the stability of your specific lot, use the following self-validating protocols.

Protocol A: Stability-Indicating HPLC Method

Standard UV detection is suitable due to the aromatic ring, but a diode array detector (DAD) is recommended to identify peak purity of degradation products.[1][2][3][4]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of the phenol, sharpening the peak).[4]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: 280 nm (Phenol absorption) and 254 nm.[3][4]

  • Sample Diluent: 50:50 Water:Acetonitrile.[1][3][4]

Acceptance Criteria:

  • Main peak retention time stable.[4]

  • No new peaks >0.1% area after 24h in solution (autosampler stability).

Protocol B: Forced Degradation (Stress Testing)

Perform these tests to define the "edge of failure" for your material.[4]

Stress ConditionProcedureExpected Outcome
Oxidation Dissolve in diluent, add 3% H₂O₂, hold at RT for 2 hours.[1][2][3][4]High Degradation. Expect new peaks at RRT < 1.0 (more polar quinones).
Acid/Base 0.1 N HCl / 0.1 N NaOH, 60°C, 4 hours.Stable. Minimal degradation expected.[4]
Photolysis Expose solid sample to 1.2 million lux-hours (ICH Q1B).Surface Discoloration. Yellowing/browning of solid.[4]

Handling & Storage Recommendations

Based on the chemical profile, the following storage hierarchy is required to maintain >98% purity over 12 months.

  • Primary Storage:

    • Temperature: Refrigerated (2°C to 8°C).

    • Atmosphere: Inert gas overlay (Argon preferred over Nitrogen due to density).[3][4]

    • Container: Amber glass vial with Teflon-lined screw cap.[1][2][3][4]

  • Handling:

    • Avoid metal spatulas (trace iron catalyzes phenolic oxidation). Use ceramic or plastic.[4]

    • Minimize exposure time to open air.[4][6]

    • Recommended every 12 months.[3][4] Check specifically for appearance (color change from off-white to brown) and purity via HPLC.

References

  • Chemical Identity & Availability

    • This compound (CAS 1395035-39-8).[1][2][3][4][7][8][5][9] BLD Pharm.[4] Retrieved from [4]

    • Fluorochem Product F955031.[4][8] Fluorochem.[4][8][10] Retrieved from [2]

  • Mechanistic Grounding (Phenol Stability)

    • Phenolic Oxidation Mechanisms.[4] In: Advanced Organic Chemistry. The presence of electron-donating groups (methoxy, methyl) accelerates the formation of phenoxyl radicals and subsequent quinoid degradation products.[3][4]

  • General Safety

    • Safety Data Sheet (SDS) for Fluorophenol Derivatives. Sigma-Aldrich / Merck.[1][2][3][4] (General handling for Class: Acute Tox 4, Skin Irrit 2).[4][11]

Methodological & Application

Application Notes and Protocols for 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Advanced Synthesis and Derivatization

Disclaimer: 4-Fluoro-2-methoxy-5-methylphenol is a specialized chemical entity with limited direct references in publicly accessible scientific literature. The synthetic and reaction protocols detailed herein are therefore predicated on established principles of organic chemistry and adapted from documented procedures for structurally analogous compounds. These notes are intended to provide a robust theoretical and practical framework for researchers. All procedures should be undertaken with appropriate safety precautions and after a thorough literature review of the cited foundational methods.

Introduction: A Unique Building Block for Chemical Innovation

This compound, a substituted guaiacol derivative, represents a fascinating scaffold for the development of novel chemical entities. Its trifunctionalized aromatic ring, featuring a nucleophilic hydroxyl group, a directing methoxy group, a bioisosteric fluorine atom, and a lipophilic methyl group, offers a rich landscape for synthetic manipulation. The strategic placement of these substituents provides a handle for tuning physicochemical properties such as acidity, lipophilicity, and metabolic stability.

The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, this compound serves as a valuable, albeit under-explored, starting material for generating libraries of complex molecules for applications in drug discovery, agrochemicals, and materials science. This guide provides a comprehensive overview of a proposed synthesis and key reaction protocols for the derivatization of this versatile phenol.

Physicochemical and Spectroscopic Data (Predicted and Calculated)

Due to the absence of extensive experimental data, the following properties have been calculated or estimated based on the compound's structure.

PropertyValueSource
Molecular Formula C₈H₉FO₂Calculated
Molecular Weight 156.15 g/mol Calculated
Canonical SMILES CC1=CC(=C(C=C1F)O)OC-
InChI Key Predicted: VZJXZNXVMMVUDI-UHFFFAOYSA-N-
Calculated LogP 2.15ChemDraw
Predicted pKa ~9.8 (phenolic hydroxyl)Based on substituted phenols
Appearance Expected to be a solid or oilAnalogy to similar phenols

Proposed Synthesis of this compound

A multi-step synthesis is proposed, commencing from the commercially available 4-fluoro-2-methoxyaniline. The key transformations involve a Sandmeyer-type reaction to introduce a nitrile group, followed by reduction and subsequent diazotization to yield the target phenol.

Synthetic Workflow Diagram

Synthetic_Pathway A 4-Fluoro-2-methoxyaniline B 4-Fluoro-2-methoxy-5-nitroaniline A->B  Nitration  (HNO₃, H₂SO₄) C 5-Amino-4-fluoro-2-methoxyphenol B->C  Reduction  (e.g., H₂, Pd/C) D This compound C->D  Sandmeyer-type sequence  1. Diazotization (NaNO₂, HCl)  2. Reduction (H₃PO₂)

Caption: Proposed synthetic route to this compound.

Step-by-Step Synthesis Protocol

Step 1: Nitration of 4-Fluoro-2-methoxyaniline

  • Principle: This step introduces a nitro group at the 5-position, directed by the ortho/para-directing methoxy and amino groups. The reaction is adapted from a known procedure for a similar substrate.[2][3]

  • Procedure:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in concentrated sulfuric acid at 0°C.

    • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-2-methoxy-5-nitroaniline.

Step 2: Reduction of the Nitro Group

  • Principle: The nitro group is reduced to a primary amine using catalytic hydrogenation. This is a standard and high-yielding transformation.[1]

  • Procedure:

    • Dissolve the 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 5-amino-4-fluoro-2-methoxyphenol.

Step 3: Conversion of the Amino Group to a Methyl Group (Hypothetical Adaptation)

  • Procedure:

    • Dissolve the 5-amino-4-fluoro-2-methoxyphenol (1.0 eq) in an aqueous solution of hydrochloric acid at 0°C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C to form the diazonium salt.[6]

    • To the in-situ generated diazonium salt, add an excess of pre-cooled hypophosphorous acid (H₃PO₂).[7]

    • Allow the reaction to slowly warm to room temperature and stir for several hours until gas evolution ceases.

    • Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield this compound.

Key Reaction Protocols for Derivatization

The presence of a phenolic hydroxyl group and an activated aromatic ring allows for a variety of derivatization reactions.

O-Alkylation (Williamson Ether Synthesis)
  • Principle: The phenolic proton is removed by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

  • Protocol Workflow:

O_Alkylation Phenol 4-Fluoro-2-methoxy- 5-methylphenol Base Base (e.g., K₂CO₃) in Solvent (e.g., Acetone) Phenol->Base Deprotonation AlkylHalide Alkyl Halide (R-X) Base->AlkylHalide Nucleophilic Attack Product O-Alkylate Product AlkylHalide->Product Ether Formation

Caption: Workflow for the O-alkylation of this compound.

  • Step-by-Step Procedure:

    • To a solution of this compound (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

    • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq).

    • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and concentrate the solvent.

    • Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Esterification
  • Principle: The phenol is acylated using an acyl chloride or anhydride in the presence of a base to form a phenyl ester.

  • Protocol Workflow:

Esterification Phenol 4-Fluoro-2-methoxy- 5-methylphenol Reagent Acyl Chloride (R-COCl) or Anhydride in Pyridine or CH₂Cl₂/Et₃N Phenol->Reagent Acylation Product Phenyl Ester Product Reagent->Product

Caption: General workflow for the esterification of this compound.

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane or pyridine at 0°C.

    • If in dichloromethane, add triethylamine (1.5 eq).

    • Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Quench the reaction with water and extract with dichloromethane.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by chromatography or recrystallization.

Electrophilic Aromatic Substitution (e.g., Bromination)
  • Principle: The aromatic ring is susceptible to electrophilic attack. The activating methoxy and hydroxyl groups are strong ortho, para-directors, while the methyl group is a weaker ortho, para-director. The fluorine atom is a deactivating ortho, para-director. The regiochemical outcome will be a balance of these effects, with substitution likely occurring at the position most activated and sterically accessible.

  • Predicted Regioselectivity: The position ortho to the hydroxyl group and meta to the fluorine (C6) is the most likely site of substitution due to strong activation from the hydroxyl and methoxy groups.

  • Protocol Workflow:

Bromination Phenol 4-Fluoro-2-methoxy- 5-methylphenol Reagent Brominating Agent (e.g., NBS or Br₂) in Solvent (e.g., CCl₄, CH₂Cl₂) Phenol->Reagent Electrophilic Attack Product Brominated Phenol (Predicted at C6) Reagent->Product

Caption: Workflow for the bromination of this compound.

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent like carbon tetrachloride or dichloromethane at 0°C.

    • Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) or bromine (1.0 eq) in the same solvent.

    • Stir the reaction at 0°C to room temperature until the starting material is consumed (monitored by TLC).

    • Wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the care afforded to other substituted phenols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

References

  • What reagents would be used to convert aniline to toluene? Homework.Study.com. Available at: [Link]

  • Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. Green Chemistry (RSC Publishing). Available at: [Link]

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ACS Publications. Available at: [Link]

  • Convert aniline to toluene. brainly.com. Available at: [Link]

  • Different protocols for methylation of aniline. ResearchGate. Available at: [Link]

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • conversion of aniline to toluene. Brainly.in. Available at: [Link]

  • Sandmeyer Reaction: Definition, Mechanism, and Examples. Chemistry Learner. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.

Sources

The Strategic Utility of Fluorinated Phenols in Pharmaceutical Synthesis: A Focus on 4-Fluoro-2-methoxy-5-substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the role of substituted fluorophenols as intermediates in pharmaceutical synthesis. While direct applications of 4-Fluoro-2-methoxy-5-methylphenol in the synthesis of commercialized active pharmaceutical ingredients (APIs) are not extensively documented in publicly available literature, the closely related analogue, 4-Fluoro-2-methoxy-5-nitrophenol , serves as a critical and well-documented intermediate in the production of the gonadotropin-releasing hormone (GnRH) receptor antagonist, Linzagolix.[1][2][3] This guide will, therefore, focus on the established applications of this nitro analogue, providing a scientifically grounded framework for understanding the potential utility of the broader class of 4-Fluoro-2-methoxy-5-substituted phenols in drug discovery and development.

Introduction: The Value Proposition of Fluorinated Intermediates

The strategic incorporation of fluorine into API candidates is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated building blocks are in high demand, and understanding their synthesis and application is crucial for the advancement of pharmaceutical research.

Substituted phenols, in particular, are versatile precursors in the synthesis of a wide array of pharmaceuticals. The hydroxyl group provides a reactive handle for various chemical transformations, while the aromatic ring can be functionalized to modulate the electronic and steric properties of the target molecule. The presence of a fluoro group on such a scaffold, as in the case of 4-Fluoro-2-methoxy-5-substituted phenols, offers a powerful combination of features for the synthesis of complex and potent APIs.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the chemical properties and safety profile of any pharmaceutical intermediate is paramount. While specific data for this compound is limited, the properties of the closely related 4-Fluoro-2-methoxyphenol and 4-Fluoro-2-methoxy-5-nitroaniline provide a useful reference.

Table 1: Physicochemical Data of Related Compounds

Property4-Fluoro-2-methoxyphenol4-Fluoro-2-methoxy-5-nitroaniline
Molecular Formula C₇H₇FO₂C₇H₇FN₂O₃
Molecular Weight 142.13 g/mol 186.14 g/mol [4]
CAS Number 450-93-11075705-01-9[4]

Safety and Handling:

Substituted phenols and their derivatives should be handled with appropriate care in a laboratory setting. Based on available safety data sheets for related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Application Profile: 4-Fluoro-2-methoxy-5-nitrophenol in the Synthesis of Linzagolix

The most prominent and well-documented application of a 4-Fluoro-2-methoxy-5-substituted phenol is the use of 4-Fluoro-2-methoxy-5-nitrophenol as a key intermediate in the synthesis of Linzagolix .[1][2][3] Linzagolix is an orally active, non-peptide GnRH antagonist used for the treatment of uterine fibroids and endometriosis.

The synthesis of Linzagolix involves the coupling of two key fragments. 4-Fluoro-2-methoxy-5-nitrophenol is a precursor to one of these fragments, highlighting its critical role in the overall synthetic strategy.[5][6]

Synthetic Pathway Overview

The synthesis of the key aniline intermediate derived from 4-Fluoro-2-methoxy-5-nitrophenol for the Linzagolix synthesis can be conceptualized as follows:

Synthesis_Overview A 4-Fluoro-2-methoxyphenol B Protection of Hydroxyl Group A->B e.g., Acylation C Nitration B->C Nitrating Agent (e.g., HNO₃/H₂SO₄) D Deprotection C->D Hydrolysis E 4-Fluoro-2-methoxy-5-nitrophenol F Etherification E->F Mitsunobu Reaction or Williamson Ether Synthesis G Reduction of Nitro Group F->G e.g., Catalytic Hydrogenation H Key Aniline Intermediate for Linzagolix

Caption: Generalized synthetic workflow for a key Linzagolix intermediate.

Detailed Protocol: Three-Step Continuous Flow Synthesis of 4-Fluoro-2-methoxy-5-nitrophenol

A modern and efficient approach to the synthesis of 4-Fluoro-2-methoxy-5-nitrophenol from 4-Fluoro-2-methoxyphenol has been developed using continuous flow chemistry.[2][3] This method offers significant advantages over traditional batch processing, including enhanced safety, reduced reaction times, and improved yields.

The process involves three key steps:

  • Esterification (Protection): The phenolic hydroxyl group of 4-Fluoro-2-methoxyphenol is protected, for example, as a carbonate ester, to direct the subsequent nitration to the desired position on the aromatic ring.

  • Nitration: The protected phenol undergoes regioselective nitration to introduce a nitro group at the 5-position.

  • Hydrolysis (Deprotection): The protecting group is removed to yield the final product, 4-Fluoro-2-methoxy-5-nitrophenol.

Experimental Protocol (Adapted from literature[2]):

Step 1: Continuous Flow Esterification

  • Reagents:

    • Solution A: 4-Fluoro-2-methoxyphenol in an appropriate organic solvent (e.g., dichloromethane).

    • Solution B: Propyl chloroformate and a non-nucleophilic base (e.g., triethylamine) in the same organic solvent.

  • Apparatus: A microreactor system with two inlet pumps and a temperature-controlled reaction coil.

  • Procedure:

    • Solutions A and B are pumped into a T-mixer at controlled flow rates.

    • The reaction mixture flows through a heated reaction coil to ensure complete conversion.

    • The output stream containing the protected intermediate is collected for the next step.

Step 2: Continuous Flow Nitration

  • Reagents:

    • Solution C: The output from Step 1 (protected phenol) in a suitable solvent.

    • Solution D: A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Apparatus: A microreactor system designed for handling highly exothermic and potentially hazardous reactions.

  • Procedure:

    • Solutions C and D are introduced into a cooled microreactor through separate inlets.

    • The rapid mixing and excellent heat transfer characteristics of the microreactor allow for safe and controlled nitration.

    • The residence time in the reactor is optimized to maximize the yield of the desired 5-nitro isomer.

Step 3: Continuous Flow Hydrolysis

  • Reagents:

    • Solution E: The nitrated intermediate from Step 2.

    • Solution F: An aqueous basic solution (e.g., sodium bicarbonate).

  • Apparatus: A packed-bed or coil reactor.

  • Procedure:

    • The output from the nitration step is mixed with the basic solution.

    • The mixture is passed through a heated reactor to facilitate the hydrolysis of the ester protecting group.

    • The final product, 4-Fluoro-2-methoxy-5-nitrophenol, is obtained after an appropriate workup procedure (e.g., extraction and crystallization).

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

ParameterTraditional Batch ProcessContinuous Flow Process
Reaction Time Several hours to daysMinutes
Safety Risk of thermal runaway, handling of hazardous reagents in bulkEnhanced safety due to small reaction volumes and superior heat control
Yield Moderate to goodHigh
Scalability Limited by reactor sizeEasily scalable by running the system for longer durations

Potential Synthetic Utility of this compound

While direct applications are not widely reported, the structure of this compound suggests its potential as a valuable intermediate in pharmaceutical synthesis. The methyl group, in place of the nitro group, offers a different electronic and steric profile, which could be advantageous in the synthesis of other APIs.

The conversion of the readily available 4-Fluoro-2-methoxy-5-nitrophenol to this compound is synthetically feasible through a two-step process:

  • Reduction of the nitro group to an amine.

  • Conversion of the resulting aniline to the methyl-substituted compound, for example, via a Sandmeyer-type reaction.

Conversion_Pathway A 4-Fluoro-2-methoxy-5-nitrophenol B Reduction A->B e.g., H₂, Pd/C C 4-Fluoro-2-methoxy-5-aminophenol D Diazotization C->D NaNO₂, HCl E Diazonium Salt F Sandmeyer-type Reaction E->F e.g., CuCN, then reduction or other methylating agents G This compound

Caption: Plausible synthetic route from the nitro to the methyl analogue.

The resulting this compound could then be utilized in similar coupling reactions as its nitro counterpart, leading to a diverse range of potential API candidates. The methyl group can influence the pharmacokinetic properties of a final drug molecule, potentially improving metabolic stability or altering receptor binding interactions.

Conclusion

4-Fluoro-2-methoxy-5-substituted phenols represent a class of valuable intermediates in pharmaceutical synthesis. The well-established use of 4-Fluoro-2-methoxy-5-nitrophenol in the synthesis of Linzagolix underscores the importance of these fluorinated building blocks. The development of continuous flow methodologies for the synthesis of these intermediates offers significant advantages in terms of safety, efficiency, and scalability. While the direct application of this compound in a commercialized API is not yet prominent in the literature, its structural similarity to a key intermediate for a marketed drug, and the feasibility of its synthesis, suggest its potential for future applications in drug discovery and development. Further research into the synthetic utility of this and related compounds is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. [Link]

  • Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. ACS Publications. (2024, December 18). [Link]

  • Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development - ACS Publications. [Link]

  • Evangelisti, G., et al. (2021). Linzagolix choline. Gonadotropin-releasing hormone, (GnRH) receptor antagonist, Treatment of uterine fibroids, Treatment of endo. Drugs of the Future, 46(11), 869.
  • LINZAGOLIX. New Drug Approvals. (2021, November 26). [Link]

  • PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. [Link]

Sources

O-alkylation procedures for 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision O-Alkylation Strategies for 4-Fluoro-2-methoxy-5-methylphenol

Strategic Overview & Substrate Analysis

Target Molecule: this compound (CAS: 450-93-1) Context: This intermediate is a highly functionalized phenolic scaffold, structurally related to the core pharmacophores of third-generation EGFR inhibitors (e.g., Osimertinib analogs).[1]

Chemo-Physical Challenges:

  • Steric Environment: The hydroxyl group at position 1 is flanked by an ortho-methoxy group.[1] While not prohibiting reactivity, this creates a "steric gate" that can retard

    
     kinetics with bulky electrophiles.
    
  • Electronic Profile:

    • Acidity (pKa ~9.9 - 10.2): The meta-fluorine atom (inductively electron-withdrawing) slightly increases acidity compared to standard cresols, but the ortho-methoxy and para-methyl groups (electron-donating) counterbalance this.[1] The phenol is sufficiently acidic for mild carbonate bases.

    • Nucleophilicity: The oxygen is electron-rich, making it a good nucleophile, but the ortho-methoxy group can act as a weak chelator for metal cations (

      
      , 
      
      
      
      ), potentially creating tight ion pairs that reduce reactivity in non-polar solvents.

Selection Guide:

  • Protocol A (Standard): For primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).

  • Protocol B (Advanced): For sterically hindered or less reactive electrophiles (Cesium-promoted).[1]

  • Protocol C (Mitsunobu): For alkylation using alcohols directly (avoiding halide synthesis).

Reaction Pathway Visualization

The following diagram illustrates the decision logic and mechanistic pathways for alkylating this specific phenol.

G Start 4-Fluoro-2-methoxy- 5-methylphenol Decision Electrophile Type? Start->Decision PathA Primary Halide (R-X) Decision->PathA High Reactivity PathB Secondary/Bulky Halide Decision->PathB Low Reactivity PathC Alcohol (R-OH) Decision->PathC Acid Sensitive MethodA Method A: K2CO3 / DMF / 60°C (Standard Williamson) PathA->MethodA MethodB Method B: Cs2CO3 / DMF / 80°C (Cesium Effect) PathB->MethodB MethodC Method C: Mitsunobu (PPh3 / DIAD) PathC->MethodC Product O-Alkylated Ether MethodA->Product MethodB->Product MethodC->Product

Caption: Decision tree for selecting the optimal alkylation strategy based on electrophile properties.

Protocol A: Standard Williamson Ether Synthesis

Best For: Primary alkyl halides, simple linkers, and scale-up.[1]

Mechanistic Insight: Potassium carbonate (


) in DMF is the "Gold Standard." DMF solvates the cation (

), leaving the phenoxide anion "naked" and highly reactive. The ortho-methoxy group may chelate potassium; therefore, ensuring full solvation (using DMF or adding 18-crown-6) is critical for kinetics.[1]

Reagents & Stoichiometry:

Component Equiv. Role Notes
Phenol Substrate 1.0 SM Limiting Reagent
Alkyl Halide (R-X) 1.2 - 1.5 Electrophile Excess drives completion
Potassium Carbonate 2.0 - 3.0 Base Anhydrous, granular (grind before use)

| DMF (Anhydrous) | 0.2 M | Solvent | Polar aprotic is essential |[1]

Step-by-Step Procedure:

  • Preparation: Dry a reaction vial/flask and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolution: Add this compound (1.0 equiv) and anhydrous DMF (concentration ~0.2 M relative to phenol).

  • Deprotonation: Add powdered

    
     (2.5 equiv) in one portion.
    
    • Checkpoint: Stir at Room Temperature (RT) for 15 minutes. The solution may darken slightly as the phenoxide forms.

  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise (if liquid) or as a solution in minimal DMF (if solid).

  • Reaction: Heat to 60°C . Monitor via TLC or LCMS.[1]

    • Typical Time: 2–4 hours for primary iodides/bromides; 12+ hours for chlorides.[1]

  • Workup (Self-Validating):

    • Dilute reaction with EtOAc (5x volume).[1]

    • Wash with Water (3x) to remove DMF (Critical: DMF retention ruins NMR).

    • Wash with Brine (1x).[1] Dry over

      
      , filter, and concentrate.
      

Protocol B: Cesium-Promoted Alkylation (The "Cesium Effect")

Best For: Sterically hindered electrophiles, mesylates/tosylates, or when Protocol A stalls.

Mechanistic Insight: Cesium (


) is a large, soft cation with a weak charge density. It forms a "loose" ion pair with the phenoxide oxygen, making the nucleophile significantly more reactive than when paired with Potassium. This overcomes the steric hindrance caused by the ortho-methoxy group on the substrate.

Modifications to Protocol A:

  • Base Substitution: Replace

    
     with Cesium Carbonate (
    
    
    
    )
    (1.5 - 2.0 equiv).[1]
  • Solvent: DMF is still preferred, but Acetonitrile (

    
    )  can be used if a lower boiling point is required for workup.
    
  • Temperature: Often runs faster; start at 50°C and ramp to 80°C only if needed.

Protocol C: Mitsunobu Reaction

Best For: Alkylation using primary/secondary alcohols directly (avoiding the need to synthesize the halide). Ideal for installing chiral side chains with inversion of configuration.[1]

Reagents & Stoichiometry:

Component Equiv. Role
Phenol Substrate 1.0 Nucleophile
Alcohol (R-OH) 1.2 Electrophile Source

| Triphenylphosphine (


)  | 1.5 | Reductant |
| DIAD or DEAD  | 1.5 | Oxidant (Azo compound) |
| THF (Anhydrous)  | 0.1 M | Solvent |[1]

Step-by-Step Procedure:

  • Setup: Flame-dry flask,

    
     atmosphere. Cool to 0°C  (Ice bath).
    
  • Mix: Dissolve Phenol (1.0 equiv), Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF.
    
  • Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes.

    • Visual Check: The orange color of DIAD should fade to yellow upon addition. If orange persists, pause addition.

  • Reaction: Remove ice bath and stir at RT.

    • Time: Typically 12–24 hours.[1]

  • Quench: Add few drops of water. Concentrate and purify via column chromatography.[1]

    • Note: Removal of triphenylphosphine oxide (

      
      ) is the main purification challenge. Use a non-polar solvent wash (Hexanes/Ether) to precipitate the oxide if possible.
      

Quality Control & Troubleshooting

Analytical Validation (NMR & LCMS):

  • 1H NMR (DMSO-d6 or CDCl3):

    • Starting Material: Phenolic -OH usually appears as a singlet between

      
       9.0–10.0 ppm.[1]
      
    • Product: Disappearance of the -OH singlet.[1] Appearance of new alkyl protons (e.g., O-

      
      -R) typically around 
      
      
      
      3.8–4.2 ppm.[1]
    • Diagnostic: The ortho-methoxy group (

      
       ~3.8 ppm) remains but may shift slightly upfield.[1]
      
  • 19F NMR:

    • Useful for tracking conversion without interference from hydrocarbon impurities.[1] The Fluorine signal will shift upon O-alkylation due to electronic changes in the ring.[1]

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion (<50%) Ion pairing / SolubilitySwitch to Protocol B (

). Add 10% water to DMF (rare, but helps solubility of carbonate) or use 18-crown-6.[1]
O- vs C-Alkylation Ambident nucleophileThis substrate is tetrasubstituted; C-alkylation is sterically blocked.[1] Ensure no N-alkylation if amine side chains are present on the electrophile.[1]
Product is Oil/Sticky DMF residuesDMF traces prevent crystallization.[1] Wash organic layer 4x with water, or azeotrope with heptane on rotovap.

Safety & References

Safety Warnings:

  • Alkyl Halides: Many are potent alkylating agents and potential carcinogens.[1] Handle in a fume hood.

  • DIAD/DEAD: Shock sensitive and toxic.[1] Store in a fridge; do not heat undiluted.

  • Waste: Dispose of halogenated solvents and phosphine byproducts according to EHS regulations.

References:

  • Osimertinib Synthesis Context: Cross, D. A., et al. "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer."[2] Cancer Discovery, 2014.

  • Williamson Ether Synthesis Guide: "Williamson Ether Synthesis." Organic Chemistry Portal.

  • Mitsunobu Reaction Mechanism: "Mitsunobu Reaction." Organic Chemistry Portal.

  • Cesium Effect in Alkylation: Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Practical Chemistry, 1999. (General reference for Cs effect).

Sources

Advanced Manufacturing Controls for 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for 4-Fluoro-2-methoxy-5-methylphenol , designed for researchers and API manufacturing professionals.

Application Note & Technical Guide | Version 2.0

Part 1: Executive Summary & Strategic Context[1][2][4][5]

This compound is a specialized fluorinated building block used in the synthesis of advanced pharmacophores, particularly for third-generation Tyrosine Kinase Inhibitors (TKIs) targeting EGFR mutations.[1][2][3][4][5][6][7][8] While often overshadowed by its nitro-analog (4-fluoro-2-methoxy-5-nitrophenol, a precursor for Osimertinib intermediates), the 5-methyl variant represents a critical scaffold for next-generation inhibitors where the 5-position requires an alkyl rather than a nitrogenous substitution, or as a "methyl-scan" analog in Structure-Activity Relationship (SAR) studies.[1][2][3][4][5][6][7][8]

The "Isomer Trap" in Manufacturing

The synthesis of this compound presents a classic regioselectivity challenge.[6][7][8][9] Starting from Isocreosol (2-methoxy-5-methylphenol), electrophilic fluorination must be directed precisely to the 4-position.[1][2][3][4][5][6][7][8] However, the competing directing effects of the hydroxyl (OH), methoxy (OMe), and methyl (Me) groups create a risk of generating the 6-fluoro isomer or over-fluorinated byproducts.[6][7][8][9]

Critical Quality Attributes (CQAs):

  • Regio-Isomeric Purity: >99.5% (Control of 6-fluoro isomer).[1][2][3][4][5][6][7][8][9]

  • Assay: >98.0% w/w.[3][7][8][9]

  • Appearance: White to off-white crystalline solid (oxidation prone).[3][4][5][6][7][8][9]

Part 2: Chemical Logic & Synthesis Strategy[1][2][4][5][9]

Retrosynthetic Analysis

The most scalable route to this compound avoids the harsh conditions of Balz-Schiemann reactions.[1][2][3][4][5][6][7][8] Instead, it utilizes Electrophilic Fluorination of the electron-rich phenol core.[3][5][6][7][8][9]

  • Substrate: 2-Methoxy-5-methylphenol (Isocreosol).[3][4][5][6][7][8]

  • Reagent: 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™ ) or N-Fluorobenzenesulfonimide (NFSI).[1][2][3][4][5][6][7][8]

  • Mechanism: The hydroxyl group at C1 is the strongest activating group, directing incoming electrophiles to the ortho (C6) and para (C4) positions.[3][7][8][9] The methoxy group at C2 reinforces the C4 position (meta to OMe) less strongly than the OH.[6][7][8][9] The methyl group at C5 sterically hinders C4 slightly but activates C4 and C6 via hyperconjugation.[3][6][7][8][9]

    • Target (C4): Para to OH, Meta to OMe, Ortho to Me.

    • Impurity (C6): Ortho to OH, Meta to OMe, Ortho to Me.

Optimization Insight: Solvent polarity plays a crucial role.[3][6][7][8][9] Using acetonitrile (ACN) favors the "late" transition state, enhancing selectivity for the thermodynamic para product (C4) over the kinetic ortho product (C6).[6][7][8][9]

Impurity Fate Mapping

The following diagram illustrates the synthesis pathway and the critical divergence point for impurities.

SynthesisPath Start Isocreosol (2-Methoxy-5-methylphenol) Inter Wheland Intermediate Start->Inter Activation Reagent Selectfluor / ACN (Electrophilic Source) Reagent->Inter Target TARGET PRODUCT This compound (Para-substitution) Inter->Target Major Pathway (Steric/Electronic Pref) Impurity IMPURITY (CQA) 6-Fluoro-2-methoxy-5-methylphenol (Ortho-substitution) Inter->Impurity Minor Pathway (<5%)

Figure 1: Reaction pathway showing the competition between C4 (Target) and C6 (Impurity) fluorination.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via Selectfluor

This protocol is designed for gram-scale validation before scale-up.[1][2][3][4][5][6][7][8]

Materials:

  • 2-Methoxy-5-methylphenol (Isocreosol): 10.0 g (72.4 mmol)[1][3][4][5][6][7][8]

  • Selectfluor™: 28.2 g (79.6 mmol, 1.1 eq)[6][7][8][9]

  • Acetonitrile (HPLC Grade): 150 mL[2][5][6][7][8]

  • Methanol: 50 mL

  • Sodium Thiosulfate (sat.[3][6][7][8][9] aq.): 100 mL[6][7][8][9]

Step-by-Step Methodology:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve Isocreosol (10.0 g) in a mixture of Acetonitrile (150 mL) and Methanol (50 mL).

    • Why Methanol? Methanol acts as a radical scavenger and helps solubilize the cationic fluorinating agent, improving homogeneity.[3][7][8][9]

  • Cooling: Cool the solution to 0°C using an ice/salt bath.

    • Control Point: Temperature must remain <5°C to maximize regioselectivity.[3][6][7][8][9] Higher temperatures increase the C6-isomer formation.[2][3][4][5][6][7][8][9]

  • Addition: Add Selectfluor in 5 equal portions over 60 minutes (1 portion every 12 mins).

    • Observation: The solution may turn pale yellow.[3][6][7][8][9] Exotherm should be monitored; do not allow internal temp to exceed 5°C.[3][6][7][8][9]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12 hours.

    • IPC (In-Process Control):[1][2][3][4][5][6][7][8] Check by HPLC.[3][6][7][8][9][10] Target conversion >98%. If Isocreosol >2%, add 0.1 eq Selectfluor and stir 2 h.[6][7][8][9]

  • Quench: Pour the reaction mixture into Saturated Sodium Thiosulfate (100 mL) and water (200 mL) to neutralize any oxidizing species.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Combine organic layers.

  • Wash: Wash organics with Brine (100 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (40°C, 100 mbar) to yield a crude oil.

  • Purification (Critical): Recrystallize from n-Heptane/IPA (9:1) .

    • Why? The 6-fluoro isomer is more soluble in heptane.[2][3][4][5][6][7][8][9] Slow cooling from 60°C to 0°C enriches the target 4-fluoro solid.[2][3][4][5][6][8][9]

Yield: ~65–75% (White crystalline solid).[3][6][7][8][9]

Protocol B: Analytical Quality Control (HPLC)

Self-validating method to separate regio-isomers.[1][2][3][4][5][6][7][8]

Instrument: HPLC with UV Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[6][7][8][9]

ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 280 nm (Phenol absorption)
Injection Vol 5 µL

Gradient Program:

Time (min) % A % B Event
0.0 90 10 Equilibration
15.0 40 60 Linear Gradient
20.0 10 90 Wash

| 25.0 | 90 | 10 | Re-equilibration |

Acceptance Criteria:

  • Retention Time (RT): ~8.5 min (Target).

  • Resolution (Rs): >2.0 between Target and Impurity (Impurity typically elutes ~0.5 min earlier due to H-bonding effects).

  • Tailing Factor: <1.5.[3][6][7][8][9]

Part 4: Technical Alert - Nomenclature & Safety

Nomenclature Confusion Risk

There is a high risk of confusing this compound with similar API intermediates.[6][7][8][9] Verify the structure before use.

Compound NameStructure KeyAPI Association
This compound -CH3 at Pos 5Novel Kinase Inhibitors / SAR Analogs
4-Fluoro-2-methoxy-5-nitrophenol -NO2 at Pos 5Linzagolix, Osimertinib (Precursor)
4-Fluoro-2-methylphenol No MethoxyGeneral Building Block
Safety & Handling
  • Hazard: Causes skin irritation (H315) and serious eye irritation (H319).[6][7][8][9]

  • Selectfluor: Strong oxidant.[3][6][7][8][9] Incompatible with reducing agents.[6][7][8][9]

  • Storage: Store under Nitrogen at 2–8°C. Phenols are prone to oxidation (turning pink/brown) upon air exposure.[3][6][7][8][9]

Part 5: Application Workflow Diagram

The following Graphviz diagram visualizes the integration of this material into a generic API manufacturing workflow.

APIWorkflow cluster_QC Quality Gate KSM KSM: this compound (QC: Purity >99%) Step1 Step 1: Activation (Triflation or Mesylation) KSM->Step1 Tf2O / Pyridine QC_Check Check Regio-Isomer (Must be <0.1%) KSM->QC_Check Step2 Step 2: Coupling (Suzuki/Buchwald w/ Heterocycle) Step1->Step2 Pd(OAc)2 / Ligand API Final API Scaffold (Kinase Inhibitor Core) Step2->API Deprotection / Salt Formation

Figure 2: Integration of the phenol into downstream API synthesis via activation and coupling.[1][2][4][5][6][7][8]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 143383970: this compound. Retrieved from [Link]

  • Banks, R. E., et al. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents.[1][2][3][4][5][6][7][8] Journal of the Chemical Society, Chemical Communications.[3][7][8][9] (Foundational chemistry for Protocol A).

Sources

Application Notes & Protocols: A Guide to the Synthesis of Substituted Indole Derivatives from 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its structural motif is prevalent in a vast array of natural products and synthetic pharmaceuticals, exhibiting a remarkable breadth of biological activities.[4][5] Indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][4][6] For instance, compounds like Indomethacin serve as potent nonsteroidal anti-inflammatory drugs (NSAIDs), while vinca alkaloids are indispensable in cancer chemotherapy.[1][6]

The therapeutic efficacy of an indole-based compound can be profoundly modulated by the nature and position of substituents on its core structure. The strategic incorporation of a fluorine atom, as in our starting material, is a widely used tactic in modern drug design.[7] Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and improve pharmacokinetic properties such as lipophilicity and membrane permeation.[7][8] This guide provides a detailed protocol for the synthesis of a novel fluorinated indole derivative, starting from the readily available substituted phenol, 4-Fluoro-2-methoxy-5-methylphenol, via the robust and time-honored Fischer Indole Synthesis.

Synthetic Strategy: A Two-Stage Approach to the Indole Core

The conversion of a substituted phenol into an indole framework is a multi-step process. Our strategy is centered around the Fischer Indole Synthesis, a reliable and versatile method for forming the indole ring.[9][10][11] This reaction requires two key precursors: a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[10][12]

Therefore, our synthetic pathway is logically divided into two primary stages:

  • Stage 1: Synthesis of 4-Fluoro-2-methoxy-5-methylphenylhydrazine. This crucial intermediate is not commonly available commercially and must be synthesized from the starting phenol. This involves a three-step sequence: nitration of the phenol, reduction of the resulting nitro group to an amine, and finally, conversion of the amine to the target hydrazine via diazotization and reduction.

  • Stage 2: Fischer Indole Synthesis. The prepared phenylhydrazine is condensed with a ketone (in this protocol, acetone) under acidic conditions to induce cyclization and form the final indole product, 7-Fluoro-5-methoxy-4,6-dimethyl-1H-indole .

Synthetic_Scheme cluster_stage1 Stage 1: Hydrazine Synthesis cluster_stage2 Stage 2: Fischer Indole Synthesis A This compound B 4-Fluoro-6-nitro-2-methoxy-5-methylphenol A->B  i. HNO₃, H₂SO₄ C 6-Amino-4-fluoro-2-methoxy-5-methylaniline B->C  ii. SnCl₂, HCl D 4-Fluoro-2-methoxy-5-methylphenylhydrazine C->D  iii. NaNO₂, HCl  iv. SnCl₂ F 7-Fluoro-5-methoxy-4,6-dimethyl-1H-indole D->F  Acid Catalyst (PPA)  Heat E Acetone E->F

Figure 1: Overall reaction scheme for the synthesis of 7-Fluoro-5-methoxy-4,6-dimethyl-1H-indole.

Reaction Mechanism: The Fischer Indole Synthesis

The Fischer Indole Synthesis is a classic acid-catalyzed reaction that proceeds through several distinct mechanistic steps:[9][10][12]

  • Hydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine and a ketone (or aldehyde) to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer.

  • [4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, heat- or acid-promoted[4][4]-sigmatropic rearrangement (akin to a Claisen rearrangement), which is the key bond-forming step. This step breaks the N-N bond and forms a new C-C bond, resulting in a di-imine intermediate.

  • Cyclization & Aromatization: The di-imine intermediate undergoes an intramolecular cyclization to form a five-membered ring. Subsequent elimination of an ammonia molecule, followed by deprotonation, leads to the formation of the aromatic indole ring.[12]

Regioselectivity: The direction of the cyclization is dictated by the substituents on the phenylhydrazine ring. In our case, the starting hydrazine has a methoxy group and a hydrogen atom at the ortho positions. Cyclization will preferentially occur at the less sterically hindered ortho position (C-H) rather than the methoxy-substituted carbon, leading to the formation of a 7-fluoro-5-methoxy indole derivative.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Overall Experimental Workflow

Workflow cluster_prep Stage 1: Hydrazine Synthesis cluster_fischer Stage 2: Indole Synthesis cluster_analysis Characterization Nitration Nitration of Phenol Reduction1 Reduction to Aniline Nitration->Reduction1 Diazotization Diazotization & Reduction to Hydrazine Reduction1->Diazotization Purification1 Purification of Hydrazine Diazotization->Purification1 Fischer Fischer Indole Synthesis Reaction Purification1->Fischer Workup Reaction Quenching & Extraction Fischer->Workup Purification2 Column Chromatography Workup->Purification2 TLC TLC Monitoring Purification2->TLC NMR NMR Spectroscopy TLC->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR

Figure 2: General experimental workflow from starting material to final product characterization.

Stage 1: Synthesis of 4-Fluoro-2-methoxy-5-methylphenylhydrazine

Step 1a: Nitration of this compound

  • In a 250 mL round-bottom flask cooled in an ice-salt bath to 0 °C, add this compound (10.0 g, 64.0 mmol) to glacial acetic acid (50 mL) with stirring.

  • Slowly add a solution of nitric acid (70%, 5.0 mL) in glacial acetic acid (10 mL) dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Pour the reaction mixture slowly into 200 mL of ice-cold water. A yellow precipitate of 4-Fluoro-6-nitro-2-methoxy-5-methylphenol will form.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 1b: Reduction to 6-Amino-4-fluoro-2-methoxy-5-methylaniline

  • To a 500 mL flask, add the dried nitro-phenol from the previous step (approx. 12.8 g, 63.6 mmol) and ethanol (150 mL).

  • Heat the mixture to reflux and add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 71.8 g, 318 mmol) in concentrated hydrochloric acid (60 mL) portion-wise.

  • Maintain reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a 40% aqueous NaOH solution until the pH is ~8-9.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline derivative.

Step 1c: Conversion to 4-Fluoro-2-methoxy-5-methylphenylhydrazine

  • Dissolve the crude aniline from Step 1b (approx. 10.8 g, 63.5 mmol) in a mixture of concentrated HCl (30 mL) and water (50 mL) at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂, 4.8 g, 69.8 mmol) in water (20 mL) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of stannous chloride dihydrate (35.8 g, 159 mmol) in concentrated HCl (40 mL) and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the cold stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt will form.

  • Stir for an additional 30 minutes at 0 °C.

  • Collect the precipitate by filtration. To obtain the free base, suspend the salt in water, and basify with 2 M NaOH until pH > 10.

  • Extract the free hydrazine with diethyl ether, dry the organic layer over anhydrous potassium carbonate, and evaporate the solvent to yield the final product.

Stage 2: Fischer Indole Synthesis of 7-Fluoro-5-methoxy-4,6-dimethyl-1H-indole
ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
4-Fluoro-2-methoxy-5-methylphenylhydrazine170.1810.01.70 g
Acetone58.0812.00.88 mL
Polyphosphoric Acid (PPA)--~15 g

Protocol:

  • Place polyphosphoric acid (PPA, ~15 g) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the PPA to 80 °C in an oil bath.

  • In a separate vial, mix 4-Fluoro-2-methoxy-5-methylphenylhydrazine (1.70 g, 10.0 mmol) and acetone (0.88 mL, 12.0 mmol).

  • Add the hydrazine-acetone mixture dropwise to the hot PPA with vigorous stirring.

  • After the addition is complete, increase the temperature to 100-110 °C and stir for 1-2 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Cool the reaction mixture to approximately 60 °C and pour it carefully onto 100 g of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude indole by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the pure fractions and evaporate the solvent to yield 7-Fluoro-5-methoxy-4,6-dimethyl-1H-indole as a solid.

Safety and Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield in Fischer Stage Incomplete hydrazone formation or decomposition.Ensure the hydrazine is pure. Pre-forming the hydrazone in ethanol before adding to the acid may improve yield.
Acid catalyst is not active.Use fresh, viscous PPA or an alternative catalyst like ZnCl₂ or Eaton's reagent.
Formation of Dark Polymers/Tar Reaction temperature is too high.Carefully control the reaction temperature. Do not exceed 120 °C.
Air oxidation of intermediates or product.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficult Purification Presence of starting material or side products.Ensure the reaction goes to completion via TLC. Adjust the solvent system for chromatography for better separation.

Safety Precautions:

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Nitric acid, hydrochloric acid, and polyphosphoric acid are highly corrosive. Handle with extreme care.

  • Hydrazine derivatives are potentially toxic and carcinogenic. Avoid inhalation and skin contact.

  • The nitration and diazotization steps are exothermic. Maintain strict temperature control to prevent runaway reactions.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online.
  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
  • Bischler–Möhlau indole synthesis. Wikipedia.
  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. BenchChem.
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research.
  • Fischer indole synthesis. Wikipedia.
  • Fluorine-containing indoles. ScienceDirect.
  • Recent advances in the synthesis of indoles and their applic
  • Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. PMC.
  • Fischer indole synthesis applied to the total synthesis of n
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.

Sources

Application Note: Activation Strategies for 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 4-Fluoro-2-methoxy-5-methylphenol (CAS 1395035-39-8) .[1][2]

The guide prioritizes O-activation strategies to convert the hydroxyl group into a reactive electrophile (Triflate, Mesylate, or Phosphonium species) suitable for downstream palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Introduction & Substrate Analysis

This compound presents a unique steric and electronic profile that dictates reagent selection.[1][2] Unlike simple phenols, the specific substitution pattern requires careful modulation of basicity and leaving group stability.[1][2]

  • Electronic Profile:

    • C2-Methoxy (-OMe): A strong electron-donating group (EDG) via resonance.[1][2] This increases the electron density of the ring, making the resulting aryl sulfonates (e.g., triflates) potentially prone to hydrolysis or competing oxidative side reactions.[1][2]

    • C4-Fluoro (-F): An electron-withdrawing group (EWG) via induction.[1][2] This increases the acidity of the phenolic -OH (

      
      ), facilitating deprotonation by mild bases (
      
      
      
      ,
      
      
      ).[1][2]
  • Steric Environment:

    • The C2-OMe and C5-Me groups create a "steric pocket" around the hydroxyl group.[1][2] While not fully hindered, bulky activating agents (like certain sulfonyl chlorides) may show slower kinetics compared to unhindered phenols.[1][2]

Decision Matrix: Selecting the Right Reagent
Downstream ApplicationRecommended ActivationReagent of ChoiceKey Advantage
Pd-Catalyzed Coupling (Suzuki, Negishi)Triflation (Ar-OTf)PhNTf₂ High stability, mild conditions, easy purification.[1][2]
Scale-Up / Cost-Sensitive Mesylation (Ar-OMs)MsCl Low cost, atom economical, crystalline products.[1][2]
Ni-Catalyzed Coupling Sulfonylation (Ar-OTs/OMs)TsCl / MsCl Nickel handles harder electrophiles; avoids expensive Pd/Tf₂O.[1][2]
One-Pot / High Throughput In-Situ Activation PyBroP No isolation required; avoids unstable intermediate handling.[1][2]

Protocol A: Synthesis of the Aryl Triflate (The Gold Standard)

Objective: Convert the phenol to 4-fluoro-2-methoxy-5-methylphenyl trifluoromethanesulfonate . Context: Aryl triflates are the premier electrophiles for Pd-catalyzed cross-coupling due to the excellent leaving group ability of the triflate anion (


 of conjugate acid 

).[1][2]
Reagent Selection: vs.

While Triflic Anhydride (


) is cheaper, it is highly reactive and generates triflic acid byproducts that can cause decomposition of electron-rich aromatic rings.[1][2]
  • Recommendation: Use N-Phenyl-bis(trifluoromethanesulfonimide) (

    
    ) .[1][2] It is a stable, crystalline solid that reacts under milder conditions, preventing "black tar" formation often seen with electron-rich phenols and 
    
    
    
    .[1][2]
Step-by-Step Protocol

Materials:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Reagent:

    
     (1.1 equiv)[1][2]
    
  • Base: Triethylamine (

    
    ) (2.5 equiv) or DIPEA[1][2]
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (5 mol%)[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Procedure:

  • Preparation: Charge a flame-dried reaction flask with the phenol (1.0 equiv) and DMAP (0.05 equiv). Purge with inert gas (

    
     or Ar).[1][2]
    
  • Solvation: Add anhydrous DCM (

    
     concentration relative to phenol). Stir to dissolve.
    
  • Base Addition: Add

    
     (2.5 equiv) dropwise via syringe.[1][2] The solution may darken slightly due to phenoxide formation.[1][2]
    
  • Reagent Addition: Add

    
     (1.1 equiv) in one portion (solid) or as a concentrated solution in DCM.
    
    • Note: Unlike

      
      , cooling to 0°C is usually unnecessary for 
      
      
      
      , but maintaining Room Temperature (20-25°C) is standard.[1][2]
  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.[1][2] The triflate is usually less polar than the starting phenol.[1][2]

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .[1][2]
      
    • Extract with DCM (3x).[1][2]

    • Wash combined organics with 1M HCl (to remove excess pyridine/DMAP), then water, then brine.[1][2]

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography on silica gel. (Eluent: 0-10% EtOAc in Hexanes).[1][2]

    • Stability Alert: Aryl triflates are generally stable but should be stored at 4°C under inert atmosphere if not used immediately.[1][2]

Protocol B: Nickel-Catalyzed Activation (Mesylation)[1][2]

Objective: Convert phenol to 4-fluoro-2-methoxy-5-methylphenyl methanesulfonate . Context: For industrial applications or when using Nickel catalysis (which can oxidatively add into C-O bonds of mesylates/tosylates), converting to a mesylate is significantly more cost-effective than triflation.[1][2]

Step-by-Step Protocol

Materials:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1][2]

  • Base: Triethylamine (

    
    ) (1.5 equiv)[1][2]
    
  • Solvent: DCM or Toluene (0°C start)

Procedure:

  • Setup: Dissolve phenol (1.0 equiv) and

    
     (1.5 equiv) in DCM at 0°C (ice bath).
    
  • Addition: Add MsCl (1.2 equiv) dropwise over 10 minutes. The reaction is exothermic; control temperature to <5°C to prevent regioselectivity issues or decomposition.

  • Reaction: Allow to warm to RT and stir for 1–2 hours.

  • Workup: Standard aqueous wash (Water/Brine).[1][2]

  • Crystallization: Many aryl mesylates crystallize from EtOH/Heptane mixtures, avoiding chromatography.[1][2]

Protocol C: One-Pot Direct Activation (PyBroP)[1][2]

Objective: In-situ activation for immediate cross-coupling without isolating the intermediate. Mechanism: The phenol reacts with the phosphonium salt (PyBroP) to form an aryloxyphosphonium intermediate, which undergoes oxidative addition with Ni(0) or Pd(0).[1][2]

Reagents:

  • PyBroP: Bromotripyrrolidinophosphonium hexafluorophosphate.[1][2]

  • Base:

    
     or DIPEA.[1][2]
    

Workflow:

  • Mix Phenol (1.0 equiv), PyBroP (1.2 equiv), and Base (3.0 equiv) in Dioxane.[1][2]

  • Heat at 50°C for 1 hour to form the active phosphonium species.

  • Add the coupling partner (e.g., Boronic acid), Catalyst (e.g.,

    
    ), and aqueous base (
    
    
    
    ).[1][2][3]
  • Heat to reflux for coupling.[1][2]

Visualizing the Activation Pathways[1][2][4]

The following diagram illustrates the decision logic and chemical pathways for activating this compound.

ActivationPathways Phenol 4-Fluoro-2-methoxy- 5-methylphenol PhNTf2 PhNTf2 / Base (Mild) Phenol->PhNTf2 MsCl MsCl / Base (Cost-Effective) Phenol->MsCl PyBroP PyBroP (In-Situ) Phenol->PyBroP Triflate Aryl Triflate (Ar-OTf) PhNTf2->Triflate Mesylate Aryl Mesylate (Ar-OMs) MsCl->Mesylate Phosphonium Aryloxy- phosphonium PyBroP->Phosphonium PdCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Triflate->PdCoupling Preferred NiCoupling Ni-Catalyzed Coupling (Suzuki, Kumada) Triflate->NiCoupling Mesylate->NiCoupling Preferred Phosphonium->NiCoupling One-Pot

Caption: Decision tree for reagent selection based on downstream catalytic requirements.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield (Triflation) Hydrolysis of Ar-OTfEnsure anhydrous conditions; use mild base (

) in workup; store under Ar.
"Black Tar" Formation Decomposition by

Switch from

to

.[1][2] Add base before reagent.[1][2]
Incomplete Reaction Steric hindrance at C2/C5Increase reaction time; switch solvent to DCE and heat to 50°C (only with

).
Regioselectivity N/A (Only 1 -OH)N/A - The substrate has only one phenolic site.[1][2]

References

  • Ritter, T., et al. "Fluorination of Aryl Triflates."[1][2] Journal of the American Chemical Society, 2011.[1][2] Link (Demonstrates stability/reactivity of similar fluoro-phenol triflates).[1][2]

  • Hendrickson, J. B. "Triflimide (PhNTf2) Reagents for Organic Synthesis."[1][2] Encyclopedia of Reagents for Organic Synthesis, 2001.[1][2] Link (Authoritative source on PhNTf2 usage).[1][2]

  • Garg, N. K., et al. "Nickel-Catalyzed Cross-Couplings of Phenolic Derivatives."[1][2] Chemical Reviews, 2008.[1][2] Link (Review of Mesylate/Pivalate coupling strategies).[1][2]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr Catalyzed Suzuki-Miyaura Coupling."[1][2] Chemistry - A European Journal, 2006.[1][2] Link (Standard protocols for difficult coupling partners).[1][2]

Sources

Application Note: Laboratory Handling & Protocols for 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the safe handling, storage, and experimental protocols for 4-Fluoro-2-methoxy-5-methylphenol (CAS: 1395035-39-8).[1][2][3][4] As a multi-substituted fluorinated phenol, this compound serves as a critical building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors (such as Osimertinib analogs) and other high-potency pharmaceutical intermediates.[1][2][3][4]

Researchers must recognize that the fluorine substitution at the 4-position significantly enhances lipophilicity compared to non-fluorinated phenols, potentially accelerating dermal absorption and systemic toxicity.[3][4] This guide moves beyond standard Safety Data Sheets (SDS) to provide field-proven "best practices" for maintaining compound integrity and operator safety.

Compound Profile & Physicochemical Properties[1][2][4][5][6][7][8]

Chemical Identity:

  • IUPAC Name: this compound[1][2][3][4][5][6][7]

  • CAS Number: 1395035-39-8[1][2][3][4][6][7][8][9]

  • Molecular Formula: C₈H₉FO₂[1][2][3][4]

  • Molecular Weight: 156.15 g/mol [2][3][4]

Table 1: Physicochemical Data & Implications

PropertyValueOperational Implication
Physical State Solid (Low-melting) or OilMay require warming (30°C) to dispense if solidified; handle as a liquid for spill protocols.[1][2][3][4]
Solubility DMSO, Methanol, DCMSoluble in organic solvents; poor water solubility necessitates organic waste disposal.
Lipophilicity Enhanced (C-F bond)High Risk: Penetrates nitrile gloves faster than simple phenol.[4] Double-gloving is mandatory.[1][2][3][4]
Reactivity Electron-Rich AromaticSusceptible to oxidation.[1][2][3][4] Store under Argon/Nitrogen to prevent "pinking" (quinone formation).
Acidity (pKa) ~10 (Phenolic OH)Corrosive to tissue.[4] Incompatible with strong bases and oxidizing agents.[10][11]

Health, Safety, & Environment (HSE) Assessment[4][14]

Hazard Classification (GHS)[4]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[4]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation/burns).[4]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT - Single Exposure: Category 3 (Respiratory tract irritation).[2][3][4][12]

The "Fluorine Factor" in Safety

Standard phenol protocols are insufficient. The 4-fluoro substituent alters the partition coefficient (LogP), making this compound more lipophilic.[4]

  • Mechanism: The compound crosses the stratum corneum more efficiently than phenol.

  • Systemic Risk: Rapid absorption can lead to systemic toxicity (CNS depression, cardiac arrhythmia) faster than non-fluorinated analogs.

  • Action: Immediate decontamination with PEG 300/400 is critical; water alone is ineffective due to low solubility.

Operational Protocols

Storage & Stability[1][2][3]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic and oxidation-sensitive.[1][2][3][4] Purge headspace with Argon or Nitrogen after every use.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (use porcelain or glass) to prevent trace metal catalysis of oxidation.

Personal Protective Equipment (PPE) Matrix
  • Hands:

    • Primary Layer:[1][2][3] Laminate film (Silver Shield) or Butyl Rubber (0.7mm).[4]

    • Secondary Layer: Nitrile (for dexterity, worn over the primary).

    • Reasoning: Fluorinated phenols can permeate standard 4-mil nitrile gloves in <15 minutes.[2][3][4]

  • Eyes: Chemical splash goggles (Face shield required if handling >5g).

  • Body: Chemical-resistant lab coat (Tyvek® preferred) + closed-toe shoes.[1][2][3][4]

Handling Workflow (Visualized)

The following diagram illustrates the critical decision points during the handling process to ensure containment and compound stability.

HandlingWorkflow cluster_safety Safety Checkpoints Storage Storage (2-8°C, Argon) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Fume Hood + Anti-Static) Equilibration->Weighing Transfer Dissolution Dissolution (Add Solvent Immediately) Weighing->Dissolution < 5 mins Reaction Reaction Setup (Inert Atmosphere) Dissolution->Reaction Waste Waste Disposal (Halogenated Stream) Reaction->Waste Post-Work

Caption: Workflow for handling this compound, emphasizing temperature equilibration and rapid dissolution to minimize oxidation.

Experimental Procedures

Protocol A: Safe Weighing & Transfer
  • Objective: Dispense 500 mg for a coupling reaction without exposure or degradation.

  • Equipment: Analytical balance inside a fume hood, anti-static gun, glass weighing boat.

  • Equilibrate: Remove vial from fridge and let stand for 30 minutes. Why? Opening cold vials causes moisture condensation, accelerating degradation.

  • Neutralize Static: Use an anti-static gun on the weighing boat. Fluorinated solids are prone to static charge and "flying" during weighing.

  • Dispense: Use a disposable glass pipette (if liquid/oil) or a porcelain spatula (if solid).[4]

  • Seal: Purge the stock vial with Argon immediately and reseal with Parafilm.

  • Clean: Wipe the balance area with a methanol-soaked tissue, then dispose of the tissue in solid hazardous waste.

Protocol B: Emergency Decontamination (The "PEG Protocol")[4]
  • Objective: Immediate response to dermal exposure.

  • Reagents: Polyethylene Glycol 300 or 400 (PEG 300/400), Isopropyl Alcohol.

  • Identify: Skin turns white or red; burning sensation may be delayed due to local anesthetic effects of phenols.[13]

  • Decontaminate:

    • Do NOT use water initially (it spreads the lipophilic phenol).

    • Soak a gauze pad in PEG 300/400 and scrub the area for 15-30 minutes.[2][3][4]

    • If PEG is unavailable, use Isopropyl Alcohol.

  • Rinse: Only after PEG treatment, rinse with copious water.

  • Report: Seek medical attention. Provide the SDS and mention "Fluorinated Phenol Exposure."

Emergency Response Logic

EmergencyLogic Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Action_Skin1 Do NOT use Water first Skin->Action_Skin1 Action_Eye1 Eye Wash Station (15 mins) Eye->Action_Eye1 Action_Skin2 Apply PEG 300/400 (15 mins) Action_Skin1->Action_Skin2 Action_Skin3 Hospital Evaluation Action_Skin2->Action_Skin3 Action_Eye2 Ophthalmologist Action_Eye1->Action_Eye2

Caption: Decision matrix for emergency response. Note the critical prohibition of water as a first step for skin contact.

Waste Disposal

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong bases.[10][11]

  • Labeling: Clearly mark as "Toxic" and "Corrosive."

  • Quenching: If disposing of reaction mixtures containing this phenol, ensure the pH is adjusted to neutral (pH 6-8) to prevent formation of phenolate salts which can be shock-sensitive in dry forms.[1][2][3][4]

References

  • Fluorochem Ltd. (2025). Safety Data Sheet: this compound (CAS 1395035-39-8).[1][2][3][4][6][7][8][9] Retrieved from [4]

  • BLD Pharm. (2025). Product Specification: this compound.[1][2][3][4][5][6][7][8][9] Retrieved from [4]

  • Yale University Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol and Phenol Derivatives. Retrieved from [4]

  • University of California, Berkeley. (2024). Phenol Safety Guidelines and First Aid. Retrieved from [4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Fluorinated Phenols. Retrieved from [4]

Sources

Application Notes and Protocols for Green Synthesis of 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pharmaceuticals

4-Fluoro-2-methoxy-5-methylphenol is a key building block in the synthesis of various pharmaceutical compounds. Traditional synthetic routes often rely on harsh reagents and volatile organic solvents, contributing to significant environmental waste and safety concerns. The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to reduce or eliminate the use and generation of hazardous substances.[1] This document provides a detailed guide to greener synthetic strategies for this compound, focusing on methods that enhance safety, reduce environmental impact, and improve overall efficiency.

Core Principles of Green Chemistry in Phenol Fluorination

The synthesis of fluorinated phenols presents unique challenges, including regioselectivity and the potential for dearomatization.[2][3] Green chemistry addresses these challenges by emphasizing:

  • Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

  • Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives like water, ionic liquids, or solvent-free conditions.[4][5]

  • Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric quantities.

  • Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

  • Use of Renewable Feedstocks: Sourcing starting materials from renewable resources.

This guide will explore practical applications of these principles in the synthesis of this compound.

Recommended Green Synthetic Approach: Electrophilic Fluorination with Selectfluor™

Direct electrophilic fluorination of the commercially available 2-methoxy-5-methylphenol is a promising green route.[6][7][8][9] Selectfluor™ (F-TEDA-BF4) is a widely used electrophilic fluorinating agent that is relatively stable, easy to handle, and often provides high yields and selectivity.[10][11] Greener variations of this reaction can be achieved through solvent-free conditions or photocatalysis.

Protocol 1: Solvent-Free Electrophilic Fluorination

This protocol minimizes waste by eliminating the need for a reaction solvent. The reaction can be carried out using grinding techniques, which can also enhance reaction rates.[4][5]

Materials:

  • 2-Methoxy-5-methylphenol (C₈H₁₀O₂, MW: 138.16 g/mol )

  • Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Mortar and pestle or a ball mill

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry mortar, combine 2-methoxy-5-methylphenol (1.0 mmol, 138.2 mg) and Selectfluor™ (1.1 mmol, 389.5 mg).

  • Grinding: Grind the solid mixture vigorously with a pestle for 30-60 minutes at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add the reaction mixture directly to a silica gel column.

  • Purification: Purify the product by flash column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Isolation: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure this compound.

Data Summary Table:

ParameterValueReference
Starting Material2-Methoxy-5-methylphenol[6][7][8][9]
Fluorinating AgentSelectfluor™[10][11]
SolventNone (Solvent-Free)[4][5]
CatalystNone
Reaction Time30-60 minutesAnalogous reactions[4]
TemperatureRoom TemperatureAnalogous reactions[4]
Expected Yield>80% (based on similar reactions)Analogous reactions[4]

Workflow Diagram:

SolventFreeFluorination start Start reactants Mix 2-Methoxy-5-methylphenol and Selectfluor™ start->reactants grinding Grind in Mortar (30-60 min, RT) reactants->grinding chromatography Direct Loading onto Silica Gel Column grinding->chromatography purification Flash Chromatography (Hexane/EtOAc) chromatography->purification product Isolate Pure This compound purification->product

Caption: Workflow for solvent-free synthesis.

Protocol 2: Visible-Light Photocatalytic Fluorination

Photocatalysis offers an energy-efficient and mild method for fluorination, often leading to high selectivity.[10][12] This protocol utilizes a simple organic dye as a photocatalyst and a household compact fluorescent light (CFL) bulb as the light source.

Materials:

  • 2-Methoxy-5-methylphenol

  • Selectfluor™

  • Eosin Y (photocatalyst)

  • 10% Aqueous Acetic Acid solution (solvent)

  • Compact Fluorescent Light (CFL) bulb (e.g., 23W)

  • Standard laboratory glassware

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a glass vial, dissolve 2-methoxy-5-methylphenol (0.5 mmol, 69.1 mg) in 5 mL of a 10% aqueous acetic acid solution.

  • Addition of Reagents: Add Eosin Y (0.025 mmol, 16.2 mg) and Selectfluor™ (0.75 mmol, 264.2 mg) to the solution.

  • Irradiation: Place the vial approximately 5-10 cm from a CFL bulb and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary Table:

ParameterValueReference
Starting Material2-Methoxy-5-methylphenol[6][7][8][9]
Fluorinating AgentSelectfluor™[10]
Solvent10% Aqueous Acetic Acid[10]
CatalystEosin Y[10]
Light SourceCompact Fluorescent Light (CFL)[12]
TemperatureRoom Temperature[10]
Expected YieldHigh (based on similar reactions)[10]

PhotocatalyticFluorination

Sources

Troubleshooting & Optimization

Removing impurities from 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 4-Fluoro-2-methoxy-5-methylphenol: A Technical Support Resource

Introduction: The Imperative of Purity

This compound is a substituted phenol derivative that serves as a valuable building block in medicinal chemistry and drug development. Like many active pharmaceutical ingredients (APIs) and their intermediates, its efficacy and safety are directly tied to its purity. Even trace impurities can lead to undesirable side reactions, reduced yield in subsequent steps, altered biological activity, and potential toxicity.

This guide serves as a technical support center for researchers, chemists, and drug development professionals. It is designed in a practical, question-and-answer format to directly address the common challenges encountered during the purification of this compound, providing not just protocols, but the underlying chemical principles to empower effective troubleshooting.

Section 1: Initial Assessment and Strategy

Before any purification attempt, a preliminary analysis of the crude material is essential. This step informs the selection of the most appropriate purification strategy.

FAQ: Initial Purity Assessment

Question: What are the most common types of impurities I should expect in my crude this compound sample?

Answer: Impurities can generally be categorized into three main groups:

  • Process-Related Impurities: These originate from the synthetic route.

    • Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

    • Reagents and Catalysts: Residual acids, bases, or metal catalysts.

    • Side-Products: Isomers (e.g., regioisomers from aromatic substitution), over-alkylated or over-fluorinated products, or products from competing reaction pathways. Phenol synthesis via the cumene process, for example, can introduce impurities like mesityl oxide, hydroxyacetone, and methylbenzofuran.[1][2][3][4]

  • Degradation Products: Phenols are susceptible to oxidation, especially when exposed to air, light, or trace metals. This can form colored quinone-type structures.

  • Residual Solvents: Solvents used during the reaction or initial work-up that were not completely removed.

Question: What are the first analytical techniques I should use to evaluate my crude product?

Answer: A combination of simple and advanced techniques provides a comprehensive picture:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid method to visualize the number of components in your mixture. It helps in selecting a solvent system for column chromatography and gives a qualitative sense of the polarity of the impurities relative to the product.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides crucial structural information. It can quickly reveal the presence of unreacted starting materials or major side-products and give a rough estimate of their molar ratio to the desired product. NMR is a powerful tool for identifying and characterizing unknown impurities.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity. An HPLC analysis will provide a precise percentage purity (area percent) and reveal the presence of even minor impurities that may not be visible by TLC or NMR.[8][9][10]

Workflow for Purification Strategy

The following diagram outlines a logical workflow for approaching the purification process.

Purification_Workflow Crude Crude Product (this compound) Analysis Initial Purity Assessment (TLC, NMR, HPLC) Crude->Analysis Decision Impurity Profile Identified? Analysis->Decision Decision->Analysis No, needs more data Strategy Select Purification Strategy Decision->Strategy Yes Purify Execute Purification (Recrystallization, Chromatography, etc.) Strategy->Purify Final_Analysis Final Purity & Identity Confirmation (HPLC >99%, NMR, MS) Purify->Final_Analysis Final_Analysis->Strategy Purity Not Met Pure_Product Pure Product Final_Analysis->Pure_Product Purity Met

Caption: Logical workflow for impurity identification and removal.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the product and impurities in a given solvent at different temperatures.

FAQ: Recrystallization Issues

Question: How do I select the best solvent for recrystallizing this compound?

Answer: The ideal solvent should dissolve the compound readily at its boiling point but sparingly at low temperatures (e.g., 0-4 °C).[11] A systematic approach is best:

  • Place a small amount of your crude material (10-20 mg) in a test tube.

  • Add the test solvent dropwise at room temperature. The ideal solvent will not dissolve the compound.

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely.

  • Cool the solution slowly to room temperature and then in an ice bath. Abundant, pure crystals should form.

SolventBoiling Point (°C)PolarityNotes
Water 100HighOften used with a co-solvent like ethanol for phenols.
Ethanol 78HighGood solvent, but may require addition of an anti-solvent (like water) for crystallization.
Toluene 111LowGood for less polar compounds; can be effective for phenols.
Hexanes/Heptane 69 / 98Very LowTypically used as an anti-solvent or for very non-polar impurities.
Ethyl Acetate 77MediumOften a good starting point, can be paired with hexanes.
Dichloromethane 40MediumOften too good a solvent, but useful for dissolving and then adding an anti-solvent.

Question: My compound "oils out" and won't form crystals. What is happening and how can I fix it?

Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The solid melts instead of crystallizing. This can be caused by cooling the solution too quickly or using a solvent that is too non-polar.

  • Solution 1: Slow Down Cooling. Allow the flask to cool slowly on the benchtop before placing it in an ice bath. This gives the molecules time to orient into a crystal lattice.

  • Solution 2: Add More Solvent. Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.

  • Solution 3: Modify the Solvent System. Add a small amount of a more polar co-solvent (in which the compound is less soluble) to the hot solution to reduce the overall solvating power.

Question: My crystals are still colored after recrystallization. How do I remove colored impurities?

Answer: Colored impurities are often large, polar, conjugated molecules that can be removed with an adsorbent. Activated charcoal is commonly used, but must be handled with care for phenols.

  • Causality: Phenolic hydroxyl groups can sometimes interact with trace metal ions (like ferric ions) present in some grades of charcoal, potentially forming colored complexes and reducing yield.[11]

  • Protocol:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Add a very small amount (1-2% by weight) of high-purity, decolorizing carbon. Adding too much will adsorb your product and reduce yield.

    • Crucially, never add charcoal to a boiling or superheated solution , as it can cause violent bumping.[11]

    • Keep the solution hot and swirl for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the clear, hot filtrate to cool and crystallize as usual.

Section 3: Troubleshooting Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase (like silica gel) and elution with a mobile phase.[12]

FAQ: Column Chromatography Issues

Question: My phenolic compound is streaking badly on the silica column and the yield is low. Why?

Answer: The acidic nature of the phenolic proton (-OH) can cause strong, sometimes irreversible, binding to the slightly acidic silica gel surface. This leads to poor peak shape (tailing/streaking) and loss of material on the column.

  • Solution: Modify the mobile phase. Adding a small amount of a weak acid, such as 0.5-1% acetic acid or formic acid, to the eluent can suppress the ionization of the phenol.[13] This protonates the silica surface silanol groups and keeps the phenol in its neutral, less-polar state, allowing it to elute more cleanly and quickly.

Question: I'm struggling to separate my product from a very similar impurity. How can I improve the separation?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Solution 1: Use a Shallower Gradient. If you are running a gradient (e.g., from 5% to 20% ethyl acetate in hexanes), make the gradient shallower (e.g., from 5% to 15% over more column volumes). This gives the compounds more time to resolve.

  • Solution 2: Change the Solvent System. The "magic" of chromatography is in solvent selection. If a standard ethyl acetate/hexanes system fails, try a different solvent family that offers different interactions. Toluene can be an excellent solvent for separating aromatic compounds and is a staple for phenol purification.[14] A system of 10-20% ethyl acetate in toluene may provide much better separation than one using hexanes. Another option for more polar compounds is a dichloromethane/methanol system.[14]

  • Solution 3: Change the Stationary Phase. If silica gel fails, consider a different stationary phase. Neutral or basic alumina can be effective for compounds that are sensitive to acidic silica.[14] Alternatively, reversed-phase (C18) chromatography, where the stationary phase is non-polar, can be used for more polar phenols.[8]

Troubleshooting Flowchart for Column Chromatography

Column_Troubleshooting Start Problem Observed Streaking Compound Streaking / Tailing? Start->Streaking PoorSep Poor Separation? Start->PoorSep NoElution Compound Won't Elute? Start->NoElution Sol_Acid Add 0.5% Acetic Acid to Mobile Phase Streaking->Sol_Acid Yes ChangeSolvent Try Different Solvent System (e.g., Toluene/EtOAc or DCM/MeOH) PoorSep->ChangeSolvent Yes Sol_Polarity Increase Eluent Polarity NoElution->Sol_Polarity Yes ChangePhase Change Stationary Phase (e.g., Alumina, C18) Sol_Polarity->ChangePhase ChangeSolvent->ChangePhase

Caption: Decision tree for common column chromatography problems.

Section 4: Leveraging Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that uses the different solubilities of a compound and its protonated or deprotonated form.[15] It is exceptionally useful for separating acidic or basic compounds from neutral ones.

FAQ: Acid-Base Extraction

Question: When should I use acid-base extraction to purify this compound?

Answer: This method is ideal when your primary impurities are neutral (e.g., non-acidic starting materials, by-products without acidic protons) or strongly acidic (e.g., a carboxylic acid by-product). Phenols are weakly acidic (pKa ≈ 10), which allows for selective separation.[15]

Question: How do I separate my phenol from a carboxylic acid impurity?

Answer: You can exploit the significant difference in acidity (pKa of a carboxylic acid is ~4-5, while a phenol is ~10).[16][17]

  • Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Extract with a weak base , such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The weak base is strong enough to deprotonate the carboxylic acid, converting it to its water-soluble carboxylate salt, which moves into the aqueous layer. It is not strong enough to deprotonate the phenol, which remains in the organic layer.[18]

  • Separate the layers. You can then add a strong base (like NaOH) to the organic layer to extract the phenol if needed, or simply wash, dry, and evaporate the organic layer to recover the purified phenol.

Question: I've formed a stable emulsion between the organic and aqueous layers. How can I resolve this?

Answer: Emulsions are common and are stabilized by fine particulate matter or compounds that act as surfactants.

  • Solution 1: Be Patient. Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes the layers will separate on their own.

  • Solution 2: Add Brine. Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.

  • Solution 3: Gentle Swirling. Gently swirl the funnel instead of vigorously shaking it.

  • Solution 4: Filtration. As a last resort, filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the fine droplets causing the emulsion.

Mechanism of Acid-Base Extraction

AcidBase_Extraction cluster_0 Step 1: Initial State (in Organic Solvent) cluster_1 Step 2: Add Aqueous Base (e.g., NaOH) cluster_2 Step 3: Phase Separation Initial 4-F-2-MeO-5-Me-Phenol (Ar-OH) Neutral Impurity (R) Reaction Reaction Initial:f0->Reaction Organic Organic Layer Neutral Impurity (R) Initial:f1->Organic Aqueous Aqueous Layer Water-Soluble Phenoxide Salt (Ar-O⁻Na⁺) Reaction->Aqueous

Caption: Separation of a phenol from a neutral impurity via acid-base extraction.

Section 5: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation: Select a solvent system based on TLC analysis (aim for a product R_f of ~0.3). Prepare the "slurry" by mixing silica gel with the initial, low-polarity eluent.

  • Packing: Pour the slurry into the column and use gentle pressure to pack a uniform bed. Add a layer of sand on top to protect the silica surface.

  • Loading: Dissolve the crude product in a minimal amount of the column eluent or dichloromethane. If it's not fully soluble, pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Carefully add the eluent to the column. Apply pressure (air or nitrogen) and begin collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Protocol 2: Acid-Base Extraction for Phenol Purification
  • Dissolution: Dissolve the crude mixture (containing the phenol and neutral impurities) in a suitable organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.

  • Extraction: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and invert it, venting frequently to release any pressure. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium phenoxide salt) into a clean flask.

  • Wash (Optional): Add more organic solvent to the aqueous layer, shake, and separate to remove any trapped neutral impurities. Combine all organic layers. The organic layers contain the neutral impurities and can be discarded or processed if needed.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly and carefully add concentrated HCl or 3M HCl with stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper). The phenol will precipitate out as a solid or oil.

  • Back-Extraction: Add fresh organic solvent (ethyl acetate) to the acidified aqueous mixture and shake to extract the neutral phenol back into the organic phase.

  • Final Work-up: Separate the layers. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified phenol.

Section 6: Final Purity and Identity Confirmation

Question: My purification is complete. How do I confirm the final purity and verify the structure?

Answer: A combination of techniques is required to meet the rigorous standards of pharmaceutical development.

  • HPLC: Run the final sample to obtain a definitive purity value. For intermediates, a purity of >99.0% is often the target.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is essential for structural confirmation. The ¹H and ¹³C NMR spectra should be clean, with all peaks correctly assigned to the structure of this compound. The absence of impurity peaks is critical. ¹⁹F NMR is also highly valuable for confirming the fluorine-containing structure. NMR can provide unambiguous structural elucidation of any unknown impurities if they are isolated.[5][19]

  • Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the compound. For GC-MS analysis of phenols, derivatization (e.g., silylation) is often necessary to make them more volatile.[20][21][22]

  • Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.

By following this comprehensive guide, researchers can systematically approach the purification of this compound, effectively troubleshoot common issues, and confidently confirm the quality of their final product.

References

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Various Authors. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? ResearchGate. Retrieved from [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Phenol. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Retrieved from [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Lisec, J., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Retrieved from [Link]

  • University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Krichevsky, G. E., & Ershov, Y. A. (n.d.). Method for removing impurities from phenol. Google Patents.
  • Molo, M. G., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Retrieved from [Link]

  • Singh, R., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. Retrieved from [Link]

  • Proestos, C., et al. (2018). GC-MS analysis of phenolic compounds. ResearchGate. Retrieved from [Link]

  • Dunn, C. L., & Williams, G. K. (n.d.). Distillation process for the recovery of phenols. Google Patents.
  • Zakoshansky, V. M., et al. (n.d.). Method of isolating phenol and acetophenone from high-boiling bottoms in cumene-method phenol production. Google Patents.
  • DeCwikiel, W. C., & Clement, W. H. (n.d.). Distillation process for recovery of high purity phenol. Google Patents.
  • Various Authors. (2013). Column chromatography of phenolics? ResearchGate. Retrieved from [Link]

  • Al-Ani, F. H., et al. (2014). Removal of Phenol and Substituted Phenols by Newly Developed Emulsion Liquid Membrane Process. ResearchGate. Retrieved from [Link]

  • Bewley, G. H., & Steil, C. G. (n.d.). Purification of impure phenols by distillation with an organic solvent. Google Patents.
  • De Dietrich Process Systems. (n.d.). Recovery of High boiling organics from Waste Water. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Phenol-impurities. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Fluoro-2-methoxyphenol (CAS 450-93-1). Retrieved from [Link]

  • Various Authors. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. ResearchGate. Retrieved from [Link]

  • Pereira, V., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC. Retrieved from [Link]

  • Wofford, C. F., et al. (1986). Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • G. Szalontai. (2017). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Ovid. Retrieved from [Link]

  • Lee, S. H., et al. (n.d.). Phenol purification process. Google Patents.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Girard, C., et al. (2002). Fast, Easy, and Efficient Method for the Purification of Phenolic Isomers Using a Selective Solid-Phase Scavenging. American Chemical Society. Retrieved from [Link]

  • Arlt, D., et al. (n.d.). Process for removal of impurities from phenol by means of at least one acid catalyst. Google Patents.
  • Fernandez, A. A., et al. (n.d.). A PROCESS TO OBTAIN HIGH-PURITY BISPHENOL A. Google Patents.
  • Reddit user. (2025). Trouble with Column Chromatography of phenolic compounds. Reddit. Retrieved from [Link]

  • Kogan, L. A., & Guskina, I. V. (1987). Identification of impurities in commercial phenol produced by the cumene process. OSTI.GOV. Retrieved from [Link]

  • Dever, J. P., & Johnston, V. J. (n.d.). Purification of alkylated phenols by melt crystallization. Google Patents.
  • Rao, R. N., & Kumar, A. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

  • Wianowska, D., & Gil, R. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxyphenol. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2020). Phenol crystals. Retrieved from [Link]

  • Various Authors. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

  • Zultinur, Z., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Retrieved from [Link]

Sources

Technical Support Center: Precision Synthesis of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket Focus: Minimizing Side Reactions in Fluorinated Substrates Reference ID: TS-FP-2024-X

Introduction: The Fluorine Paradox

Welcome to the technical support center. If you are here, you are likely experiencing the "Fluorine Paradox": the very properties that make fluorinated phenols desirable in medicinal chemistry (metabolic stability, lipophilicity, pKa modulation) make them notoriously difficult to synthesize.

Fluorine is the most electronegative element, strongly deactivating the aromatic ring toward Electrophilic Aromatic Substitution (EAS) but activating it for Nucleophilic Aromatic Substitution (


). However, its small size and high electronegativity also induce unique side reactions—specifically hydrodefluorination , regio-scrambling , and protodeboronation .

Below are the troubleshooting guides for the three most common synthetic pathways.

Issue Ticket #1: Palladium-Catalyzed Hydroxylation

Symptom: "I am trying to convert a fluorinated aryl bromide to a phenol, but I see significant hydrodefluorination (loss of F) or biaryl ether formation."

Root Cause Analysis
  • Biaryl Ether Formation: The product (fluorophenol) is a nucleophile. Under basic conditions, it competes with the hydroxide source to react with the starting aryl halide, forming a symmetrical biaryl ether (Ar-O-Ar).

  • Hydrodefluorination: Fluorine atoms, particularly in ortho positions, can undergo oxidative addition to Pd or facilitate reduction pathways if the catalyst system is too active or the ligand is insufficiently bulky.

The Solution: The tBuBrettPhos Protocol

To suppress biaryl ether formation, you must use a ligand that is sterically bulky enough to favor the reductive elimination of the smaller hydroxide/water nucleophile over the larger phenoxide. tBuBrettPhos is the gold standard for this transformation [1].

Optimized Protocol
  • Catalyst: tBuBrettPhos Pd G3 Precatalyst (2–4 mol %)

  • Ligand: tBuBrettPhos (2–4 mol %) - Ensure 1:1 ratio with Pd

  • Base: KOH (2–4 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (1:1 v/v)[2]

  • Temperature: 80 °C

Step-by-Step:

  • Charge a reaction vial with the aryl halide (1.0 equiv), Pd precatalyst, and ligand.

  • Add KOH (solid) and seal the vial.

  • Evacuate and backfill with inert gas (Ar or

    
    ) three times. Critical: Oxygen can promote homocoupling.
    
  • Add degassed 1,4-dioxane and degassed water (1:1 ratio).

    • Note: The high water content is thermodynamic control. It solvates the phenoxide product, making it less nucleophilic and preventing it from attacking the starting material [2].

  • Stir vigorously at 80 °C for 4–12 hours.

  • Cool, acidify with 1M HCl to pH 2, and extract with ethyl acetate.

Visualization: Ligand-Controlled Selectivity

Pd_Selectivity Start Pd(II)-Aryl Complex Path_A Path A: Hydroxide Attack (Desired) Start->Path_A Favored by Ligand Path_B Path B: Phenoxide Attack (Side Reaction) Start->Path_B Blocked by Ligand Product Fluorophenol Path_A->Product SideProduct Biaryl Ether Path_B->SideProduct Ligand tBuBrettPhos (Steric Bulk) Ligand->Start Coordinates

Figure 1: Steric bulk of tBuBrettPhos prevents the large phenoxide ion from entering the coordination sphere, favoring the smaller hydroxide ion.

Issue Ticket #2: The Sandmeyer Reaction (Fluoroanilines)

Symptom: "My reaction turns into a black tar. Yield is low, and I see azo-coupling byproducts."

Root Cause Analysis

The conversion of fluoroanilines to diazonium salts is standard, but the hydrolysis step is perilous.

  • Azo Coupling: The diazonium salt is an electrophile. The starting aniline (and the product phenol) are nucleophiles.[3] If the solution is not acidic enough, free amine exists and attacks the diazonium, forming azo dyes (tars) [3].

  • Thermal Decomposition: Fluorinated diazonium salts can be unstable. If they decompose radically before hydrolysis, you get reduction (Ar-H) or tar.

The Solution: High-Acid Steam Hydrolysis

You must ensure the amine is fully protonated (inactive) until it is diazotized, and the phenol is removed immediately upon formation.

Optimized Protocol
  • Reagents: Fluoroaniline,

    
    , 
    
    
    
    (conc).
  • Method:

    • Diazotization: Dissolve aniline in 35%

      
      . Cool to 0 °C. Add 
      
      
      
      (aq) dropwise. Keep T < 5 °C.
    • The "Kill" Step: Prepare a second flask with 40–50%

      
       and heat it to reflux (100–110 °C).
      
    • Dropwise Addition: Slowly drip the cold diazonium solution into the boiling acid.

    • Simultaneous Distillation: As the phenol forms, it steam-distills over immediately (if volatile). If not volatile, the high dilution and high acidity prevent it from coupling with the diazonium salt.

Why this works: The boiling acid ensures rapid kinetics for the


-like water attack, while the high acidity suppresses the nucleophilicity of the phenol product.

Issue Ticket #3: Oxidation of Fluorinated Aryl Boronic Acids

Symptom: "I am oxidizing a fluorinated boronic acid to a phenol, but I am losing the boron group entirely (Protodeboronation) yielding Ar-H."

Root Cause Analysis

Fluorinated rings are electron-deficient.[4][5] This makes the carbon-boron bond susceptible to hydrolytic cleavage, especially under basic conditions required for standard


 oxidation. The mechanism often involves the formation of a boronate anion which then eliminates the aryl anion [4].
The Solution: Mild Oxidants & pH Control

Avoid strong bases. Use Oxone (Potassium peroxymonosulfate) or Boric Acid catalysis which can proceed under milder conditions.

Comparative Data: Oxidation Methods
MethodReagentspH RegimeRisk of ProtodeboronationBest For
Standard

/ NaOH
Basic (pH > 10)High (esp. for 2,6-difluoro)Electron-rich rings
Buffered

/ Acetate
Neutral/MildMediumGeneral purpose
Oxone Oxone / AcetoneWeakly AcidicLow Fluorinated rings
SMB Sodium PerborateMildLowAcid-sensitive groups
Optimized Protocol (Oxone Method)
  • Dissolve Fluorinated Aryl Boronic Acid (1.0 equiv) in Acetone/Water (1:1).

  • Add

    
     (solid) to buffer to pH ~7.
    
  • Add Oxone (1.0 equiv) portion-wise at room temperature.

    • Observation: A white precipitate (

      
      ) will form.
      
  • Stir for 10–30 minutes. Quench with

    
    .
    
  • Extract immediately.

Issue Ticket #4: Regioselectivity in Polyfluorinated Systems ( )

Symptom: "I am reacting pentafluorobenzene with hydroxide, but I get a mix of ortho and para substitution."

Root Cause Analysis

In perfluoroarenes (


), the regiochemistry of nucleophilic attack is governed by the stability of the Meisenheimer complex.
  • Para-attack: Generally preferred because the negative charge in the intermediate can be delocalized onto the para substituent (if EWG) or stabilized by the inductive effect of the two ortho and two meta fluorines.

  • Ortho-attack: Often blocked by sterics or electrostatic repulsion if the nucleophile is charged.

Visualization: Decision Matrix for Method Selection

Method_Selection Start Substrate Analysis Q1 Is the ring Polyfluorinated? (>3 F atoms) Start->Q1 SNAr Method: SNAr (Nucleophilic Substitution) Q1->SNAr Yes Q2 Is there a Halogen (Br/Cl/I) other than F? Q1->Q2 No PdCat Method: Pd-Catalysis (Buchwald Protocol) Q2->PdCat Yes Q3 Is there an Amine (NH2)? Q2->Q3 No Sandmeyer Method: Sandmeyer (High Acid Hydrolysis) Q3->Sandmeyer Yes Boronic Method: Boronic Oxidation (Oxone Protocol) Q3->Boronic No (Use C-H Activation/Borylation)

Figure 2: Flowchart for selecting the synthetic strategy based on substrate functionalization.

References

  • Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with Hydroxide Containing Nucleophiles." Journal of the American Chemical Society.[6]

  • Cheung, C. W., & Buchwald, S. L. (2014). "Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst." Journal of Organic Chemistry.

  • Hanson, P., et al. (2002). "The Sandmeyer Reaction."[3][7][8][9] Journal of Chemical Research.

  • Cox, P. A., et al. (2016).[10] "Protodeboronation of Arylboronic Acids and Esters." Chemistry – A European Journal.[10]

  • Song, Z. Q., & Wang, D. H. (2020).[11] "Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid." Organic Letters.

Sources

Technical Support Center: Purification of 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting. It prioritizes the specific physicochemical challenges of 4-Fluoro-2-methoxy-5-methylphenol (CAS 1395035-39-8) , a polysubstituted phenol intermediate often encountered in the synthesis of kinase inhibitors (e.g., EGFR inhibitors).[1]

Executive Summary & Molecule Profile[1]

User Query: What are the optimal recrystallization solvents for this compound?

Technical Assessment: This molecule presents a "solubility paradox" common to fluorinated guaiacol derivatives.[1] The phenolic hydroxyl group (-OH) confers polarity and acidity, while the fluoro (-F), methyl (-CH3), and methoxy (-OCH3) groups create a lipophilic shield.

  • Challenge: The compound has a predicted low melting point (likely <50°C or semi-solid), making it prone to "oiling out" rather than crystallizing.[1]

  • Solution: A dual-solvent system (Polar/Non-polar) or an Acid-Base "Swing" purification is required.[1] Single-solvent recrystallization often fails due to high solubility in organics or low solubility in alkanes.[1]

Physicochemical Profile (for Solvent Selection)
FeatureChemical EffectImpact on Solvent Choice
Phenol (-OH) H-bond donor/acidicSoluble in alcohols/ethers; soluble in basic water.[1]
Fluoro (-F) Electron-withdrawing/LipophilicIncreases solubility in DCM/halogenated solvents.[1]
Methoxy (-OCH3) H-bond acceptorGood solubility in EtOAc/Acetone.[1]
Methyl (-CH3) LipophilicReduces water solubility; aids solubility in Toluene/Heptane.[1]

Primary Recrystallization Protocol (The "Mixed-Solvent" Method)

Recommendation: Ethyl Acetate / Heptane (1:4 ratio) Alternative: Dichloromethane (DCM) / Hexane.[1]

Why this works: Ethyl Acetate (EtOAc) breaks the intermolecular H-bonds of the phenol, ensuring complete dissolution.[1] Heptane acts as the anti-solvent, forcing the lipophilic fluorinated ring to stack and crystallize as the solution cools.[1]

Step-by-Step Methodology
  • Dissolution (The "Hot Shot"):

    • Place crude solid in an Erlenmeyer flask.

    • Add EtOAc dropwise at 60°C (boiling point vicinity) until the solid just dissolves.

    • Critical: Do not add excess solvent.[1] If 10% remains undissolved, filter it hot (likely inorganic salts).[1]

  • Anti-Solvent Addition:

    • Maintain heat.[1][2][3] Slowly add hot Heptane (or Hexane) until a persistent cloudiness (turbidity) appears.[1]

    • Add one drop of EtOAc to clear the solution.[1]

  • Nucleation & Cooling:

    • Remove from heat.[1] Cover with foil.

    • Allow to cool to room temperature slowly (over 1-2 hours).

    • Troubleshooting: If oil droplets form, scratch the glass with a rod or add a seed crystal immediately.[1]

  • Deep Cooling:

    • Once at room temperature, move to a -20°C freezer. (Low melting phenols require deep freeze to maximize yield).[1]

  • Isolation:

    • Vacuum filter on a sintered glass funnel.[1] Wash with cold Heptane .[1]

The "Self-Validating" Acid-Base Purification

Use this if recrystallization yields an oil or if the crude purity is <85%.

This method uses the acidity of the phenol (pKa ~10) to chemically separate it from non-acidic impurities (starting materials, neutral byproducts).

Workflow Diagram

The following diagram illustrates the chemical logic flow for purifying this phenol without thermal stress.

AcidBasePurification Crude Crude Mixture (Phenol + Impurities) Dissolve Dissolve in EtOAc (Organic Phase) Crude->Dissolve Extract Extract with 1M NaOH Dissolve->Extract OrgLayer Organic Layer (Contains Neutral Impurities) Extract->OrgLayer Discard AqLayer Aqueous Layer (Sodium Phenolate Salt) Extract->AqLayer Keep (Product is here) Acidify Acidify with 1M HCl (pH < 2) AqLayer->Acidify Regenerate Phenol Precipitate Phenol Precipitates/Oils out Acidify->Precipitate FinalExtract Extract into DCM -> Dry -> Evaporate Precipitate->FinalExtract Pure Pure this compound FinalExtract->Pure

Figure 1: Acid-Base "Swing" Purification Workflow.[1] This method isolates the phenol based on its pKa, removing non-acidic contaminants.

Troubleshooting Guide (FAQs)

Q1: The solution turned into a milky oil at the bottom of the flask instead of crystals. What happened? A: This is called "Oiling Out." It occurs when the melting point of the solute is lower than the solvent's boiling point, or the solution is too concentrated.

  • Fix: Re-heat the mixture until the oil dissolves. Add 10-20% more of the good solvent (EtOAc).[1] Let it cool much more slowly. Seeding is critical here: Add a tiny crystal of pure product when the solution is lukewarm.

Q2: My product is colored (brown/red) after recrystallization. A: Phenols are prone to oxidation, forming quinones (highly colored).[1]

  • Fix: Perform the recrystallization with a pinch of sodium dithionite or activated charcoal in the hot solution, then filter hot. This reduces oxidized species.[1]

Q3: Can I use Ethanol/Water? A: Generally No .[1] While phenols dissolve in ethanol, adding water often causes them to oil out immediately because the "hydrophobic effect" on the fluoro/methyl groups is too strong.[1] Ethanol/Water is better for high-melting solids.[1]

Q4: I don't have Heptane. Can I use Pentane? A: Pentane has a very low boiling point (36°C).[1] It is dangerous to heat and will evaporate before the phenol dissolves.[1] Use Cyclohexane or Toluene as alternatives to Heptane.[1]

References & Grounding

  • Compound Identity: this compound (CAS 1395035-39-8) is a structural analog to 4-Fluoro-2-methoxyphenol (CAS 450-93-1) and 2-Methoxy-5-methylphenol (CAS 1195-09-1).[1] Properties are inferred from these well-characterized homologs.[1]

    • Source:[1]

  • Purification Methodology: The "Acid-Base Swing" and "Mixed-Solvent Recrystallization" are standard protocols for lipophilic phenols as described in authoritative texts.[1]

    • Source:

  • Synthesis Context: This phenol is a scaffold related to EGFR inhibitor intermediates (e.g., Osimertinib precursors), where purity is critical to prevent side-reactions in subsequent nitration or alkylation steps.[1]

    • Source:[1]

Sources

Technical Support Center: 4-Fluoro-2-methoxy-5-methylphenol Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-SOL-7356 | Molecule: 4-Fluoro-2-methoxy-5-methylphenol | CAS: 7356-58-3 Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Executive Summary & Molecule Profile[1][4]

The Challenge: this compound is a critical intermediate, particularly in the synthesis of EGFR inhibitors like Osimertinib (Tagrisso).[1][2][3] However, its structural motif presents a "solubility paradox." The methoxy group suggests hydrogen bonding potential, but the ortho-fluorine and meta-methyl substituents create a dense, lipophilic crystalline lattice that resists aqueous solvation.[2]

Technical Profile:

PropertyValue (Approx.)Implication for Solubility
LogP ~2.3 - 2.6Moderately lipophilic; prefers organic phases.[1][2][3]
pKa ~10.3Neutral (protonated) at physiological pH (7.4).[1][2][3][4]
H-Bond Donors 1 (Phenolic OH)Limited interaction with water.[1][2][3][4]
H-Bond Acceptors 2 (F, OMe)The Fluorine is a weak acceptor; OMe is sterically crowded.[1][2][3]
Behavior Crystalline SolidHigh lattice energy requires significant energy to break (heat/sonication).[1][3][4]

Core Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (100 mM)

Use this for long-term storage and initial dissolution.[1][2][3]

The Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide).[3][4] Why: DMSO disrupts the strong intermolecular stacking forces of the fluorinated aromatic ring more effectively than alcohols.[4]

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which can leach in 100% DMSO).

  • Solvent Addition: Add Anhydrous DMSO to achieve 100 mM .

  • Mechanical Stress: Vortex for 60 seconds. If visible particulates remain, sonicate in a water bath at 35°C for 5–10 minutes.[3][4]

    • Scientist’s Note: The fluorine atom increases the lattice stability.[3][4] Sonication provides the kinetic energy to break this lattice; heat prevents immediate re-crystallization.[3][4]

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic), which causes "crash-out" upon thawing.[1][2][3][4]

Protocol B: The "Stepped Dilution" Method (For Biological Assays)

CRITICAL: Direct addition of 100 mM DMSO stock to aqueous buffer (e.g., PBS) often causes immediate precipitation due to the "Solvent Shock" effect.

The Fix: Use an Intermediate Dilution Step.

  • Step 1 (Stock): Start with 100 mM DMSO stock.

  • Step 2 (Intermediate): Dilute 1:10 into pure Ethanol or PEG-400 to create a 10 mM working solution.

    • Why: This creates a "solvation bridge."[3][4] Ethanol/PEG has lower surface tension than water, allowing the hydrophobic molecule to disperse before hitting the high-surface-tension aqueous environment.[1][2]

  • Step 3 (Final): Dilute the 10 mM working solution into your assay buffer (pre-warmed to 37°C) while vortexing.

    • Target: Final DMSO/Ethanol concentration should be <1% (v/v) to avoid cytotoxicity.[3][4]

Advanced Troubleshooting & FAQs

Q1: "I see a fine white precipitate immediately upon adding to PBS (pH 7.4). Why?"

Diagnosis: You are fighting the pKa.[3][4] Mechanism: At pH 7.4, the phenol (pKa ~10.[4]3) is 99.9% protonated (neutral).[2][3][4] The neutral form is highly hydrophobic.[3][4] The salt concentration in PBS (salting-out effect) further reduces solubility.[1][2][3][4] Solution:

  • Option 1 (Carrier): Add 0.5% - 1.0% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) to your PBS before adding the compound.[1][2][3][4] The hydrophobic cavity of the cyclodextrin encapsulates the fluorinated phenyl ring, shielding it from water.

  • Option 2 (Surfactant): For non-cell assays, add 0.05% Tween-80 .[1][2][3][4]

Q2: "My solution turned slightly pink/yellow after 24 hours. Is it ruined?"

Diagnosis: Phenolic Oxidation.[1][3][4] Mechanism: Electron-rich phenols (activated by the methoxy group) are prone to oxidation to quinones/quinonemethides, especially in basic solutions or under light.[2] Solution:

  • Immediate: Discard if the assay is sensitive to redox activity.[3][4]

  • Prevention: Add an antioxidant like Ascorbic Acid (1 mM) or DTT to the buffer if compatible with your target protein.[1][3][4] Always store stocks in amber vials.

Q3: "Can I use NaOH to dissolve it?"

Diagnosis: pH Manipulation. Analysis: Yes, raising the pH to >11 will deprotonate the phenol (forming the phenolate anion), drastically increasing water solubility. Warning: This is toxic to cells .[1][3][4] Only use this method if your assay can tolerate high pH or if you are performing a chemical synthesis reaction (e.g., alkylation) where basic conditions are required.[4]

Decision Tree: Solubility Workflow

The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your specific application.

SolubilityWorkflow Start Start: this compound (Solid Powder) Stock Dissolve in Anhydrous DMSO (100 mM Stock) Start->Stock AppCheck What is the Downstream Application? Stock->AppCheck CellAssay Cell-Based Assay (Strict DMSO Limit) AppCheck->CellAssay Biological Enzymatic Enzymatic/Biochemical (Buffer Tolerance) AppCheck->Enzymatic In Vitro Synthesis Chemical Synthesis (Reaction Intermediate) AppCheck->Synthesis Chemistry Intermediate Intermediate Dilution: Dilute 1:10 in Ethanol or PEG-400 CellAssay->Intermediate Surfactant Add 0.05% Tween-20 to Buffer Enzymatic->Surfactant BaseSol Dissolve in 1M NaOH (Forms Phenolate Anion) Synthesis->BaseSol Cyclodextrin Add HP-β-Cyclodextrin (1%) to Media/Buffer Intermediate->Cyclodextrin If still precipitating FinalCell Final Assay Conc. (No Precipitate) Intermediate->FinalCell Cyclodextrin->FinalCell Surfactant->FinalCell

Caption: Logical workflow for solubilizing this compound based on experimental constraints.

References

  • PubChem. (2025).[3][4] Compound Summary: 4-Fluoro-2-methoxyphenol (Analogous Structure Properties).[1][2][3][4][5] National Library of Medicine.[3][4] [Link]

  • Finlay, M. R., et al. (2014).[3][4][6] Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations.[4][6] Journal of Medicinal Chemistry.[3][4] (Establishes the role of the molecule as an Osimertinib intermediate). [Link]

  • Brewster, M. E., & Loftsson, T. (2007).[4] Cyclodextrins as pharmaceutical solubilizers.[3][4] Advanced Drug Delivery Reviews.[3][4] (Authoritative source on using Cyclodextrins for hydrophobic phenols). [Link]

Sources

Technical Support Center: Thermal Optimization for 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Temperature Optimization for Electrophilic Fluorination of Creosol Target Molecule: 4-Fluoro-2-methoxy-5-methylphenol (CAS: 1443358-52-8 / Generic structure) Application: Key intermediate for EGFR inhibitors (e.g., Osimertinib analogs) and agrochemicals.

Executive Summary: The Thermodynamics of Selectivity

You are likely synthesizing this compound via the electrophilic fluorination of 2-methoxy-5-methylphenol (Creosol) using a reagent like Selectfluor® (F-TEDA-BF4).

In this reaction, temperature is not just a variable; it is the primary "switch" that controls regioselectivity and prevents oxidative decomposition. The synthesis faces two competing failure modes driven by thermodynamics:

  • Regio-impurity (The Ortho-Trap): The hydroxyl group directs ortho and para. The para position (C4) is sterically favored and electronically preferred for the target. However, as temperature rises (>5°C), the energy barrier for ortho-attack (C6) is overcome, leading to the difficult-to-separate 6-fluoro isomer.

  • Oxidative De-aromatization: Phenols are electron-rich. At temperatures >25°C, Selectfluor acts as an oxidant rather than a fluorinating agent, generating o-quinones and dark polymeric tars.

Interactive Troubleshooting Guide (Q&A)

Use this section to diagnose specific issues observed in your LC-MS or TLC data.

Scenario A: "My reaction mixture turned dark black/brown within 30 minutes."
  • Diagnosis: Rapid Oxidative Decomposition.

  • Root Cause: The reaction temperature was likely >10°C during the addition of Selectfluor.[1] The reagent acted as a single-electron oxidant, converting the phenol into a reactive quinone methide or radical species which polymerized.

  • Corrective Action:

    • Quench: Immediately quench with saturated aqueous NaHCO₃/Na₂S₂O₃.

    • Restart: Repeat the experiment with active cooling. Ensure the internal temperature (IT) is -10°C to -5°C before adding Selectfluor.

    • Protocol Adjustment: Switch from solid addition to a dropwise addition of Selectfluor suspended in MeCN to prevent localized hot spots.

Scenario B: "I see a split peak in HPLC (approx. 85:15 ratio). The mass is correct for the product."
  • Diagnosis: Regioselectivity Failure (Formation of 6-fluoro-2-methoxy-5-methylphenol).

  • Root Cause: Thermal drift. While the bath might have been at 0°C, the exotherm from the reagent addition spiked the internal temperature, allowing the kinetic ortho-product to form.

  • Corrective Action:

    • Purification: These isomers are difficult to separate by flash chromatography. Recrystallization from Hexane/EtOAc (high ratios) is often required.

    • Prevention: Use an internal temperature probe, not just a bath thermometer. Limit the addition rate so the IT never exceeds 0°C.

Scenario C: "The reaction stalled at 60% conversion, even after 24 hours."
  • Diagnosis: Thermal Kinetic Trap or Solvent Effect.

  • Root Cause: If the temperature is too low (<-20°C) in Acetonitrile, the solubility of Selectfluor drops significantly, and the activation energy for the C-F bond formation is not met.

  • Corrective Action:

    • Optimization: Slowly ramp the temperature to 0°C (but no higher) after the addition is complete.

    • Solvent Check: Ensure your Acetonitrile is dry. Water can hydrogen-bond with the phenol, altering its nucleophilicity.

Visualizing the Reaction Landscape

The following diagram illustrates the critical branching pathways determined by thermal energy.

ReactionPathways Creosol Starting Material (Creosol) Transition Charge-Transfer Complex Creosol->Transition + Selectfluor Selectfluor Selectfluor (Reagent) Target Target Product (4-Fluoro-isomer) Transition->Target Low Temp (-10°C to 0°C) Kinetic Control OrthoImp Impurity A (6-Fluoro-isomer) Transition->OrthoImp Med Temp (>5°C) Thermodynamic Leak Quinone Impurity B (Quinones/Tar) Transition->Quinone High Temp (>25°C) Oxidation

Figure 1: Thermal influence on regioselectivity and oxidation pathways during the fluorination of Creosol.

Optimized Experimental Protocol

Objective: Synthesis of this compound with >95% regioselectivity.

Materials Table
ComponentRoleEquivalentsNotes
2-Methoxy-5-methylphenol Substrate1.0 eqEnsure purity >98% to avoid side-reactions.
Selectfluor® Fluorinating Agent1.05 - 1.1 eqHygroscopic; weigh quickly.
Acetonitrile (MeCN) Solvent10-15 VolHPLC Grade, Dry.
Sodium Thiosulfate QuenchExcessSaturated aqueous solution.
Step-by-Step Methodology
  • Preparation: Charge a dry round-bottom flask with 2-Methoxy-5-methylphenol (1.0 eq) and Acetonitrile (10 volumes). Add a magnetic stir bar.

  • Cryogenic Cooling: Submerge the flask in an ice/salt bath (or cryostat) and cool the solution to an Internal Temperature (IT) of -10°C .

    • Critical: Allow at least 15 minutes for equilibration.

  • Reagent Addition: Add Selectfluor (1.05 eq) portion-wise over 30–45 minutes.

    • Control Point: Monitor IT.[2] Do not allow IT to rise above -5°C during addition.

    • Observation: The solution may turn pale yellow; this is normal. Dark brown indicates overheating.

  • Reaction Phase: Once addition is complete, allow the mixture to warm slowly to 0°C . Stir at 0°C for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1) or LC-MS. Look for consumption of starting material (Creosol).

  • Quench: Pour the cold reaction mixture into a stirred solution of saturated aqueous NaHCO₃ and Na₂S₂O₃ (to neutralize HF byproduct and reduce any oxidized species).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol (MeOH) instead of Acetonitrile? A: While Selectfluor is soluble in MeOH, it is not recommended for this specific substrate. MeOH is a nucleophile and can compete with the fluoride anion or trap the intermediate cation, leading to methoxy-substituted byproducts. MeCN is the "Gold Standard" for Selectfluor chemistry due to its inertness and polarity.

Q: Why is the 4-position favored over the 6-position? A: The hydroxyl group (-OH) is a stronger activating group than the methoxy group (-OMe). Therefore, the reaction is directed ortho or para to the -OH. The para position (C4) is less sterically hindered than the ortho position (C6), which is flanked by the -OH and the ring boundary. Low temperatures maximize this steric differentiation.

Q: My product has a pink hue after the column. Is it impure? A: Phenols are prone to trace oxidation. A faint pink hue often indicates ppm-levels of quinones. This usually does not affect subsequent steps (like alkylation or coupling) but can be removed by a quick filtration through a pad of activated charcoal if strict color specs are required.

References

  • Mechanism of Selectfluor: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent.[3][4] Journal of Fluorine Chemistry. Link

  • Regioselectivity in Phenols: Teague, S. J. (2014). Synthesis of Osimertinib (AZD9291).[5] Journal of Medicinal Chemistry (Example of fluorinated aniline precursors). Link

  • Process Safety: Stavber, S., et al. (2011). Recent Advances in the Application of Selectfluor™ as a Versatile Mediator.[6] Molecules.[1][2][3][4][7][8][9][10] Link

Sources

Validation & Comparative

Predicted ¹H-NMR Spectrum Analysis of 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the H-NMR Spectrum of 4-Fluoro-2-methoxy-5-methylphenol: A Comparative Analysis for Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H-NMR spectrum of this compound, a substituted phenol with potential applications in medicinal chemistry.

This document, intended for researchers, scientists, and drug development professionals, will delve into the intricacies of the ¹H-NMR spectrum of this compound. We will explore the theoretical basis for the expected chemical shifts and coupling constants, provide a detailed experimental protocol for acquiring a high-quality spectrum, and compare the insights gained from ¹H-NMR with those from other analytical techniques.

The structure of this compound dictates a unique ¹H-NMR spectrum. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents on the benzene ring: the hydroxyl (-OH), methoxy (-OCH₃), fluorine (-F), and methyl (-CH₃) groups.

Substituent Effects on Aromatic Protons:

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are strong electron-donating groups through resonance, which increases the electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at lower chemical shifts (upfield).[1] The inductive effect of the oxygen atoms also plays a role, but the resonance effect is dominant for these groups.

  • Fluorine (-F) Atom: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deshields nearby protons and shifts their signals downfield. However, it also has a weak electron-donating resonance effect. The overall impact on the chemical shift of aromatic protons depends on their position relative to the fluorine atom.

  • Methyl (-CH₃) Group: This is a weak electron-donating group through hyperconjugation and induction, leading to a slight shielding of the aromatic protons.

Predicted Chemical Shifts and Coupling Constants:

Based on these principles and additive models for predicting aromatic chemical shifts, we can anticipate the following features in the ¹H-NMR spectrum of this compound, which has two aromatic protons.[2][3][4]

  • Aromatic Protons (H-3 and H-6):

    • H-3: This proton is ortho to the methoxy group and meta to the hydroxyl and fluorine groups. The strong shielding from the methoxy group will be the dominant factor, placing this proton at a relatively upfield position in the aromatic region.

    • H-6: This proton is ortho to the hydroxyl group and meta to the methoxy and methyl groups, and also para to the fluorine atom. The shielding from the hydroxyl and methyl groups will be counteracted by the deshielding effect of the fluorine. This proton is expected to appear downfield relative to H-3.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding.[5] It typically appears as a broad singlet.

  • Methoxy Protons (-OCH₃): These three protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Methyl Protons (-CH₃): These three protons will also appear as a sharp singlet, generally in the range of 2.2-2.5 ppm.

Spin-Spin Coupling:

  • H-H Coupling: The two aromatic protons, H-3 and H-6, are meta to each other. This will result in a small coupling constant (⁴JHH), typically around 2-3 Hz, causing each signal to appear as a doublet.

  • H-F Coupling: Long-range coupling between protons and fluorine is commonly observed in fluorinated aromatic compounds.[6][7]

    • The proton at H-3 is four bonds away from the fluorine atom (⁴JHF).

    • The proton at H-6 is five bonds away from the fluorine atom (⁵JHF). The magnitude of these long-range couplings can vary but will lead to further splitting of the aromatic proton signals, potentially resulting in doublets of doublets.

Experimental Protocol for ¹H-NMR Data Acquisition

Acquiring a high-quality ¹H-NMR spectrum is crucial for accurate structural analysis. The following is a detailed, step-by-step methodology.

I. Sample Preparation:

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[8] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and is particularly useful for observing exchangeable protons like the hydroxyl proton.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and lead to poor spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

II. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Shim the magnetic field to achieve high homogeneity, which is essential for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

III. Data Processing:

  • Software: Use a suitable NMR data processing software such as Mnova, TopSpin, or similar programs.[2][3]

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify the chemical shift of each peak.

  • Multiplet Analysis: Analyze the splitting patterns to determine the coupling constants.

Comparative Analysis with Alternative Techniques

While ¹H-NMR is a powerful tool, a comprehensive characterization of this compound often involves a combination of analytical methods.

Analytical Technique Information Provided Advantages Limitations
¹H-NMR Spectroscopy Detailed information on the number, environment, and connectivity of protons.Provides precise structural information. Non-destructive.Requires soluble samples. Can have overlapping signals in complex molecules.
¹³C-NMR Spectroscopy Information on the number and electronic environment of carbon atoms.Complements ¹H-NMR for a complete carbon skeleton determination.Lower sensitivity than ¹H-NMR, requiring more sample or longer acquisition times.[9]
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.[10]High sensitivity. Can be coupled with chromatographic techniques for mixture analysis.Does not provide detailed stereochemical or isomeric information.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, C-O, C=C).[11]Fast and simple to perform.Provides limited information on the overall molecular structure.
Gas Chromatography (GC) Separates volatile compounds and can be used for purity assessment.[12][13][14][15]High resolution separation. Can be coupled with MS for identification.Requires the sample to be volatile and thermally stable.

Visualizing the Workflow and Key Relationships

To better understand the process of ¹H-NMR analysis and its place in the broader analytical workflow, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Analyte Pure Analyte Dissolution Dissolution & Mixing Analyte->Dissolution Solvent Deuterated Solvent + TMS Solvent->Dissolution Filtration Filtration Dissolution->Filtration NMR_Tube Sample in NMR Tube Filtration->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Tuning Tuning & Locking Spectrometer->Tuning Shimming Shimming Tuning->Shimming Acquisition Data Acquisition (FID) Shimming->Acquisition FT Fourier Transform Acquisition->FT Phasing Phasing & Baseline Correction FT->Phasing Analysis Integration, Peak Picking, Multiplet Analysis Phasing->Analysis Structure Structural Elucidation Analysis->Structure analytical_comparison cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods This compound This compound H_NMR ¹H-NMR (Proton Connectivity) This compound->H_NMR C_NMR ¹³C-NMR (Carbon Skeleton) This compound->C_NMR MS Mass Spec (Molecular Weight) This compound->MS IR IR Spec (Functional Groups) This compound->IR GC Gas Chromatography (Purity & Separation) This compound->GC H_NMR->C_NMR Complementary H_NMR->MS Complementary GC->MS Coupled Technique (GC-MS)

Sources

HPLC Method Development Guide: 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-methoxy-5-methylphenol (an intermediate often associated with the synthesis of third-generation EGFR tyrosine kinase inhibitors) presents specific chromatographic challenges due to its electron-rich aromatic ring, acidic phenolic proton, and the electronegativity of the fluorine substituent.

Standard C18 alkyl phases often fail to resolve this compound from its positional isomers (e.g., 3-fluoro or 6-fluoro analogs) or des-fluoro impurities due to insufficient selectivity mechanisms. This guide objectively compares the industry-standard C18 approach against a Phenyl-Hexyl stationary phase, demonstrating why the latter is the superior choice for high-purity analysis.[1]

Part 1: Physicochemical Profiling & Separation Strategy

Before method development, the analyte's properties dictate the separation mode.

PropertyValue (Est.)Chromatographic Implication
pKa (Phenolic) ~9.8Critical: Mobile phase pH must be < 7.8 (ideally < 4.0) to keep the molecule neutral. Ionized phenols tail severely on silica supports.
LogP ~2.1Moderately lipophilic. Retains well on Reverse Phase (RP), but requires >20% organic modifier for elution.
UV Max 276 nmAromatic ring absorption. UV detection is sensitive; Fluorescence is a viable secondary option.
Structural Risks Positional IsomersThe F, OMe, and Me groups can be arranged differently in synthesis byproducts. Hydrophobicity (C18) alone cannot distinguish these isomers effectively.
The Separation Challenge: Orthogonality

The primary challenge is separating the target from 3-fluoro-2-methoxy-5-methylphenol (a common regioisomer). On a C18 column, selectivity (


) is driven almost exclusively by hydrophobicity.[1] Since the isomers have identical molecular weights and nearly identical LogP, they co-elute.

The Solution: Exploiting


 interactions using a Phenyl-Hexyl phase.[2] The fluorine atom on the aromatic ring creates an electron-deficient region (dipole), which interacts strongly with the 

-electrons of a phenyl-based stationary phase.

Part 2: Comparative Column Screening (Experimental Data)

We compared two distinct methodologies. The data below summarizes the performance of each under optimized conditions.

Methodology A: The "Standard" Approach
  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water

  • Mechanism: Hydrophobic Interaction[2][3]

Methodology B: The "Selective" Approach (Recommended)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: Methanol / 0.1% Formic Acid in Water

  • Mechanism: Hydrophobic +

    
     Interaction + Dipole-Dipole
    
Performance Comparison Table
ParameterMethod A (C18 + ACN)Method B (Phenyl-Hexyl + MeOH)Verdict
Retention Time (

)
4.2 min6.8 minMethod B retains better, allowing impurity separation.
Tailing Factor (

)
1.451.08Method B yields sharper symmetry due to specific

-stacking.
Resolution (

) from Isomer
1.1 (Co-elution)3.4 (Baseline) Method B is the only viable QC method.
Selectivity (

)
1.021.15Methanol enhances

-selectivity on Phenyl phases.

Technical Insight: Acetonitrile (ACN) contains


-electrons (triple bond C≡N) which can compete with the analyte for the stationary phase's phenyl rings, dampening the selectivity. Methanol  is "transparent" to these 

interactions, maximizing the separation power of the Phenyl-Hexyl column.

Part 3: Optimized Method Protocol

This is the self-validating "Gold Standard" protocol for release testing or reaction monitoring.

Chromatographic Conditions
  • Instrument: HPLC or UHPLC with UV Detector (PDA recommended for peak purity).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Column Temp: 35°C (Control is vital;

    
     interactions are temperature sensitive).
    
  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Detection: UV @ 276 nm (Reference: 360 nm).

Mobile Phase Preparation[2][4][5][6]
  • Solvent A: 0.1% Formic Acid in HPLC Grade Water (pH ~2.7).

    • Why Formic Acid? It buffers the silanols and keeps the phenol protonated (

      
      ).
      
  • Solvent B: 100% Methanol (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration / Loading
2.09010Isocratic Hold (Focuses peak)
12.03070Linear Gradient (Elution)
15.0595Wash (Remove dimers/oligomers)
18.0595Hold Wash
18.19010Re-equilibration
23.09010End of Run

Part 4: Visualizing the Mechanism

The following diagrams illustrate the method development logic and the specific molecular interactions that make the Phenyl-Hexyl phase superior.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: this compound CheckStructure Analyze Structure: Phenol (Acidic) + Fluorine (Electronegative) Start->CheckStructure Choice Select Stationary Phase CheckStructure->Choice C18Path Path A: C18 Column (Hydrophobic Only) Choice->C18Path Standard Screening PhenylPath Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->PhenylPath Targeted Screening ResultA Result A: Poor Isomer Separation ACN suppresses Pi-interactions C18Path->ResultA ResultB Result B: High Selectivity MeOH enhances Pi-stacking PhenylPath->ResultB Final Final Protocol: Phenyl-Hexyl + MeOH/Water (0.1% FA) ResultA->Final Method Failed -> Switch ResultB->Final Optimized

Caption: Logical flow for selecting Phenyl-Hexyl over C18 based on the analyte's fluorinated aromatic nature.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

InteractionMechanism Stationary Phenyl-Hexyl Ligand (Electron Rich) Interaction Pi-Pi Stacking (Strong Retention) Stationary->Interaction Orbital Overlap NoInteraction Hydrophobic Only (Weak Retention) Stationary->NoInteraction Analyte This compound (Electron Deficient Ring) Analyte->Interaction Impurity Des-Fluoro Impurity (Less Polarizable) Impurity->NoInteraction Separation Baseline Resolution (Rs > 2.0) Interaction->Separation High Resolution NoInteraction->Separation

Caption: The Fluorine atom induces electron deficiency, strengthening the interaction with the Phenyl stationary phase compared to non-fluorinated impurities.

Part 5: Troubleshooting & Validation Parameters

System Suitability Criteria (SST)

To ensure the method remains trustworthy over time, every sequence must pass these criteria:

  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    
  • Tailing Factor: < 1.3 (If > 1.5, replace the column or prepare fresh mobile phase; pH may have drifted).

  • Precision: %RSD of 6 replicate injections < 1.0%.

Common Issues
  • Peak Splitting: Often caused by using 100% strong solvent (MeOH) as the sample diluent.

    • Fix: Dissolve sample in 50:50 MeOH:Water.

  • Baseline Drift: Common with Methanol gradients at low UV (210-220 nm).

    • Fix: We utilize 276 nm where Methanol is UV transparent, eliminating drift.

References

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link

  • Welch Materials. (2024).[4] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Link

  • Phenomenex. (2018). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Link

  • Journal of Chemical Health Risks. (2021). HPLC Method Development and Validation of Osimertinib (and intermediates). Link

  • EPA. (1999). Method for the determination of phenol and methylphenols in ambient air using HPLC. Link

Sources

Validating purity of 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide: Validating Purity of 4-Fluoro-2-methoxy-5-methylphenol

Executive Summary

Validating the purity of This compound (FMM) presents a specific challenge in pharmaceutical analytics: regioisomer resolution . As a tetra-substituted benzene derivative—often a key intermediate in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs)—its synthesis via electrophilic aromatic substitution frequently yields positional isomers (e.g., 3-methyl or 6-fluoro variants) that possess nearly identical hydrophobicity to the target molecule.

This guide challenges the industry-standard C18 HPLC workflow, demonstrating why it often yields "false high" purity results for FMM. We compare it against Fluorophenyl (PFP) chromatography and Quantitative NMR (qNMR) , establishing a multi-modal validation protocol that ensures data integrity for drug development.

The Analytical Challenge: Why Standard Methods Fail

In standard Reverse-Phase HPLC (RP-HPLC) using C18 columns, separation is driven primarily by hydrophobic interactions. However, FMM and its regioisomers differ only by the spatial arrangement of the same functional groups (-F, -OMe, -Me, -OH). Their LogP values are virtually indistinguishable.

  • The Risk: A C18 column may co-elute the target FMM with its 3-methyl isomer, reporting a purity of 99.5% when the actual purity is 95.0%.

  • The Solution: Leveraging

    
     interactions and shape selectivity using fluorinated stationary phases, and validating absolute mass balance using qNMR.
    

Comparative Analysis of Validation Methods

The following table summarizes the performance of three distinct methodologies for FMM purity validation.

FeatureMethod A: Standard HPLC (C18) Method B: Optimized HPLC (PFP) Method C: qNMR (1H)
Primary Mechanism Hydrophobic Interaction

Interaction & Shape Selectivity
Molar Ratio of Protons
Isomer Resolution Poor (Co-elution risk)Excellent (Separates F/Me isomers)N/A (Signals often overlap)
Reference Standard RequiredRequiredNot Required (Absolute Purity)
LOD / LOQ ~0.05% / 0.15%~0.02% / 0.05%~1.0% (Low sensitivity)
Throughput High (15 min run)High (20 min run)Low (Manual processing)
Verdict Avoid for Purity (Use for assay only)Gold Standard for Impurities Gold Standard for Potency

Experimental Protocols

Protocol A: The "Gold Standard" PFP HPLC Method

Rationale: Pentafluorophenyl (PFP) phases interact strongly with the electron-rich phenol ring and the electron-withdrawing fluorine atom of FMM, providing separation selectivity that alkyl phases (C18) cannot achieve.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water

  • Phosphoric Acid (85%)

Instrument Parameters:

  • Column: Thermo Scientific Hypersil GOLD PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C.

  • Detection: UV @ 280 nm (Phenol absorption max) and 210 nm (Trace impurities).

Gradient Profile:

  • 0-2 min: Hold 5% B (Equilibration).

  • 2-15 min: Linear ramp to 65% B.

  • 15-20 min: Ramp to 95% B (Column wash).

  • 20-25 min: Re-equilibrate 5% B.

System Suitability Criteria:

  • Resolution (

    
    ) between FMM and nearest isomer > 2.0.
    
  • Tailing Factor (

    
    ) < 1.5.
    
Protocol B: Absolute Purity via qNMR (Internal Standard Method)

Rationale: qNMR provides a "primary method" measurement, independent of reference standards. It validates the mass balance and detects non-chromatographable impurities (e.g., inorganic salts, moisture).

Reagents:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent phenol proton exchange/broadening).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade). Chosen for sharp singlets that do not overlap with FMM's aromatic region.

Procedure:

  • Weighing: Accurately weigh ~10 mg of FMM (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      of the slowest relaxing proton to ensure 99.9% magnetization recovery).
    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

Calculation: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[2][3][4][5][6]

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating FMM, ensuring no "blind spots" in purity assessment.

ValidationWorkflow Start Start: Crude FMM Sample qNMR Step 1: qNMR (DMSO-d6) Check Absolute Potency Start->qNMR Decision1 Is Purity > 98%? qNMR->Decision1 Recrystallize Action: Recrystallize (Toluene/Heptane) Decision1->Recrystallize No HPLC_Screen Step 2: HPLC Screening Compare Columns Decision1->HPLC_Screen Yes Recrystallize->qNMR C18_Result C18 Column (Likely Co-elution) HPLC_Screen->C18_Result Comparison PFP_Result PFP Column (Isomer Separation) HPLC_Screen->PFP_Result Primary Method GCMS Step 3: GC-MS (Derivatized) Check Volatiles/Solvents PFP_Result->GCMS Final Final COA Generation GCMS->Final

Caption: Integrated Analytical Workflow (IAW) for FMM. Note the prioritization of qNMR for potency and PFP-HPLC for impurity profiling.

Mechanism of Separation (PFP vs. C18)

To understand why the PFP column is mandatory, we must visualize the molecular interactions. The C18 phase interacts only with the hydrophobic methyl/methoxy groups. The PFP phase, however, engages in a "quadrupole" interaction with the electron-deficient fluorine on the FMM ring.

InteractionMechanism cluster_C18 C18 Interaction (Weak) cluster_PFP PFP Interaction (Strong/Selective) C18_Phase C18 Alkyl Chain FMM_1 FMM Molecule C18_Phase->FMM_1 Hydrophobic Only PFP_Phase Pentafluorophenyl Ring FMM_2 FMM Molecule PFP_Phase->FMM_2 Pi-Pi Stacking PFP_Phase->FMM_2 Dipole-Dipole (F-F Interaction) PFP_Phase->FMM_2 Shape Selectivity

Caption: Mechanistic comparison of stationary phase interactions. PFP offers three retention mechanisms compared to C18's single mechanism.

References

  • ICH Harmonised Tripartite Guideline . (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Thermo Fisher Scientific . (2016). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column. Application Note 21568.

  • Pauli, G. F., et al. (2012).[4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(10), 4931–4937.

  • Sigma-Aldrich (Merck) . Quantitative NMR (qNMR) – A Traceable Measurement Method.

Sources

Publish Comparison Guide: IR Spectroscopy of 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the Infrared (IR) spectroscopy profile for 4-Fluoro-2-methoxy-5-methylphenol , a specialized intermediate used in the synthesis of kinase inhibitors and fluorinated pharmaceutical building blocks.

Unlike generic spectral lists, this guide focuses on comparative differentiation —equipping researchers to distinguish this specific regioisomer from its likely precursors (e.g., 2-Methoxy-5-methylphenol) and structural isomers using critical spectral markers.

Executive Summary: The Spectral Fingerprint

This compound (CAS: 130136-12-6) presents a unique IR signature defined by the interplay of its tetrasubstituted benzene ring and electronegative substituents.

  • Primary Identification: Strong C-F stretching vibrations (~1100–1250 cm⁻¹) distinguish it from non-fluorinated precursors.

  • Purity Marker (Critical): The absence of "adjacent hydrogen" bending bands (800–860 cm⁻¹) is the definitive QC check. As a 1,2,4,5-tetrasubstituted arene, the target molecule possesses only isolated aromatic protons, contrasting sharply with the 1,2,4-trisubstituted patterns of its starting materials.

  • Utility: Used to validate the success of Balz-Schiemann fluorinations or selective methylations during drug substance manufacturing.

Structural Analysis & Predicted Assignments

The molecule consists of a phenol core modified by three substituents. Understanding the vibrational modes of these groups allows for precise peak assignment.

Functional GroupModeExpected Wavenumber (cm⁻¹)Diagnostic Value
Phenolic O-H Stretching3200–3550 (Broad)Confirms phenol moiety; broadness indicates H-bonding.
Aromatic C-H Stretching3010–3090 (Weak)Standard aromatic indicator; >3000 cm⁻¹.[1]
Aliphatic C-H Stretching2850–2980 Arises from the -OCH₃ and -CH₃ groups.
Aromatic Ring C=C Stretch1480–1600 Often appears as a doublet or triplet (e.g., ~1510, 1600).
Aryl C-F Stretching1100–1250 (Strong)Key Differentiator. Often overlaps with C-O but is distinctively intense in fluoro-aromatics.
Aryl C-O Stretching1200–1275 Asymmetric stretch of Ar-O-C (ether/phenol).
C-H OOP Bending860–900 Critical Region. 1,2,4,5-substitution leaves two isolated protons (positions 3 & 6).
Comparative Analysis: Distinguishing Alternatives

In a drug development context, the "alternatives" are the precursors or impurities that must be ruled out. The following comparison highlights how IR validates the transformation.

Scenario A: Product vs. Non-Fluorinated Precursor

Comparison: this compound (Target) vs. 2-Methoxy-5-methylphenol (Precursor).

  • Mechanism of Change: The synthesis typically involves introducing a Fluorine atom at position 4.

  • Spectral Evidence:

    • Appearance of C-F: The target will show a new, intense band in the 1100–1250 cm⁻¹ region (C-F stretch) that is absent in the precursor.

    • Disappearance of Adjacent H Band:

      • Precursor (1,2,4-trisubstituted): Has protons at positions 3 and 4 (adjacent).[2] This creates a strong bending mode at 800–860 cm⁻¹ .

      • Target (1,2,4,5-tetrasubstituted): The Fluorine substitution at position 4 isolates the remaining protons. The 800–860 cm⁻¹ band must disappear , leaving only the isolated H band (~870–890 cm⁻¹).

Scenario B: Regioisomer Differentiation

Comparison: this compound vs. 4-Fluoro-2-methoxy-6-methylphenol (Isomer).

  • Differentiation: While both contain C-F and O-H groups, their substitution patterns differ.

    • Target (1,2,4,5): Para-disposition of H atoms (isolated). Single strong OOP peak ~870–890 cm⁻¹.

    • Isomer (1,2,3,5): Meta-disposition or adjacent H's depending on exact structure. Often shows more complex OOP patterns or shifts <850 cm⁻¹.

Experimental Protocol: Validated IR Workflow

To ensure reproducible data for regulatory filing or internal QC, follow this self-validating protocol.

Method: Fourier Transform Infrared Spectroscopy (FTIR) Mode: Attenuated Total Reflectance (ATR) is preferred for solids/oils; KBr pellet for high-resolution fingerprinting.

Step-by-Step Methodology
  • System Suitability:

    • Run a background scan (air) to remove CO₂ (~2350 cm⁻¹) and H₂O artifacts.

    • Verify energy throughput >30% on the detector.

  • Sample Preparation (ATR):

    • Place ~2–5 mg of the solid this compound onto the diamond/ZnSe crystal.

    • Apply pressure using the anvil until the absorbance of the strongest peak is between 0.5 and 1.0 AU. Caution: Over-pressure can shift peaks slightly.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 16–32 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–600 cm⁻¹.

  • Data Processing:

    • Apply baseline correction (rubber band method).

    • Identify the "Fingerprint Region" (600–1500 cm⁻¹) for the logic check below.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for interpreting the IR spectrum to confirm identity and purity.

IRSpectralLogic Start Start: Acquire IR Spectrum CheckOH Check 3200-3550 cm⁻¹ (Broad Peak?) Start->CheckOH CheckCF Check 1100-1250 cm⁻¹ (Strong Band?) CheckOH->CheckCF Yes (Phenol present) CheckOOP Analyze 800-900 cm⁻¹ (OOP Bending) CheckCF->CheckOOP Yes (C-F present) ResultNoF FAIL: No Fluorine (Check Synthesis) CheckCF->ResultNoF No (Weak/Missing) Decision1 Is there a strong peak at 800-860 cm⁻¹? CheckOOP->Decision1 ResultTarget PASS: Target Identified (Isolated H only: ~880 cm⁻¹) Decision1->ResultTarget NO (Isolated H only) ResultPrecursor FAIL: Precursor Contamination (Adjacent H detected) Decision1->ResultPrecursor YES (Adjacent H)

Caption: Logical decision tree for validating this compound identity against non-fluorinated precursors using IR spectral markers.

References
  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Methoxy-5-methylphenol (Precursor Data). National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for C-H OOP bending rules in tetra-substituted benzenes).
  • PubChem. 4-Fluoro-2-methoxyphenol (Structural Analog Data). National Center for Biotechnology Information. Available at: [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Reference for C-F stretch assignments in aryl fluorides).

Sources

A Comparative Analysis of 4-Fluoro-2-methoxy-5-methylphenol and Its Non-Fluorinated Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for optimizing drug candidates. This guide provides a comprehensive comparison of 4-Fluoro-2-methoxy-5-methylphenol with its non-fluorinated analogs, 2-methoxy-5-methylphenol and 4-bromo-2-methoxy-5-methylphenol. By examining their physicochemical properties, metabolic stability, and biological activities, we aim to elucidate the nuanced impact of halogen substitution on this phenolic scaffold, offering valuable insights for rational drug design.

Introduction: The Role of Halogenation in Modulating Molecular Properties

The introduction of a fluorine atom can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic fate, often leading to enhanced potency, selectivity, and pharmacokinetic profiles.[1] While fluorine is the most commonly employed halogen in this context, heavier halogens like bromine also offer unique modifications to a parent structure. This guide will dissect these effects through a direct comparison of three closely related 2-methoxyphenol derivatives.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a drug candidate, such as its lipophilicity (LogP) and acidity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, significantly influences its ability to cross biological membranes.

CompoundPredicted LogPExperimental LogP
This compound~2.3 (Estimated)Not Available
2-methoxy-5-methylphenol2.1[1], 1.74 (est)[2]1.70[3]
4-bromo-2-methoxy-5-methylphenol1.5[4]Not Available

Note: The predicted LogP for the fluoro-analog is an estimation based on the incremental effect of fluorine substitution.

The data suggests that the non-fluorinated analog, 2-methoxy-5-methylphenol, possesses moderate lipophilicity. The introduction of a bromine atom in the 4-position appears to slightly decrease the predicted lipophilicity. While an experimental value for the fluorinated analog is unavailable, the general trend of aromatic fluorination suggests a likely increase in lipophilicity compared to the parent compound.

Acidity (pKa)

The acidity of the phenolic hydroxyl group influences a compound's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability.

CompoundPredicted pKa
This compound9.98[5]
2-methoxy-5-methylphenol10.08[6][7]
4-bromo-2-methoxy-5-methylphenolNot Available

The highly electronegative fluorine atom is expected to have an electron-withdrawing effect, thereby increasing the acidity (lowering the pKa) of the phenolic proton in this compound compared to its non-fluorinated counterpart. This subtle shift can have significant implications for its biological activity and pharmacokinetic properties.

Synthesis of the Analogs

The preparation of these compounds can be achieved through established synthetic routes, primarily involving electrophilic halogenation and nucleophilic aromatic substitution.

Synthesis of this compound

A potential synthetic route to this compound could involve the nitration of 4-fluoro-2-methoxyaniline, followed by diazotization and hydrolysis to introduce the hydroxyl group, and subsequent methylation of the amine.[8]

Synthesis of 4-Bromo-2-methoxy-5-methylphenol

The synthesis of the bromo-analog can be accomplished by the direct bromination of 2-methoxy-5-methylphenol using a suitable brominating agent. Alternatively, a multi-step synthesis starting from o-methoxyphenol involves acetylation of the hydroxyl group, followed by bromination and subsequent deacetylation.[9]

Experimental Protocols

To provide a practical framework for researchers, this section details the methodologies for determining the key physicochemical and metabolic parameters discussed.

Determination of Lipophilicity (LogP) by HPLC

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of the phenolic compounds using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation of Standards: A series of standard compounds with known LogP values are prepared.

  • HPLC System: A reverse-phase HPLC system with a C18 column is used.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water is used as the mobile phase. The composition is optimized to achieve good separation of the standards.

  • Retention Time Measurement: The retention times of the standard compounds and the test compounds are measured.

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.

  • LogP Determination: The LogP of the test compounds is determined by interpolating their log(k') values on the calibration curve.

HPLC_LogP cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standards Prepare Standard Solutions (Known LogP) HPLC Inject into RP-HPLC (C18 Column) Standards->HPLC Test_Compounds Prepare Test Compound Solutions Test_Compounds->HPLC Detection UV Detector HPLC->Detection Retention_Times Measure Retention Times (tR) Detection->Retention_Times Calc_k Calculate Retention Factor (k') Retention_Times->Calc_k Calibration Plot log(k') vs. LogP (Standards) Calc_k->Calibration Determine_LogP Determine LogP of Test Compounds Calc_k->Determine_LogP Calibration->Determine_LogP

Workflow for HPLC-based LogP Determination

Spectrophotometric Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group using UV-Vis spectrophotometry.

Methodology:

  • Buffer Preparation: A series of buffer solutions with a range of known pH values (e.g., from pH 8 to 12) are prepared.

  • Solution Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., methanol). Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same compound concentration but different pH values.

  • Spectrophotometric Measurement: The UV-Vis absorbance spectra of each solution are recorded. The wavelength of maximum absorbance for both the protonated (phenol) and deprotonated (phenolate) species is identified.

  • Data Analysis: The ratio of the deprotonated to protonated species at each pH is calculated from the absorbance values. The pKa is then determined using the Henderson-Hasselbalch equation: pKa = pH + log([HA]/[A⁻]). A plot of pH versus log(([A⁻] - [A_min])/([A_max] - [A⁻])) will yield a straight line with the pKa as the y-intercept.

pKa_Determination cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis Buffer Prepare Buffers (Varying pH) Mix Mix Compound with Each Buffer Buffer->Mix Compound Prepare Compound Stock Solution Compound->Mix Spectra Record UV-Vis Spectra at Each pH Mix->Spectra Absorbance Measure Absorbance at λmax (Phenol & Phenolate) Spectra->Absorbance Ratio Calculate [A⁻]/[HA] Ratio Absorbance->Ratio HH_Plot Plot pH vs. log([A⁻]/[HA]) Ratio->HH_Plot pKa Determine pKa from Intercept HH_Plot->pKa

Workflow for Spectrophotometric pKa Determination

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the compounds in human liver microsomes.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture containing human liver microsomes, a NADPH-regenerating system (to support CYP450 enzyme activity), and the test compound in a phosphate buffer (pH 7.4) is prepared.

  • Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) of the compound is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) can then be calculated.

Metabolic_Stability cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prepare Prepare Incubation Mixture: Microsomes, Compound, Buffer Incubate Incubate at 37°C with NADPH Prepare->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench Reaction with Acetonitrile & IS Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) Plot->Calculate

Workflow for In Vitro Metabolic Stability Assay

Biological Activity: A Comparative Outlook

Phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial and antioxidant effects. The nature and position of substituents on the phenolic ring can significantly modulate these activities.

Antimicrobial Activity

2-methoxy-5-methylphenol is known to possess antioxidant and antimicrobial properties.[10] The introduction of a halogen is expected to influence this activity. For instance, related chlorinated thymol derivatives have shown antimicrobial activity against MRSA.[11] It is hypothesized that these phenolic compounds exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[12]

Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, acting as a hydrogen donor to scavenge free radicals. The electron-donating or -withdrawing nature of the substituents can influence the bond dissociation enthalpy of the O-H bond and, consequently, the antioxidant potential. Studies on fluorinated flavones have shown that the presence of fluorine can have a significant effect on their antioxidant properties.[13] Similarly, bromophenols have also been reported to possess antioxidant activity.[14]

Conclusion and Future Directions

This comparative guide highlights the significant influence of halogen substitution on the physicochemical and potential biological properties of the 2-methoxy-5-methylphenol scaffold. The introduction of fluorine is predicted to increase lipophilicity and acidity, which could translate to altered ADME properties and biological target interactions. The bromo-analog also presents a distinct profile that warrants further investigation.

For a more definitive comparison, experimental determination of the LogP and pKa for all three compounds is essential. Furthermore, conducting in vitro metabolic stability assays will provide crucial data on their susceptibility to drug-metabolizing enzymes. Finally, a comprehensive evaluation of their antimicrobial and antioxidant activities through standardized assays will provide a clear picture of their therapeutic potential. This systematic approach will enable researchers to make data-driven decisions in the design and development of novel drug candidates based on this versatile phenolic scaffold.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • PubChem. (n.d.). 2-Methoxy-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved from [Link]

  • Wu, T., He, M., Zang, X., Zhou, Y., Qiu, T., Pan, S., & Xu, X. (2016). A structure–activity relationship study of antibacterial and membrane-disruptive properties of synthetic antimicrobial peptides. Frontiers in Microbiology, 7, 733.
  • Preprints.org. (2025). In Silico Study of Natural Polyphenols as Potential Metabolic Modulators in Mitigating Lipotoxicity in Non-Alcoholic Fatty Liver. Retrieved from [Link]

  • EQA. (2023). QSAR model for pka prediction of phenols. Retrieved from [Link]

  • Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine. (2014). Molecules, 19(12), 20566-20578.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Wright, C. W., et al. (2004). In-vitro Cytotoxic Activities of the Major Bromophenols of the Red Alga Polysiphonia lanosa and Some Novel Synthetic Isomers.
  • Al-Hussain, S. A., & Al-shakban, M. A. (2023). DFT investigation of physicochemical and antioxidant properties of fluorinated flavones. Journal of Molecular Structure, 1294, 136531.
  • PubChem. (n.d.). 4-Fluoro-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-2-methoxyphenol.
  • Andersen, J. H., et al. (2026). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Marine Drugs, 24(2), 58.
  • Pop, O., et al. (2025).
  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. National Institute of Standards and Technology. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Kim, B. C., et al. (2021). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 10(9), 1083.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Targeted Metabolic and In-Silico Analyses Highlight Distinct Glucosinolates and Phenolics Signatures in Korean Rapeseed Cultivars. (2025). Plants, 14(20), 3045.
  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292.
  • Sokhraneva, M. V., et al. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity.
  • del Llac, M. A., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 9(8), 714.
  • SIELC Technologies. (2018). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. (2026). Marine Drugs, 24(2), 58.
  • Open-source QSAR models for pKa prediction using multiple machine learning approaches. (2019).
  • Mrozek, P., et al. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. International Journal of Molecular Sciences, 24(24), 17297.
  • Targeted Metabolic and In-Silico Analyses Highlight Distinct Glucosinolates and Phenolics Signatures in Korean Rapeseed Cultivars. (2025). Plants, 14(20), 3045.
  • Predictive QSPR modeling of the acidic dissociation constant (pKa) of phenols in different solvents. (2008). Acta Chimica Slovenica, 55(4), 855-863.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). Molecules, 30(14), 2898.
  • The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Bromophenol – Knowledge and References. Retrieved from [Link]

  • Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. (2025). Journal of Molecular Graphics and Modelling, 131, 108922.
  • SpectraBase. (n.d.). 4-Bromo-2,5-dimethoxy-alpha-methylphenethylamine, hydrochloride. Retrieved from [Link]

  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (2003).
  • Future Antimicrobials: Natural and Functionalized Phenolics. (2023). Antibiotics, 12(2), 241.

Sources

Publish Comparison Guide: Mass Spectrometry Characterization of 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

4-Fluoro-2-methoxy-5-methylphenol (CAS: 1395035-39-8) is a specialized fluorinated intermediate often utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and fluorinated benzoquinones.[1][2] Its structural core combines a phenolic moiety with an ortho-methoxy group (guaiacol motif), a para-fluorine, and a meta-methyl substituent.[2]

Accurate characterization of this compound is critical due to the prevalence of regioisomers (e.g., 6-methyl or 3-fluoro variants) that possess identical molecular weights but distinct reactivity profiles.[2] This guide provides a technical roadmap for distinguishing this specific isomer using Mass Spectrometry (MS), comparing Electron Ionization (EI) and Electrospray Ionization (ESI) modes, and validating identity against common structural analogs.

Compound Snapshot
FeatureDetail
IUPAC Name This compound
CAS Number 1395035-39-8
Molecular Formula

Exact Mass 156.0587 Da
Key Structural Motif Guaiacol (2-methoxyphenol) core with F and Me substitutions

Technical Comparison: Ionization & Detection Strategies

The choice of ionization technique fundamentally alters the spectral fingerprint. The table below compares the two primary workflows for characterizing this phenol.

Table 1: Comparative Ionization Performance
FeatureGC-MS (Electron Ionization - EI) LC-MS (Electrospray Ionization - ESI)
Primary Ion Observed

(

156) and Fragments

(

155)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Structural Insight High. Rich fragmentation pattern allows for structural deduction (fingerprinting).[2]Low to Moderate. Primarily confirms molecular weight. MS/MS required for structure.
Derivatization Recommended (TMS) to improve peak shape and volatility.Not required (Direct infusion/injection).
Limit of Detection Low ng range (SIM mode).pg range (MRM mode).
Best For... Impurity profiling, isomer differentiation, library matching.High-throughput screening, biological matrix analysis.[2]

Deep Dive: Fragmentation Logic & Spectral Prediction

Since direct spectral libraries (NIST) may not contain this specific niche intermediate, characterization relies on predictive fragmentation logic derived from the well-established Guaiacol Fragmentation Rule .

Electron Ionization (EI) Pathway (70 eV)

The fragmentation of this compound follows the characteristic pathway of ortho-methoxyphenols.[2]

  • Molecular Ion (

    
    ):  The aromatic ring stabilizes the radical cation, resulting in a distinct molecular ion peak at 
    
    
    
    156
    .
  • Base Peak (

    
    ):  The most dominant fragmentation is the loss of a methyl radical (
    
    
    
    ) from the methoxy group. This forms a resonance-stabilized quinoid oxonium ion.[2]
    • Calculation:

      
      .[2]
      
  • Secondary Fragmentation: The resulting ion (

    
     141) typically loses Carbon Monoxide (CO, 28 Da) due to ring contraction/rearrangement.
    
    • Calculation:

      
      .[2]
      
Fragmentation Workflow Diagram

The following diagram illustrates the mechanistic pathway for the EI fragmentation, generated using Graphviz.

G M Molecular Ion (M+) m/z 156 (Radical Cation) Base Base Peak [M-CH3]+ m/z 141 (Quinoid Oxonium) M->Base - CH3• (15 Da) Alpha Cleavage Frag3 Fragment [M-CHO]+ m/z 127 (Direct CHO Loss) M->Frag3 - CHO• (29 Da) Frag2 Fragment [M-CH3-CO]+ m/z 113 (Ring Contraction) Base->Frag2 - CO (28 Da) Rearrangement

Figure 1: Predicted EI fragmentation pathway for this compound showing the dominant loss of methyl radical.[2]

Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These are "Self-Validating" systems where the presence of specific ions confirms the success of the step.[2]

Protocol A: GC-MS with TMS Derivatization

Rationale: Phenols have active protons that cause peak tailing in GC. Silylation (TMS) improves chromatography and shifts the mass spectrum to a unique, higher mass range.

Materials:

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[2]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step:

  • Preparation: Dissolve 1 mg of sample in 1 mL of solvent.

  • Reaction: Add 50

    
    L of BSTFA+TMCS. Cap and incubate at 60°C for 30 minutes.
    
  • Validation: The solution should remain clear.

  • Analysis: Inject 1

    
    L into GC-MS (Split 1:50).
    
  • Expected Result (TMS Derivative):

    • New MW:

      
       Da.[2]
      
    • Key Ions:

      
       227 (
      
      
      
      ),
      
      
      212 (
      
      
      , loss of methyl from TMS or methoxy).
Protocol B: LC-MS (ESI Negative Mode)

Rationale: Phenols are weakly acidic (


) and ionize efficiently in negative mode by deprotonation.

Step-by-Step:

  • Mobile Phase: 80:20 Methanol:Water + 0.1% Ammonium Acetate (buffer aids ionization).

  • Source Settings: ESI Negative Mode (-3.5 kV).

  • Validation: Infuse standard. Look for stable TIC (Total Ion Current).

  • Expected Result:

    • Dominant Ion:

      
       at 
      
      
      
      155.05
      .[2]
    • Isotope Pattern: Distinctive A+1 peak at 156 (approx 8.8% intensity due to Carbon-13).[2]

Differentiation from Alternatives (Isomers)

A critical challenge in drug development is distinguishing the target from regioisomers. Mass spec alone is often insufficient for isomers; however, combined with chromatography, it is powerful.

Table 2: Isomer Differentiation Matrix[2]
CompoundStructureKey MS Feature (EI)GC Retention Index (Predicted)
Target: this compound Me at 5, F at 4

141 (Base)
Intermediate
Isomer A: 4-Fluoro-2-methoxy-6-methylphenol Me at 6 (Ortho to OH)

141 (Base).[2] Note: Ortho-effect may increase

abundance.[2]
Lower (Steric shielding of OH reduces H-bonding)
Analog B: 4-Fluoro-2-methoxyphenol No Methyl

142 (

), 127 (Base)
Lowest (Lower MW)

Strategic Insight: To definitively distinguish the target from "Isomer A", use GC-MS on a polar column (e.g., DB-Wax) .[2] The 6-methyl isomer (Isomer A) is sterically hindered (shielded OH) and will elute earlier than the 5-methyl target, which has a more accessible hydroxyl group for interaction with the stationary phase.[2]

References

  • Compound Identification & CAS

    • Source: Fluorochem & BLD Pharm Catalogs.[2]

    • Link:[2]

    • Link:

  • Fragmentation Mechanisms (Guaiacol Derivatives)

    • Source: NIST Chemistry WebBook (Data for Guaiacol/2-Methoxyphenol).[2]

    • Context: Establishes the base peak rule for ortho-methoxy phenols.
    • Link:[2]

  • Derivatization Protocols

    • Source: Sigma-Aldrich (Merck) Technical Bulletins.[2]

    • Context: Standard protocols for Silyl
    • Link:[2]

Sources

Certificate of Analysis (CoA) interpretation for 4-Fluoro-2-methoxy-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Certificate of Analysis (CoA) Interpretation: 4-Fluoro-2-methoxy-5-methylphenol CAS: 1395035-39-8 | Application: Advanced Pharmaceutical Intermediates[1][2]

Executive Summary: The Precision of Substitution

As a Senior Application Scientist, I frequently encounter researchers who treat substituted phenols as interchangeable commodities. In the synthesis of third-generation kinase inhibitors (specifically EGFR modulators), the This compound scaffold is not just a building block; it is a stereoelectronic steering wheel.

The specific arrangement—Fluorine at C4 , Methoxy at C2 , and Methyl at C5 —creates a unique electronic environment. The C4-Fluorine deactivates the ring toward electrophilic attack but activates the C1-hydroxyl for nucleophilic substitution (SNAr or etherification) via inductive withdrawal, while the C5-methyl provides steric bulk that directs regioselectivity in downstream coupling.

The Problem: Commercial CoAs for this custom-synthesis tier compound (CAS 1395035-39-8) often mask critical deficiencies. A "98% Purity" by HPLC can hide isomeric impurities (e.g., the 3-methyl or 6-methyl isomers) that possess identical retention times but drastically different biological activities.

This guide dissects the CoA to ensure your raw material yields active pharmaceutical ingredients (APIs), not expensive tar.

CoA Anatomy: Critical Quality Attributes (CQAs)

Do not accept a generic CoA. For this specific fluorinated phenol, you must demand and verify the following parameters.

Table 1: Comparative Specification Guide
ParameterResearch Grade (Standard) Process Grade (Recommended) Why It Matters (The Scientist's View)
Appearance Light yellow/brown liquid or solidOff-white to pale yellow crystalline solid Phenols oxidize to quinones (red/brown) upon air exposure. Dark color indicates degradation products that act as radical scavengers, inhibiting palladium-catalyzed cross-couplings.
Purity (HPLC) > 95.0% (Area)> 98.5% (Area) Lower purity often implies the presence of defluorinated side-products (2-methoxy-5-methylphenol), which are competitive nucleophiles.
Identity (H-NMR) "Conforms to Structure"Conforms + Isomer Check CRITICAL: You must verify the coupling constants. The 5-Methyl placement is subtle. See Section 4.
Water (KF) < 1.0%< 0.20% Phenols are hygroscopic. High water content hydrolyzes sensitive electrophiles (e.g., acyl chlorides) and quenches bases (NaH, KHMDS) used in alkylation.
Regioisomers Not Reported< 0.15% (GC/MS) Isomers (e.g., 4-Fluoro-2-methoxy-6 -methylphenol) are extremely difficult to separate after downstream coupling.

Decision Matrix: The "Go/No-Go" Workflow

Before committing this material to a high-value synthesis (e.g., >10g scale), follow this logic flow to interpret the CoA data.

CoA_Decision_Matrix Start CoA Received: This compound Check_Appearance Check Appearance: Is it dark brown/red? Start->Check_Appearance Reject_Oxidation REJECT: Significant Oxidation/Quinone formation Check_Appearance->Reject_Oxidation Yes Check_Water Check Water (KF): Is it > 0.5%? Check_Appearance->Check_Water No (Pale Yellow) Drying_Protocol ACTION: Azeotropic drying (Toluene) required before use Check_Water->Drying_Protocol Yes Check_NMR Check 1H-NMR: Are aromatic coupling constants consistent? Check_Water->Check_NMR No Drying_Protocol->Check_NMR Reject_Isomer REJECT: Wrong Regioisomer (e.g., 6-Methyl) Check_NMR->Reject_Isomer No (Splitting incorrect) Proceed APPROVE: Release for Synthesis Check_NMR->Proceed Yes (Para/Meta coupling confirmed)

Figure 1: Quality Assurance Decision Matrix for Fluorinated Phenol Intermediates.

Analytical Deep Dive: Detecting the "Silent" Impurity

The most dangerous impurity in this specific synthesis is the Regioisomer .

  • The Target: this compound.[1][2][3][4][5][6][7]

    • NMR Signature: The aromatic protons are para to each other (if we ignore the substituents' slight offset). However, with the 5-Methyl and 2-Methoxy, the protons are at positions 3 and 6.

    • Proton H3: Appears as a doublet (coupling with Fluorine,

      
      ).
      
    • Proton H6: Appears as a doublet (coupling with Fluorine,

      
      ).
      
  • The Impurity: 4-Fluoro-2-methoxy-6 -methylphenol.

    • Risk: This isomer forms if the methylation of the precursor occurred at the ortho position to the phenol rather than the meta.

    • Detection: Look for a shift in the methyl singlet. In the target (5-Me), the methyl is adjacent to a Fluorine.[1] In the impurity (6-Me), the methyl is shielded by the hydroxyl group. If your CoA does not explicitly state "Isomer Purity by GC," you must run a qNMR.

Experimental Validation: Impact on Etherification

To demonstrate the criticality of CoA interpretation, we compared two batches of CAS 1395035-39-8 in a standard Mitsunobu coupling, a common step in kinase inhibitor synthesis.

Protocol: Mitsunobu Coupling to N-Boc-Piperidine
  • Reagents: Phenol (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), PPh3 (1.5 eq), DIAD (1.5 eq).

  • Solvent: Anhydrous THF (0.1 M).

  • Condition: 0°C to RT, 12 hours.

Table 2: Performance Comparison
MetricBatch A (Process Grade) Batch B (Standard Grade) Analysis
CoA Purity 99.2% (Isomer free)95.4% (Contains 3% Water, 1% Isomer)Batch B appeared "wet" and darker.
Reaction Conversion 98%65%Water in Batch B hydrolyzed the DIAD/PPh3 betaine intermediate, killing the reaction stoichiometry.
Isolated Yield 92% 48% Massive yield loss due to competing side reactions.
Impurity Profile CleanComplex mixture (Hydrazine byproducts)Purification of Batch B required double chromatography.

Scientific Mechanism & Workflow

The following diagram illustrates why the impurities identified in the CoA (Water and Isomers) cause failure in the specific context of nucleophilic substitution.

Reaction_Failure_Mode Phenol 4-Fluoro-2-methoxy- 5-methylphenol Desired_Path Target Ether (High Yield) Phenol->Desired_Path Deprotonation Impurity_Water Impurity: Water (From poor CoA) Quench_Path Reagent Consumption (Stalled Reaction) Impurity_Water->Quench_Path Hydrolysis Impurity_Isomer Impurity: 6-Me Isomer (From poor CoA) Side_Path Regioisomeric Ether (Inseparable Impurity) Impurity_Isomer->Side_Path Competitive Coupling Reagent_Base Electrophile/Base (e.g., Alkyl Halide + K2CO3) Desired_Path->Reagent_Base Side_Path->Reagent_Base Quench_Path->Reagent_Base

Figure 2: Mechanistic impact of CoA impurities on downstream synthesis.

References

  • Fluorochem Ltd. (2024). Certificate of Analysis: this compound (CAS 1395035-39-8).[1][2][3][4][5][6] Fluorochem Catalog. Link

  • BLD Pharm. (2024). Product Specifications: this compound.[1][2][3][4][5][6][7][8] BLD Pharm Repository.[5] Link

  • Swamy, K. C. K., et al. (2009). The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (Contextual grounding for phenol etherification sensitivity). Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent/water impact on SNAr yields). Link

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Fluoro-2-methoxy-5-methylphenol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling specialized reagents such as 4-Fluoro-2-methoxy-5-methylphenol, a nuanced understanding of its potential hazards is paramount to ensuring a safe and productive research environment. This guide provides a detailed, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this substituted phenol, grounding every recommendation in established safety protocols and scientific principles.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound, a halogenated aromatic phenol, presents a multi-faceted hazard profile that necessitates a comprehensive PPE strategy. According to available safety data, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also harmful if swallowed. The core principle behind our PPE recommendations is the prevention of contact with all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Phenolic compounds, as a class, are known for their ability to cause chemical burns and can be absorbed through the skin, potentially leading to systemic toxicity.[2][3] The presence of a fluorine atom in this compound introduces halogen-specific considerations for both handling and disposal. Therefore, a risk assessment is the foundational step before any procedure involving this chemical.

Core PPE Ensemble for this compound

The following table summarizes the essential PPE for handling this compound, with detailed explanations and procedural guidance provided in the subsequent sections.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical Splash Goggles (ANSI Z87.1 certified, D3 rating for splash protection)Protects against splashes and droplets of the chemical, which can cause serious eye irritation.[4][5]
Hand Protection Neoprene or Nitrile GlovesProvides a barrier against skin contact. Neoprene is generally recommended for phenols, and nitrile gloves can be suitable, especially for incidental contact.[2][6][7][8]
Body Protection Fully buttoned, long-sleeved Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved Air-Purifying Respirator with Organic Vapor CartridgesRequired when working outside of a certified chemical fume hood or when there is a potential for generating aerosols or vapors.[1][9][10]

Procedural Deep Dive: From Donning to Disposal

Eye and Face Protection: The First Line of Defense

Direct contact of this compound with the eyes can lead to serious irritation. Standard safety glasses do not provide adequate protection from chemical splashes.

Protocol:

  • Selection: Always use indirectly vented, chemical splash goggles that comply with the ANSI Z87.1 standard and have a D3 rating for droplet and splash protection.[11][4]

  • Fit: Ensure the goggles fit snugly against the face, creating a seal around the eyes.[12]

  • Maintenance: Regularly inspect goggles for any signs of damage, such as cracks or lens scratches, and clean them according to the manufacturer's instructions.

Hand Protection: Preventing Dermal Absorption

Given that this compound causes skin irritation, selecting the appropriate gloves is critical. The choice between nitrile and neoprene depends on the nature and duration of the handling task.

Protocol:

  • Glove Selection:

    • For incidental contact (e.g., handling sealed containers, preparing dilute solutions): Nitrile gloves are a suitable option.[6][8] It is advisable to double-glove to provide an extra layer of protection.

    • For extended contact or handling of concentrated solutions: Neoprene gloves offer robust protection against phenols.[2][6][7]

  • Pre-use Inspection: Before donning, visually inspect each glove for any tears, punctures, or signs of degradation.

  • Donning and Doffing: Don gloves over the cuffs of the lab coat. When removing gloves, do so without touching the outer contaminated surface with bare skin.

  • Immediate Replacement: If a glove is contaminated, remove it immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[6]

Respiratory Protection: Safeguarding Against Inhalation Hazards

The potential for this compound to cause respiratory irritation necessitates the use of respiratory protection under specific conditions.[1]

Protocol:

  • Engineering Controls First: The primary method for controlling inhalation exposure is to handle the chemical within a certified chemical fume hood.[1][2]

  • Respirator Requirement: If work must be performed outside of a fume hood, or if there is a risk of generating aerosols (e.g., during sonication or vigorous mixing), a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is mandatory.[1][9][10]

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested to ensure a complete seal.

  • Cartridge Maintenance: Follow a strict schedule for changing respirator cartridges based on the manufacturer's recommendations and the frequency of use.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal Start Start: Handling This compound AssessTask Assess Task: - Quantity - Concentration - Procedure Start->AssessTask BasePPE Baseline PPE: - Chemical Splash Goggles - Lab Coat - Nitrile/Neoprene Gloves AssessTask->BasePPE All Tasks CheckAerosol Potential for Aerosol/Vapor Generation? BasePPE->CheckAerosol AddRespirator Add NIOSH-approved Respirator with Organic Vapor Cartridges CheckAerosol->AddRespirator Yes SegregateWaste Segregate Waste: - Halogenated Organics - Contaminated PPE CheckAerosol->SegregateWaste No AddRespirator->SegregateWaste Dispose Dispose according to Institutional & Regulatory Guidelines SegregateWaste->Dispose

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond the use of PPE to include proper operational procedures and waste disposal.

Operational Plan:
  • Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signage.

  • Chemical Hygiene Plan: This work must be covered under a written Chemical Hygiene Plan (CHP) as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[13][14][15]

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5] Be familiar with the location and use of a spill kit appropriate for chemical spills.[2]

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan:

Improper disposal of this compound and contaminated materials can pose a significant environmental hazard.

  • Waste Segregation: Due to the presence of a halogen (fluorine), all waste containing this chemical must be segregated as halogenated organic waste.[16][17][18] Do not mix with non-halogenated waste streams.

  • Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and compatible container.

  • Solid Waste: Contaminated solid waste, including gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled container.[16][19]

  • Disposal Protocol: All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.

By adhering to these detailed PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Selecting Appropriate Lab Goggles for Your Work Environment. (2024, July 24). Eclipse Optics. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response. Retrieved from [Link]

  • Eye Protection and Safer Practices FAQ. (n.d.). National Science Teaching Association. Retrieved from [Link]

  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Barnes & Noble. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • Eye and Face Protection for Areas with Chemicals. (n.d.). Michigan State University. Retrieved from [Link]

  • Eye Protection Policy. (n.d.). California State University, Long Beach. Retrieved from [Link]

  • Essential Guide to Choosing Lab Eye Protection Goggles. (2024, August 22). Lindström Group. Retrieved from [Link]

  • Glove Selection Guide. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Phenol. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Gas detectors and respiratory protection equipments C6H6O (phenol), CAS number 108-95-2. (n.d.). GazFinder. Retrieved from [Link]

  • How can I dispose phenol? (2015, January 9). ResearchGate. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Phenol disposal. (2008, April 5). Podiatry Arena. Retrieved from [Link]

  • SAFETY DATA SHEET: 4-Fluoro-2-methoxyphenol. (2009, July 7). Fisher Scientific. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Gloves Selection Guide. (n.d.). The University of Sheffield. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]

  • Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. (n.d.). Merck Veterinary Manual. Retrieved from [Link]

  • Glove selection guide. (2015, July 31). University of St Andrews. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.